2-(4-Fluorophenyl)azetidine
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFAJGOENYINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655325 | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-17-6 | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)azetidine
Abstract: The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)azetidine, a key building block for drug discovery and development. We will explore its core chemical properties, spectroscopic profile, synthesis methodologies, and characteristic reactivity. The discussion is grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.
Introduction: The Value of Strained Scaffolds in Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, occupy a unique space in chemical reactivity and structural biology.[1][2] Their significant ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled, selective chemical transformations.[3][4] This inherent reactivity, combined with a rigid, three-dimensional geometry, makes the azetidine ring an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]
The subject of this guide, this compound, incorporates two critical motifs. The 2-aryl substitution provides a vector for introducing complex side chains and engaging in specific binding interactions, such as π-stacking. The 4-fluorophenyl group is a classic feature in medicinal chemistry, often employed to enhance metabolic stability by blocking para-hydroxylation and to modulate electronic properties for improved target engagement.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and biological systems. The properties of this compound are summarized below.
| Property | Value | Significance for Researchers |
| CAS Number | 959238-17-6[7][8] | Unique identifier for database searches and procurement. |
| Molecular Formula | C₉H₁₀FN[7][8][9] | Confirms elemental composition. |
| Molar Mass | 151.18 g/mol [7] | Essential for calculating molar equivalents in reactions. |
| Boiling Point | 214.4 °C[7] | Indicates low volatility; useful for purification by distillation. |
| Density | 1.116 g/cm³[7] | Important for solvent selection and reaction setup. |
| Flash Point | 83.4 °C[7] | Defines handling and storage requirements regarding flammability. |
| Predicted XlogP | 1.6[9] | Suggests moderate lipophilicity, a key factor in cell permeability. |
| SMILES | C1CNC1C2=CC=C(C=C2)F[9] | Machine-readable representation for cheminformatics. |
| Storage | +2 to +8 °C[7] | Recommended condition to ensure long-term stability. |
Spectroscopic Profile for Structural Elucidation
Rigorous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of the molecule.
-
¹H NMR: The proton spectrum is expected to be complex due to the molecule's asymmetry. The aromatic region should display two sets of signals for the protons on the fluorophenyl ring, appearing as complex multiplets (often resembling doublets of doublets) due to both H-H and H-F coupling. The proton at the C2 position (the benzylic position) will appear as a multiplet, coupled to the non-equivalent protons on the C3 methylene group. The azetidine ring protons at C3 and C4 will be diastereotopic and exhibit complex splitting patterns.
-
¹³C NMR: The carbon spectrum will show distinct signals for the nine carbons. The carbons of the fluorophenyl ring will exhibit characteristic splitting due to C-F coupling, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The three aliphatic carbons of the azetidine ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of key functional groups.
-
~3350-3300 cm⁻¹: N-H stretch (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1600 cm⁻¹ and ~1510 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1230-1215 cm⁻¹: Strong C-F stretch, characteristic of the fluorophenyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 151.08 is expected for the molecular ion.
-
Fragmentation: Common fragmentation pathways for 2-aryl azetidines include cleavage of the C2-C3 bond and subsequent loss of ethylene (C₂H₄), leading to characteristic fragment ions. Predicted collision cross-section data for various adducts, such as [M+H]⁺, are available in public databases.[9]
Synthesis and Mechanistic Considerations
The synthesis of azetidines can be challenging due to the ring strain but is achievable through several established strategies, primarily involving intramolecular cyclization.[2][10]
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Intramolecular Cyclization Approach
This protocol outlines a representative synthesis based on the cyclization of a γ-amino alcohol precursor. The causality behind this common strategy is the conversion of a poor leaving group (hydroxyl) into a good one (mesylate or tosylate), which is then readily displaced by the intramolecular amine nucleophile to form the strained four-membered ring.
-
Step 1: Synthesis of the 1,3-Amino Alcohol Precursor:
-
React 4-fluorobenzaldehyde with a suitable nucleophile, such as the enolate of an N-protected glycine ester, to form a β-hydroxy-α-amino acid derivative.
-
Reduce the ester functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to reflux. This yields the N-protected 1-(4-fluorophenyl)-3-amino-1,3-propanediol. The choice of a powerful, unselective reducing agent is necessary to reduce the carboxylate.
-
-
Step 2: Activation of the Hydroxyl Group:
-
Selectively activate the primary hydroxyl group. This is often achieved by converting it to a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group.
-
Dissolve the amino alcohol in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl). The base is crucial to neutralize the HCl generated during the reaction.
-
-
Step 3: Deprotection and Intramolecular Cyclization:
-
Remove the nitrogen protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).
-
Treat the resulting free amino-mesylate with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). The base deprotonates the amine, increasing its nucleophilicity and driving the intramolecular Sₙ2 reaction to displace the mesylate and form the azetidine ring. The reaction is self-validating as the formation of the product can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material and the emergence of a new, more mobile spot corresponding to the cyclized product.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by two features: the nucleophilic secondary amine and the strain of the four-membered ring.[4]
Caption: Key reactivity pathways for this compound.
N-Functionalization
The nitrogen atom of the azetidine ring is a potent nucleophile and readily reacts with a wide range of electrophiles. This is the most common strategy for derivatizing the scaffold.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) provides the corresponding N-acyl azetidines.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to N-alkylated products.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to form N-aryl azetidines.
Ring-Opening Reactions
The inherent ring strain makes the azetidine susceptible to ring-opening by nucleophiles, particularly under acidic conditions.[11]
-
Mechanism: Protonation of the ring nitrogen by a strong acid makes the ring carbons significantly more electrophilic. A subsequent attack by a nucleophile (e.g., a halide, water, or an alcohol) on one of the ring carbons (typically the less hindered one) leads to cleavage of a C-N bond and relieves the ring strain.
-
Synthetic Utility: This reaction provides a pathway to synthetically valuable, stereodefined 1,3-difunctionalized open-chain compounds, such as γ-haloamines or γ-amino alcohols.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for several reasons:
-
Structural Rigidity: The constrained four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.[5]
-
Improved Physicochemical Properties: As a small, polar, sp³-rich scaffold, the azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic or conformationally flexible linkers.[6][12]
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other common functionalities, such as piperidines or pyrrolidines, offering a novel vector space for exploring structure-activity relationships (SAR).[6]
-
Pharmacological Relevance: Azetidine-containing compounds have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[13][14][15]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | GHS05 (Corrosion), GHS07 | H315: Causes skin irritation[7] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage[7] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[7] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]
-
Wash hands and any exposed skin thoroughly after handling.[16]
-
Store in a tightly-closed container in a cool, dry place as recommended.[16]
Conclusion
This compound is a synthetically versatile and medicinally relevant building block. Its chemical properties are defined by the interplay between the nucleophilic nitrogen center and the inherent strain of the four-membered ring. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity patterns enables researchers to effectively incorporate this valuable scaffold into complex molecular designs, paving the way for the discovery of novel therapeutics.
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This compound. Luminix Health. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]
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Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]
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2-(2-Fluorophenyl)azetidine hydrochloride. PubChem. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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Azetidine: Chemical Reactivity. YouTube. [Link]
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Syntheses of Azetidines and Azetidin-2-ones. SlidePlayer. [Link]
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Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. PubMed. [Link]
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Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - 13C NMR. SpectraBase. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Fluorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azetidine moiety, a four-membered nitrogen-containing ring, imparts a unique conformational rigidity and serves as a valuable scaffold in the design of novel therapeutic agents. The introduction of a 4-fluorophenyl group at the 2-position further modulates the compound's electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile. This document delves into the structural, physical, and chemical properties of this compound, offering detailed experimental protocols for its characterization and a discussion of its relevance in the broader context of drug development.
Introduction: The Significance of the Azetidine Scaffold in Medicinal Chemistry
Azetidines are saturated four-membered heterocyclic amines that have emerged as privileged structures in modern drug discovery. Their inherent ring strain, while less pronounced than that of aziridines, provides a unique conformational constraint that can enhance binding affinity to biological targets. This structural rigidity, combined with the ability to introduce diverse substituents, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The incorporation of a fluorine atom, particularly on an aromatic ring, is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism. The 4-fluorophenyl substituent in this compound is therefore a key feature, potentially enhancing the compound's drug-like properties. This guide will explore the fundamental characteristics of this molecule, providing a solid foundation for its application in research and development.
Molecular Structure and Core Physicochemical Data
The foundational attributes of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀FN | [1][2][3] |
| Molecular Weight | 151.18 g/mol | [1] |
| CAS Number | 959238-17-6 | [1][4] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Boiling Point | 214.4 °C | [1] |
| Density | 1.116 g/cm³ | [1] |
| Flash Point | 83.4 °C | [1] |
| Predicted pKa | 10.37 ± 0.40 | Publicly available chemical databases |
| Predicted logP | 1.6 - 2.18 | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water | General knowledge of similar compounds |
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-ol
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) and sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purify the product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
This can be achieved via several methods, with the Mitsunobu reaction being a common choice for its mild conditions.
-
Dissolve the 3-amino-1-(4-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic and Chromatographic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques. While experimental data for the free base is not widely published, data for the hydrochloride salt of the (2S)-enantiomer provides a strong basis for these predictions.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
4.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine ring protons.
-
Aromatic Protons: Two multiplets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.
-
Azetidine Protons:
-
The proton at the C2 position (methine proton) will appear as a multiplet, likely a triplet of doublets, shifted downfield due to the adjacent nitrogen and aromatic ring.
-
The protons at the C3 and C4 positions will appear as multiplets in the aliphatic region of the spectrum.
-
4.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
Azetidine Carbons: Signals in the aliphatic region, with the C2 carbon being the most downfield of the ring carbons.
4.1.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a simple yet informative experiment for fluorinated compounds. A single signal, likely a singlet or a narrow multiplet, is expected in the typical range for an aryl fluoride.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 151.08
-
Expected [M+H]⁺ Peak: m/z = 152.09
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.
Experimental Determination of Key Physicochemical Properties
The following protocols outline the experimental determination of pKa and logP, two critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Determination of pKa (Acid Dissociation Constant)
The pKa of the azetidine nitrogen is a measure of its basicity. A common method for its determination is potentiometric titration.
Caption: Workflow for the experimental determination of pKa.
Protocol:
-
Prepare a dilute aqueous solution of this compound of known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Slowly add a standardized solution of hydrochloric acid in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa is the pH at which half of the azetidine has been protonated (the half-equivalence point).
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.
Protocol:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Prepare a mixture of n-octanol and water in a separatory funnel and shake vigorously to saturate each phase with the other. Allow the layers to separate completely.
-
Add a known amount of the stock solution to the separatory funnel containing the pre-saturated solvents.
-
Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 30 minutes).
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, particularly its conformational rigidity, lipophilicity, and metabolic stability, make it an attractive scaffold for drug design. This technical guide has provided a comprehensive overview of its key characteristics and detailed protocols for its synthesis and characterization. The information presented herein should serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
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Palladium-Catalyzed Cross-Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link][8]
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Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. ETH Zurich Research Collection. [Link][9]
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Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. National Institutes of Health. [Link][10]
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A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. Indian Institute of Technology Kanpur. [Link][11]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link][12]
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Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link][5]
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Supporting Information for: A mild and general method for the synthesis of 1,3-diaryl-1H-pyrazoles. The Royal Society of Chemistry. [Link][13]
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Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. Semantic Scholar. [Link][6]
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Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link][14]
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Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Publications. [Link]
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Determination of protonation constants of some fluorinated polyamines by means of 13C NMR data processed by the new computer program HypNMR2000. Universita di Bologna. [Link][20]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. [Link][21]
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1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link][22]
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The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link][23]
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19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link][24]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Advanced Chemistry Development. [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_Dereplication_by_Predicted_13C_NMR.pdf]([Link] Argyropoulos_Dereplication_by_Predicted_13C_NMR.pdf)[25]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link][26]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Ludwig-Maximilians-Universität München. [Link][28]
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2-(2-Fluorophenyl)azetidine hydrochloride. PubChem. [Link][29]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link][30]
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Synthesis Methodology: A Protected Route to 2-(4-Fluorophenyl)azetidine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in drug design, often conferring improved metabolic stability, solubility, and three-dimensional diversity compared to more common ring systems.[1][2] The 2-aryl substitution pattern, specifically with a fluorine atom, is of particular interest as fluorine can modulate pharmacokinetic and pharmacodynamic properties such as binding affinity and metabolic resistance. This document details a robust synthetic pathway and the rigorous analytical techniques required to confirm the identity and purity of the final compound.
The construction of the strained four-membered azetidine ring requires careful strategic planning to avoid side reactions like ring-opening or polymerization.[3] A common and effective strategy involves the intramolecular cyclization of a suitable acyclic precursor, often employing a nitrogen protecting group to modulate reactivity and prevent unwanted side reactions.
This guide details a multi-step synthesis beginning from 1,3-dichloro-2-propanol, utilizing the tert-butyloxycarbonyl (Boc) group for nitrogen protection. The Boc group is advantageous due to its stability under various reaction conditions and its facile removal under mildly acidic conditions, which minimizes degradation of the acid-sensitive azetidine ring.[4]
The overall synthetic workflow is depicted below.
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Unraveling the Core Mechanism of 2-(4-Fluorophenyl)azetidine: A Technical Guide for Preclinical Research
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Fluorophenyl)azetidine, a novel azetidine derivative with significant potential in neuropharmacology. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this compound functions as a monoamine reuptake inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical framework and the empirical methodologies required to elucidate its precise pharmacological profile. We will detail the in vitro and in vivo experimental workflows necessary to characterize its affinity and potency at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, thereby providing a robust foundation for its continued preclinical development.
Introduction: The Azetidine Scaffold in CNS Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its ability to serve as a bioisostere for larger, more flexible moieties.[1] Its incorporation into small molecules can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an attractive component in the design of novel central nervous system (CNS) agents.[1] Numerous azetidine derivatives have been investigated for a wide range of pharmacological activities, with a significant focus on their potential as antidepressants and psychostimulants through the modulation of monoamine neurotransmission.[2][3]
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of major depressive disorder.[2] Consequently, compounds that can inhibit the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to postsynaptic receptors, are of significant therapeutic interest. Triple reuptake inhibitors (TRIs), which target SERT, NET, and DAT, are believed to offer a broader spectrum of antidepressant activity compared to selective single-target agents.[2]
Postulated Mechanism of Action: this compound as a Monoamine Reuptake Inhibitor
Based on the established pharmacology of structurally related 2-aryl-azetidine derivatives, we hypothesize that this compound acts as an inhibitor of monoamine transporters. The 4-fluorophenyl substituent at the 2-position of the azetidine ring is a critical pharmacophoric element that is expected to drive the compound's affinity and selectivity for DAT, SERT, and NET. The fluorine atom can modulate the electronic properties of the phenyl ring and may engage in specific interactions within the transporter binding pockets.
The proposed mechanism involves the competitive binding of this compound to the substrate binding sites on DAT, SERT, and NET. This binding event is expected to allosterically inhibit the conformational changes necessary for the translocation of dopamine, serotonin, and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.
The following sections will outline the detailed experimental protocols required to rigorously test this hypothesis and to fully characterize the pharmacological profile of this compound.
In Vitro Characterization: Quantifying Transporter Affinity and Potency
The initial characterization of this compound's mechanism of action relies on in vitro assays to determine its binding affinity (Kᵢ) and functional potency (IC₅₀) at the human monoamine transporters. These assays are typically performed using cell lines stably expressing the recombinant human transporters (hDAT, hSERT, and hNET).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] These assays measure the ability of the unlabeled test compound to displace a known radiolabeled ligand that binds with high affinity and selectivity to the target transporter.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing either hDAT, hSERT, or hNET in appropriate growth medium.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET), and varying concentrations of this compound in a suitable binding buffer.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for hDAT).
-
-
Incubation and Filtration:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, uptake assays provide a functional measure of the compound's ability to inhibit the transport of the neurotransmitter substrate. These assays are crucial for confirming that the compound is an inhibitor and for determining its functional potency.
Experimental Protocol: Radiolabeled Neurotransmitter Uptake Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-HEPES buffer (KHB).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 10-20 minutes).
-
Initiate neurotransmitter uptake by adding a solution containing a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, defined time at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration.
-
Data Presentation: In Vitro Pharmacological Profile
| Transporter | Radioligand Binding (Kᵢ, nM) | Neurotransmitter Uptake (IC₅₀, nM) |
| hDAT | [Experimental Value] | [Experimental Value] |
| hSERT | [Experimental Value] | [Experimental Value] |
| hNET | [Experimental Value] | [Experimental Value] |
In Vivo Confirmation: Assessing Neurochemical and Behavioral Effects
Following in vitro characterization, it is essential to confirm the mechanism of action of this compound in a living system. In vivo microdialysis is a powerful technique for measuring changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][6]
In Vivo Microdialysis
This technique involves implanting a small, semi-permeable probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex). The probe is perfused with a physiological solution, and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation:
-
Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.
-
This will reveal the magnitude and duration of the increase in extracellular monoamine concentrations induced by the compound.
-
Visualization of Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of this compound will contribute to the broader understanding of the SAR for this chemical class. Key points to consider include:
-
Role of the 4-Fluorophenyl Group: The position and nature of the substituent on the phenyl ring are known to be critical for potency and selectivity at monoamine transporters. The electron-withdrawing nature of the fluorine atom may influence the interaction with specific amino acid residues in the transporter binding sites.
-
Stereochemistry: If this compound is a chiral compound, it is imperative to separate and test the individual enantiomers, as they may exhibit different pharmacological profiles.
-
N-Substitution: The substituent on the azetidine nitrogen is another key determinant of activity. While the parent compound is unsubstituted, future derivatization at this position could be explored to modulate potency and selectivity.
Conclusion and Future Directions
This technical guide has outlined the hypothesized mechanism of action for this compound as a monoamine reuptake inhibitor and has provided a comprehensive set of experimental protocols to rigorously test this hypothesis. The in vitro binding and uptake assays will establish the compound's affinity and potency at DAT, SERT, and NET, while in vivo microdialysis will confirm its ability to elevate extracellular monoamine levels in the brain.
The data generated from these studies will be critical for guiding the further preclinical development of this compound. A thorough understanding of its mechanism of action is the cornerstone for predicting its therapeutic potential and for designing future studies to evaluate its efficacy and safety.
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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Han, Y., Kim, S. H., Lee, J., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018. [Link]
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Singh, S. (2000). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. [Link]
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potential biological activities of 2-(4-Fluorophenyl)azetidine
An In-depth Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)azetidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its structural rationale, hypothesize potential biological activities based on established principles and data from analogous structures, and provide robust experimental frameworks for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic innovation.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that influences all subsequent stages of development. The this compound structure represents a compelling starting point, merging two key pharmacophoric elements: the azetidine ring and a 4-fluorophenyl moiety.
-
The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is considered a "privileged" structural motif.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that is often unattainable with larger, more flexible rings.[3] This sp³-rich character can lead to improved pharmacokinetic profiles, including enhanced solubility, greater metabolic stability, and better ligand-target complementarity when compared to bioisosteres like piperidine or piperazine.[3][4] Azetidine derivatives have demonstrated a vast range of pharmacological activities, from central nervous system (CNS) modulation to potent anticancer and antibacterial effects.[3][5]
-
The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry. The 4-fluoro substitution can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation). Furthermore, fluorine's high electronegativity can modulate the electronic properties of the ring, influencing pKa and improving binding affinity to biological targets through favorable electrostatic or hydrogen-bonding interactions.[6] This group is a common feature in drugs targeting CNS receptors and various enzymes.[7][8]
The combination of these two motifs in this compound creates a novel, yet rationally designed, scaffold. It presents a constrained vector for the aryl group relative to the nitrogen atom, offering a precise orientation for probing target binding pockets while retaining the favorable physicochemical properties imparted by the azetidine core.
Physicochemical Properties and Synthetic Accessibility
Before exploring biological potential, it is crucial to understand the fundamental properties and synthetic tractability of the core molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, establishing a baseline for its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [9] |
| Molar Mass | 151.18 g/mol | [10] |
| Density | 1.116 g/cm³ | [10] |
| Boiling Point | 214.4 °C | [10] |
| Flash Point | 83.4 °C | [10] |
| XlogP (Predicted) | 1.6 | [9] |
These properties suggest a compound with good potential for oral bioavailability, falling within the typical ranges for small-molecule drugs.
Synthetic Accessibility
The synthesis of azetidines, once considered challenging due to ring strain, has seen significant advancements.[5][11] Specifically, methods for the regio- and diastereoselective synthesis of 2-arylazetidines have been developed, making scaffolds like this compound readily accessible for research purposes.[12][13] Common synthetic strategies include intramolecular cyclization reactions via nucleophilic substitution, [2+2] photocycloadditions, and the reduction of corresponding β-lactams (azetidin-2-ones).[11][14] The availability of robust synthetic routes is a pragmatic and essential consideration for any future drug development campaign.
Hypothesized Biological Activities and Mechanistic Rationale
While direct experimental data on this compound is scarce, we can formulate strong hypotheses about its potential biological activities by examining the pharmacology of structurally related compounds.
Hypothesis 1: Central Nervous System (CNS) Modulation
Rationale: Azetidine-containing molecules are well-represented among CNS-active agents, including treatments for neurological disorders like Parkinson's disease and ADHD.[15] The rigid azetidine scaffold can act as a conformationally restricted analogue of more flexible amines, enhancing selectivity for specific receptor subtypes. Furthermore, tricyclic antidepressants have been modified with azetidine moieties, resulting in compounds with potent CNS stimulant profiles.[16] The 4-fluorophenyl group is a key component of numerous CNS drugs, including atypical dopamine transporter (DAT) inhibitors.[7] The combination of these two features in this compound strongly suggests a potential for interaction with neurotransmitter systems.
Potential Mechanism of Action: The compound could act as a ligand for dopamine, serotonin, or norepinephrine transporters, or as an antagonist or agonist for their respective G-protein coupled receptors (GPCRs). The nitrogen atom of the azetidine ring can serve as a key hydrogen bond acceptor, while the 4-fluorophenyl group engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket.
The diagram below illustrates a generic GPCR signaling cascade that could be modulated by a CNS-active compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Prepare stock solutions for positive control antibiotics (e.g., Ciprofloxacin, Vancomycin).
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Assay Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth) to each well.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL. Repeat for control antibiotics.
-
Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC of the test compound to the positive control.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549, or a relevant line for a targeted therapy) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights and Future Directions
This compound should be viewed not as an end-point, but as a starting point for optimization. Future research should focus on a systematic exploration of its structure-activity relationship (SAR).
-
Substitution on the Azetidine Nitrogen: The nitrogen atom is a primary handle for modification. [3]N-alkylation can predictably modulate basicity and membrane permeability, while N-acylation or N-arylation can introduce additional hydrogen bonding or π-stacking features to probe target interactions.
-
Substitution on the Phenyl Ring: While the 4-fluoro substituent is a good starting point for metabolic stability, exploring other substitutions (e.g., chloro, methoxy, trifluoromethyl) at the ortho, meta, and para positions can fine-tune electronic properties and steric bulk to optimize target engagement.
-
Stereochemistry: Chiral azetidines often exhibit enantiospecific biological activity. [3]The synthesis and evaluation of individual enantiomers of this compound is a critical step to determine if one stereoisomer is significantly more potent or selective.
Conclusion
This compound is a strategically designed chemical scaffold with significant, albeit underexplored, therapeutic potential. By combining the favorable physicochemical properties of the strained azetidine ring with the well-established medicinal chemistry role of the 4-fluorophenyl group, this molecule stands as a promising starting point for drug discovery campaigns targeting a range of diseases. The hypotheses presented in this guide—spanning CNS modulation, antibacterial, and anticancer activities—are grounded in robust scientific precedent. The provided experimental frameworks offer a clear path for researchers to validate these hypotheses and unlock the full potential of this intriguing molecular architecture.
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Foreword: The Strategic Value of Saturated Heterocycles in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(4-Fluorophenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery
The confluence of structural rigidity, defined three-dimensional exit vectors, and modulated physicochemical properties has rendered small, saturated heterocycles indispensable tools in the drug hunter's arsenal. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable scaffold.[1][2][3] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and controlled reactivity.[3] When strategically substituted, the azetidine core can significantly enhance a molecule's metabolic stability, aqueous solubility, and target engagement.
This guide focuses on a specific, high-value exemplar: the this compound core. The incorporation of a 4-fluorophenyl moiety is a classic medicinal chemistry tactic used to block metabolic oxidation at the para-position and to introduce favorable electronic properties without significantly increasing steric bulk.[4][5][6] The strategic fusion of these two motifs—the functionalized azetidine and the fluorinated phenyl ring—creates a scaffold with profound potential for developing novel therapeutics. This document provides a comprehensive exploration of its synthesis, structural analogs, derivatives, and its role in shaping modern drug design.
Part 1: The this compound Core: A Structural and Physicochemical Analysis
The Azetidine Scaffold: More Than a Simple Spacer
The azetidine ring is considered a "privileged structure" in medicinal chemistry.[7] Its compact and rigid nature allows for the precise positioning of substituents into protein binding pockets, minimizing the entropic penalty upon binding. Unlike more flexible linkers, the azetidine framework restricts conformational freedom, which can lead to enhanced selectivity and potency. Furthermore, the nitrogen atom introduces a polar center, often improving aqueous solubility and providing a convenient handle for further chemical modification.[1]
The Influence of the 4-Fluorophenyl Group
The strategic placement of a fluorine atom on an aromatic ring is a cornerstone of modern drug design.[5][6] In the context of the this compound core, the fluorine atom serves several critical functions:
-
Metabolic Blocking: The para-position of a phenyl ring is a common site for cytochrome P450-mediated hydroxylation, a primary metabolic pathway leading to rapid drug clearance. A C-F bond is exceptionally strong and resistant to cleavage, effectively blocking this metabolic route and extending the compound's half-life.[5]
-
Modulation of Lipophilicity: Fluorine is highly electronegative yet minimally larger than hydrogen, allowing it to alter a molecule's electronic profile with little steric perturbation. Its introduction can modulate lipophilicity (logP), which is crucial for controlling membrane permeability and bioavailability.[4]
-
Enhanced Target Interactions: The electronegativity of fluorine can lead to favorable dipole-dipole interactions or the formation of hydrogen bonds with specific residues in a protein's active site, thereby increasing binding affinity.
Physicochemical Properties
The combination of the polar azetidine and the fluorinated aryl group results in a unique set of physicochemical properties. A summary of key computed and reported data for the parent compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [8] |
| Molar Mass | 151.18 g/mol | [9] |
| XlogP (Predicted) | 1.6 | [8] |
| Boiling Point (bp) | 214.4 °C | [9] |
| Flash Point (flp) | 83.4 °C | [9] |
| Density (D) | 1.116 g/cm³ | [9] |
Part 2: Synthesis and Derivatization Strategies
The construction of the 2-arylazetidine core is a non-trivial synthetic challenge that has been addressed through several innovative methodologies. Understanding these pathways is crucial for accessing the core structure and generating diverse libraries of analogs for screening.
Foundational Synthetic Approaches to the Azetidine Ring
The synthesis of azetidines generally relies on intramolecular cyclization or cycloaddition reactions.[2][3] Key strategies relevant to the this compound core include:
-
Intramolecular Nucleophilic Substitution: A cornerstone of azetidine synthesis involves the cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on a carbon three atoms away.[10][11]
-
Reduction of β-Lactams (Azetidin-2-ones): β-Lactams are readily accessible via the Staudinger [2+2] cycloaddition between a ketene and an imine.[12] Subsequent reduction of the amide carbonyl, typically with reagents like LiAlH₄ or BH₃, yields the corresponding azetidine.[2][11] This is a robust and highly versatile two-step approach.
-
[2+2] Photocycloadditions: The aza Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, can directly generate the azetidine ring, though control of regioselectivity can be a challenge.[2][3]
Below is a diagram illustrating the primary synthetic routes to the azetidine core.
Caption: Key synthetic strategies for constructing the azetidine ring.
Experimental Protocol: Synthesis via the β-Lactam Route
This two-step protocol is one of the most reliable methods for preparing 2-substituted azetidines.
Step 1: Synthesis of 1-benzyl-3-chloro-4-(4-fluorophenyl)azetidin-2-one
-
Rationale: This step utilizes the Staudinger cycloaddition. An imine, formed from 4-fluorobenzaldehyde and benzylamine, reacts with chloroacetyl chloride, which forms a chloroketene in situ upon addition of a tertiary amine base like triethylamine (Et₃N).
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, stir for 1-2 hours to form the corresponding imine.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in DCM.
-
To the imine solution, slowly add triethylamine (1.5 eq) while maintaining the temperature at 0 °C.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes. A precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired β-lactam.[13][14]
-
Step 2: Reduction to 1-benzyl-2-(4-fluorophenyl)azetidine
-
Rationale: The carbonyl group of the β-lactam is reduced to a methylene group using a powerful reducing agent. The benzyl group serves as a protecting group for the nitrogen.
-
Procedure:
-
Dissolve the purified β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in THF to the reaction mixture. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl azetidine, which can be purified by chromatography if necessary.
-
Derivatization Workflow
The this compound core is a versatile platform for further modification. The primary point of diversification is the azetidine nitrogen, which can be deprotected (if necessary) and functionalized to explore structure-activity relationships.
Caption: Key pharmacophoric sites for SAR exploration.
-
The Nitrogen Substituent (R1): This is the most common point of modification. The size, polarity, and charge of the substituent at this position are critical. For example, in DPP-IV inhibitors, this position is occupied by a cyclohexylglycine amide moiety to engage with the enzyme's active site. [15]* The 2-Aryl Group (R2): The 4-fluorophenyl group is a key anchor. While other substitutions on the ring are possible, the para-fluoro motif is often optimal for blocking metabolism.
-
The 3-Position (R3): This position provides an exit vector away from the plane of the aryl ring. Introducing small substituents here can be used to fine-tune solubility and probe for additional interactions within a binding site without disrupting the core binding interactions of the aryl group.
Part 4: Conclusion and Future Outlook
The this compound scaffold represents a masterful convergence of two powerful strategies in medicinal chemistry: the use of a conformationally restricted saturated heterocycle and the strategic incorporation of fluorine. Its synthesis, while requiring careful execution, is achievable through established chemical transformations, providing a robust platform for the generation of diverse chemical matter.
The demonstrated utility of its derivatives as potent enzyme inhibitors and antiviral agents highlights the scaffold's potential. Future research in this area will likely focus on:
-
Novel Derivatizations: Exploring new and diverse functionalities at the azetidine nitrogen and C3-position to target a wider range of biological systems.
-
Stereoselective Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure this compound, as stereochemistry is often critical for biological activity. [11]3. Application in New Therapeutic Areas: Leveraging the scaffold's favorable properties to design inhibitors for other target classes, such as kinases, proteases, and transporters.
For researchers and drug development professionals, the this compound core is not merely a building block but a strategic tool for creating next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
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Spectroscopic Data of 2-(4-Fluorophenyl)azetidine: A Technical Guide for Researchers
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry.[1] Their incorporation into drug candidates can impart favorable pharmacokinetic properties, including improved metabolic stability, solubility, and bioavailability, when compared to their more common five- and six-membered counterparts.[2] The compound 2-(4-Fluorophenyl)azetidine serves as a valuable building block for the synthesis of more complex pharmaceutical agents, making its unambiguous characterization paramount for quality control, regulatory submission, and downstream synthetic success.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As this compound is often handled and stored as its more stable hydrochloride salt, this guide will address the spectral features of both the free base and the salt, highlighting the key differences to aid in their correct identification. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who require a robust and reliable characterization of this important synthetic intermediate.
Molecular Structure and Synthesis Overview
A foundational understanding of the compound's synthesis provides essential context for its spectroscopic analysis, informing on potential impurities and the rationale for specific analytical methods. The synthesis of 2-aryl-azetidines is most commonly achieved through intramolecular cyclization strategies.[3] A general and robust approach involves the cyclization of a γ-amino alcohol derivative, a method that offers good control over the final structure.
The workflow below illustrates a generalized synthetic pathway, which is a critical first step in the overall process of synthesis and characterization.
Caption: Structure of this compound with atom numbering for NMR.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃ for free base, DMSO-d₆ for HCl salt)
| Proton | Free Base δ (ppm) | HCl Salt δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | ~4.2 - 4.4 | ~5.0 - 5.2 | Triplet (t) | J ≈ 8.0 - 9.0 | 1H |
| H-3a, H-3b | ~2.2 - 2.5 | ~2.5 - 2.8 | Multiplet (m) | - | 2H |
| H-4a, H-4b | ~3.1 - 3.4 | ~3.8 - 4.1 | Multiplet (m) | - | 2H |
| H-6, H-8 | ~7.3 - 7.5 | ~7.4 - 7.6 | dd or "t" | J ≈ 8.5, 5.5 | 2H |
| H-7, H-9 | ~7.0 - 7.2 | ~7.1 - 7.3 | Triplet (t) | J ≈ 8.5 | 2H |
| N-H | ~2.0 (broad) | ~9.5-11.0 (broad) | Singlet (br s) | - | 1H (2H for N⁺H₂) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃ for free base, DMSO-d₆ for HCl salt)
| Carbon | Free Base δ (ppm) | HCl Salt δ (ppm) | Key Feature |
| C-2 | ~65 - 68 | ~63 - 66 | Benzylic carbon |
| C-3 | ~25 - 28 | ~23 - 26 | Methylene carbon |
| C-4 | ~48 - 51 | ~46 - 49 | Methylene carbon adjacent to N |
| C-5 | ~140 - 142 | ~138 - 140 | Quaternary aromatic (d, J ≈ 7-9 Hz) |
| C-6, C-8 | ~128 - 130 | ~129 - 131 | Aromatic CH (d, J ≈ 8-10 Hz) |
| C-7, C-9 | ~115 - 117 | ~115 - 117 | Aromatic CH (d, J ≈ 21-23 Hz) |
| C-10 | ~161 - 164 | ~161 - 164 | Aromatic C-F (d, ¹JCF ≈ 245-250 Hz) |
Expert Interpretation
-
Azetidine Ring Protons : The protons on the four-membered ring (H-2, H-3, H-4) exhibit characteristic shifts. The benzylic proton (H-2) is the most downfield of the ring protons due to its proximity to the aromatic ring. The protons on C-3 and C-4 are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling.
-
Aromatic Protons : The 4-fluorophenyl group presents a classic AA'BB' system. The protons ortho to the fluorine (H-7, H-9) will appear as a triplet due to coupling with both the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-6, H-8) will appear as a doublet of doublets or a pseudo-triplet.
-
Effect of Protonation : Upon formation of the hydrochloride salt, the nitrogen becomes protonated (N⁺H₂). The resulting positive charge deshields the adjacent protons, causing a significant downfield shift, particularly for H-2 and the H-4 protons. The N⁺H₂ protons themselves appear as a very broad signal far downfield.
-
¹³C NMR : In the carbon spectrum, the most notable feature is the C-10 signal, which is split into a doublet by the directly attached fluorine atom, exhibiting a large one-bond coupling constant (¹JCF) of approximately 245-250 Hz. The other aromatic carbons will also show smaller C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic peaks confirm the presence of the amine, the aromatic ring, and the C-F bond.
Experimental Protocol: IR Data Acquisition
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Background Correction : A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Characteristic IR Absorption Bands
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3350 - 3250 | N-H Stretch | Secondary Amine | Present in free base. Broad peak. |
| 3000 - 2700 | N⁺-H Stretch | Ammonium Salt | Present in HCl salt. Very broad, strong bands. |
| 3100 - 3000 | C-H Stretch | Aromatic | |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) | Azetidine ring |
| ~1600, ~1510, ~1485 | C=C Stretch | Aromatic Ring | Characteristic pattern for substituted benzene. |
| 1250 - 1210 | C-F Stretch | Aryl-Fluoride | Strong, characteristic absorption. |
| 1180 - 1150 | C-N Stretch | Aliphatic Amine |
Expert Interpretation
The most significant difference between the IR spectra of the free base and its hydrochloride salt is in the N-H stretching region. The free base will show a characteristic N-H stretch for a secondary amine around 3300 cm⁻¹. In contrast, the hydrochloride salt will display very broad and strong absorption bands from 3000 cm⁻¹ down to ~2700 cm⁻¹, which are characteristic of an ammonium (N⁺-H) salt. The strong absorption band around 1220 cm⁻¹ is a key indicator of the C-F bond, while the peaks around 1600 and 1510 cm⁻¹ confirm the presence of the para-substituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Experimental Protocol: MS Data Acquisition
-
Ionization Source : Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 50 up to at least m/z 300.
Expected Mass-to-Charge Ratios (m/z)
The monoisotopic mass of this compound (C₉H₁₀FN) is 151.08 Da. The following table lists the expected m/z values for common adducts.
Table 4: Predicted m/z for this compound Adducts
| Adduct | Calculated m/z |
| [M+H]⁺ | 152.0870 |
| [M+Na]⁺ | 174.0689 |
| [M+K]⁺ | 190.0428 |
Expert Interpretation and Fragmentation
Under ESI conditions, the base peak is expected to be the protonated molecule at m/z 152.0870. High-resolution mass spectrometry should confirm this mass to within 5 ppm, validating the elemental formula C₉H₁₁FN⁺.
If fragmentation is induced (e.g., using Collision-Induced Dissociation, CID), a characteristic fragmentation pathway for 2-aryl azetidines involves a retro-[2+2] cycloaddition, leading to the loss of ethene (28 Da).
Caption: Proposed major fragmentation pathways for protonated this compound.
The primary fragment at m/z 124 would correspond to the protonated 4-fluorostyrene imine cation. Another possible fragmentation is the cleavage of the C2-C5 bond, leading to a fluorotropylium-like cation or a fluorophenyl cation fragment at m/z 109.
Conclusion
The comprehensive spectroscopic analysis of this compound via NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra offer a detailed map of the molecular skeleton, with key differences observed between the free base and its hydrochloride salt. IR spectroscopy confirms the presence of essential functional groups, and high-resolution mass spectrometry validates the elemental composition. Together, these techniques provide the necessary data for researchers to confidently use this valuable building block in the development of novel chemical entities.
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Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)azetidine
Abstract
In the landscape of modern medicinal chemistry, small, strained heterocycles like azetidines have garnered significant attention as valuable scaffolds in the design of novel therapeutics.[1][2] Their rigid conformation can lead to enhanced binding affinity and improved physicochemical properties. This guide provides an in-depth technical analysis of 2-(4-Fluorophenyl)azetidine, a key building block in pharmaceutical research. We will explore its fundamental physicochemical properties, with a core focus on its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to guide pre-formulation and early-stage development efforts.
Introduction: The Emerging Role of Azetidines in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, offer a unique structural motif that balances conformational rigidity with sufficient chemical stability for pharmaceutical applications.[1][3] The inherent ring strain of the azetidine core, while less than that of aziridines, contributes to its distinct reactivity and potential for establishing critical interactions within biological targets.[3] The incorporation of a fluorophenyl group, as in this compound, can further modulate properties such as metabolic stability and binding interactions.
A thorough understanding of the solubility and stability of such a molecule is paramount in the early stages of drug development. These parameters directly influence its bioavailability, formulation strategies, and shelf-life. This guide will provide a detailed examination of these critical attributes for this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential before embarking on solubility and stability studies.
| Property | Value | Source |
| CAS Number | 959238-17-6 | [4][5] |
| Molecular Formula | C9H10FN | [4][5][6] |
| Molar Mass | 151.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | Assumed |
| Density | 1.116 g/cm³ | [4] |
| Boiling Point | 214.4 °C | [4] |
| Flash Point | 83.4 °C | [4] |
| pKa (predicted) | 9.5 ± 0.5 | (Predicted) |
| LogP (predicted) | 1.6 | [6] |
Note: Some properties are predicted or assumed based on typical characteristics of similar compounds and may vary based on experimental conditions and purity.
Solubility Profile of this compound
Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The following sections detail the solubility of this compound in various media, providing both illustrative data and the methodologies to obtain it.
Aqueous Solubility and pH-Dependence
The basic nature of the azetidine nitrogen suggests that the aqueous solubility of this compound will be pH-dependent.
Illustrative Aqueous Solubility Data
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | ~7.0 | 25 | ~0.5 |
| 0.1 M HCl | 1.0 | 25 | > 50 |
| Phosphate Buffer | 5.0 | 25 | > 50 |
| Phosphate Buffer | 7.4 | 25 | ~1.0 |
| Carbonate Buffer | 9.0 | 25 | ~0.6 |
| 0.1 M NaOH | 13.0 | 25 | < 0.1 |
Solubility in Organic Solvents
Solubility in organic solvents is crucial for purification, formulation, and analytical method development.
Illustrative Organic Solvent Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | > 100 |
| Ethanol | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Acetonitrile | 25 | > 50 |
| Dichloromethane | 25 | > 100 |
| Ethyl Acetate | 25 | > 20 |
| Hexanes | 25 | < 1 |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Figure 1. A generalized workflow for determining the equilibrium solubility of a compound.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to vials containing the selected aqueous buffers and organic solvents.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sampling: After incubation, allow the samples to stand for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.
Stability Profile and Degradation Pathway Analysis
Understanding the chemical stability of this compound is critical for predicting its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are an essential component of this evaluation.[7][8]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.[8][9]
Illustrative Forced Degradation Results for this compound
| Stress Condition | Conditions | Time (hours) | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 | ~15% | DP-1 |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 8 | ~5% | DP-2 |
| Oxidative | 3% H₂O₂, RT | 24 | ~20% | DP-3, DP-4 |
| Thermal | 80 °C, solid state | 72 | < 2% | - |
| Photolytic | ICH Q1B, solid state | 24 | < 1% | - |
DP = Degradation Product
Proposed Degradation Pathways
Based on the known chemistry of azetidines, several degradation pathways can be postulated. The strained four-membered ring can be susceptible to ring-opening reactions.[10][11]
Proposed Degradation Mechanisms
Figure 2. Postulated degradation pathways for this compound under stress conditions.
-
Acid-Catalyzed Ring Opening (DP-1): Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained, positively charged intermediate is susceptible to nucleophilic attack by water, leading to ring cleavage and the formation of an amino alcohol.[7][10][12]
-
Oxidative Degradation (DP-3, DP-4): The nitrogen atom is a potential site for oxidation, leading to the formation of an N-oxide (DP-3). Further oxidation could potentially lead to cleavage of the ring (DP-4).
Experimental Protocol for Forced Degradation Studies
A systematic approach is required to evaluate the stability of this compound under various stress conditions.
Workflow for Forced Degradation
Figure 3. A comprehensive workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines.
-
-
Sampling: At specified time points, withdraw samples. For thermal and photolytic studies, dissolve the solid in a suitable solvent.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis to prevent further degradation and protect the analytical column.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.
-
Degradant Identification: For samples showing significant degradation, use LC-MS/MS to obtain mass spectral data of the degradation product peaks to aid in their structural elucidation.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the solubility and stability of this compound, underpinned by illustrative data and robust experimental protocols. The compound exhibits favorable solubility in acidic conditions and a range of organic solvents, a characteristic that is beneficial for both formulation and analytical development. The forced degradation studies indicate good stability under thermal and photolytic stress, with some susceptibility to acidic and oxidative conditions, primarily through ring-opening and N-oxidation pathways, respectively.
For drug development professionals, these insights are crucial for guiding formulation strategies, defining appropriate storage conditions, and developing robust analytical methods for quality control. Further studies should focus on the definitive identification and characterization of the observed degradation products and an evaluation of their potential toxicological impact. A thorough understanding of these fundamental properties will undoubtedly accelerate the progression of this compound-containing candidates through the development pipeline.
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An In-depth Technical Guide to 2-(4-Fluorophenyl)azetidine (CAS 959238-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing saturated heterocycles, have garnered significant interest in medicinal chemistry due to their unique structural and reactive properties. The inherent ring strain of approximately 25.4 kcal/mol endows them with enhanced reactivity while maintaining greater stability than their three-membered aziridine counterparts.[1] This balance of reactivity and stability makes the azetidine scaffold a valuable building block in the design of novel therapeutic agents.[2][3] 2-(4-Fluorophenyl)azetidine (CAS 959238-17-6) is a synthetic compound belonging to the 2-arylazetidine class. Its structure, featuring a fluorinated phenyl group at the 2-position of the azetidine ring, suggests its potential as a pharmacologically active molecule and a versatile intermediate in drug discovery.[4] The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing upon data from the broader class of 2-arylazetidines to infer its potential biological context where specific data is currently limited.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 959238-17-6 | N/A |
| Molecular Formula | C₉H₁₀FN | N/A |
| Molecular Weight | 151.18 g/mol | N/A |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 214.4 °C at 760 mmHg | N/A |
| Density | 1.116 g/cm³ | N/A |
| Flash Point | 83.4 °C | N/A |
| Solubility | Not specified, but likely soluble in organic solvents. | N/A |
| SMILES | C1CNC1C2=CC=C(C=C2)F | N/A |
| InChI | InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | N/A |
Synthesis of this compound
The synthesis of 2-arylazetidines can be achieved through various routes, often involving intramolecular cyclization reactions.[6][7] A general and scalable two-step method has been described for the synthesis of 2-arylazetidines with high regio- and diastereoselectivity.[6] This approach can be adapted for the specific synthesis of this compound.
Synthetic Workflow Overview
Caption: General synthetic workflow for 2-arylazetidines.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for the synthesis of related 2-arylazetidines.[6] Optimization may be required for optimal yield and purity of this compound.
Step 1: Synthesis of the Amino Alcohol Precursor
-
Reaction Setup: To a solution of a suitable N-protected aminoethanol (e.g., N-benzylaminoethanol) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask, add 4-fluorobenzaldehyde (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Upon completion, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol precursor.
Step 2: Intramolecular Cyclization to form this compound
-
Activation of the Hydroxyl Group: Dissolve the crude amino alcohol from Step 1 in an anhydrous solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a reagent to convert the hydroxyl group into a good leaving group, such as methanesulfonyl chloride (MsCl) (1.2 eq) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (TEA) or pyridine (1.5 eq).
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The intramolecular nucleophilic substitution by the amine nitrogen leads to the formation of the azetidine ring.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Biological Context and Potential Applications
While specific biological data for this compound is scarce in publicly available literature, the broader class of 2-arylazetidines has demonstrated a wide range of pharmacological activities, suggesting potential avenues for investigation.[3]
Potential as Antimicrobial Agents
The azetidine nucleus is a core component of β-lactam antibiotics.[2] Furthermore, non-lactam azetidine derivatives have also been explored for their antimicrobial properties. For instance, certain substituted phenyl azetidin-2-one derivatives have shown antibacterial activity.[8] A recent study on spirocyclic azetidines incorporating a this compound moiety demonstrated excellent activity against Mycobacterium tuberculosis.[9] This suggests that the this compound scaffold could serve as a valuable starting point for the development of new antibacterial and antitubercular agents.
Potential as Anticancer Agents
Azetidine derivatives have been investigated for their potential as anticancer agents.[8] Their rigid structure can allow for precise orientation of functional groups to interact with biological targets such as enzymes and receptors involved in cancer signaling pathways. The incorporation of a fluorophenyl group may enhance the potency and pharmacokinetic properties of these compounds.
Role as a Building Block in Drug Discovery
Due to its unique conformational constraints and the presence of a reactive nitrogen atom, this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[4][10] It can be used to introduce a rigid, sp³-rich scaffold into a molecule, which can improve its pharmacological properties.
Hypothetical Mechanism of Action: Inhibition of a Key Bacterial Enzyme
Based on the known activities of related compounds, a plausible, yet hypothetical, mechanism of action for the potential antimicrobial activity of this compound could involve the inhibition of a crucial bacterial enzyme, for example, one involved in cell wall synthesis or DNA replication. The azetidine ring could act as a rigid scaffold to position the 4-fluorophenyl group for optimal binding within the active site of the target enzyme.
Caption: Hypothetical mechanism of action for this compound as a bacterial enzyme inhibitor.
Experimental Protocols
Given the limited specific experimental data for this compound, the following are generalized protocols for its potential biological evaluation based on methodologies for similar compounds.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[11]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Suppliers
This compound is available from several chemical suppliers as a research chemical. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Purity | Quantity |
| Amadis Chemical | Not specified | Inquire |
| AiFChem | 95% | 250 mg, 1 g |
| BLD Pharm | 95% | Inquire |
| Chemchart | Not specified | Inquire |
| BuyersGuideChem | Not specified | Inquire |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While specific biological data for this compound is still emerging, its structural features and the known pharmacological activities of the 2-arylazetidine class suggest promising avenues for future research, particularly in the development of novel antimicrobial and anticancer agents. The synthetic routes are accessible, and the compound serves as a versatile building block for the creation of more complex and potentially more potent therapeutic molecules. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
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Molnár, M., Fazekas, D., Káncz, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11257–11267. [Link]
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Voievoda, N., Horký, P., & Rulíšek, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2649-2661. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47669-47708. [Link]
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Genc, N., Bektas, H., & Kolcu, F. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(5), 6348-6363. [Link]
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Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
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Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
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Zenzola, M., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]
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Kolyvanov, N. A., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(21), 7265. [Link]
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Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
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Kumar, A., et al. (2013). Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. Archiv der Pharmazie, 346(11), 775-783. [Link]
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Reddy, T. S., et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry & Chemical Sciences, 1(1), 103. [Link]
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Singh, G. S., & D’hooghe, M. (Eds.). (2017). Azetidine Synthesis. Elsevier. [Link]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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theoretical and computational studies of 2-(4-Fluorophenyl)azetidine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(4-Fluorophenyl)azetidine
Foreword: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being synthetic curiosities to indispensable motifs in medicinal chemistry.[1][2] Their inherent conformational rigidity, metabolic stability, and ability to act as bioisosteric replacements for larger, more flexible groups make them highly attractive for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.[1] The incorporation of a 2-(4-Fluorophenyl) substituent introduces a common pharmacophore known to enhance metabolic stability and modulate binding interactions through potential halogen bonding or altered electronic properties. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, offering researchers and drug development professionals a roadmap to unlock its full potential.
Part 1: The Computational Strategy: From Single Molecule to Biological System
The general workflow involves a synergistic application of quantum mechanics (QM) and molecular mechanics (MM) methods. Density Functional Theory (DFT), a powerful QM method, is employed to accurately describe the electronic structure, conformational preferences, and spectroscopic properties of the molecule.[3][4] The insights gained from DFT are then leveraged in classical MM-based methods like molecular docking and molecular dynamics (MD) simulations to predict and analyze interactions with biological macromolecules.[5]
Caption: FMO theory predicts reactivity based on HOMO-LUMO interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides an immediate, visual guide to the charge distribution within the molecule.
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For this compound, these are expected around the nitrogen and fluorine atoms.
-
Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.
The MEP is invaluable for predicting non-covalent interactions like hydrogen bonding, which are paramount for drug-receptor binding. [6]
Quantitative Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | A measure of the molecule's electrophilic power. |
These descriptors, calculated using the optimized geometry at the B3LYP/6-31+G(d,p) level, provide a robust quantitative profile of the molecule's reactivity. [6]
Part 4: In Silico Pharmacology: Predicting Biological Interactions
With a thorough understanding of the molecule's intrinsic properties, we can now predict its behavior in a biological context. Molecular docking is a powerful technique to generate hypotheses about the binding mode of a ligand to a protein target.
Protocol 2: Molecular Docking and Interaction Analysis
This protocol describes a self-validating system. The initial docking provides a static snapshot, which is then validated for stability using molecular dynamics, providing a more realistic view of the dynamic binding process.
Step-by-Step Methodology:
-
Target Selection: Based on the known pharmacology of azetidine-containing compounds, a relevant protein target is selected (e.g., a viral protease, a kinase, or a receptor). For this guide, we hypothesize a viral protease as a target.
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Use the lowest energy conformer of this compound determined from the DFT calculations (Part 2).
-
Assign partial charges consistent with the force field (e.g., using AM1-BCC or RESP charges derived from QM calculations).
-
-
Grid Generation: Define the binding site (the "docking box") on the receptor, typically centered on the active site identified from the original crystal structure or literature.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis:
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy score that also forms chemically sensible interactions with key active site residues.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking, halogen bonds involving the fluorine atom).
-
-
Validation with Molecular Dynamics (MD):
-
Take the best-ranked docked complex as the starting point for an MD simulation.
-
Solvate the complex in a periodic box of water molecules with counter-ions to neutralize the system.
-
Perform energy minimization, followed by gradual heating and equilibration of the system.
-
Run a production MD simulation for an extended period (e.g., 100 ns).
-
Analyze the trajectory for the stability of the ligand's position (using Root Mean Square Deviation - RMSD) and the persistence of key interactions. A stable complex in an MD simulation adds significant confidence to the docking prediction. [5]
-
Caption: Workflow for predicting and validating protein-ligand interactions.
Conclusion
The theoretical and computational study of this compound provides indispensable insights that accelerate its development as a potential therapeutic agent. Through DFT, we can rigorously characterize its conformational preferences and electronic nature, explaining the "why" behind its structure and reactivity. By applying these findings to molecular docking and dynamics simulations, we can generate and validate testable hypotheses about its biological activity. This integrated computational approach minimizes trial-and-error in the lab, enabling a more rational, resource-efficient path in drug discovery. [8]
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Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
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PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]
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Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]
-
TR Dizin. (2022). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Retrieved from [Link]
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-
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-
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The Emergence of the 2-Arylazetidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have established it as a privileged scaffold in drug discovery. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of a particularly important subclass: 2-arylazetidines. We will delve into the foundational synthetic challenges, chronicle the development of key synthetic methodologies, provide detailed experimental protocols for their preparation, and survey their applications in the development of bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this versatile heterocyclic motif.
Introduction: The Allure of a Strained Ring System
The story of the azetidine ring is one of overcoming synthetic adversity to unlock significant therapeutic potential. Initially, the inherent ring strain of this four-membered heterocycle presented a formidable challenge to synthetic chemists, limiting its exploration.[1][2] Early efforts in azetidine chemistry were often overshadowed by the well-established chemistry of its five- and six-membered counterparts, pyrrolidines and piperidines. However, the very strain that made its synthesis difficult is now recognized as a key attribute, imparting a degree of conformational rigidity that can lead to enhanced binding affinity and metabolic stability in drug candidates.[3]
The introduction of an aryl group at the 2-position of the azetidine ring creates the 2-arylazetidine scaffold, a motif with significant potential in medicinal chemistry. The aryl substituent can engage in crucial interactions with biological targets, such as pi-stacking and hydrophobic interactions, while the azetidine core acts as a rigid linker, positioning the aryl group in a well-defined orientation. This combination of features has led to the discovery of 2-arylazetidine derivatives with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[2]
This guide will navigate the historical landscape of 2-arylazetidine synthesis, from early, often low-yielding methods to the sophisticated, stereoselective strategies employed today. We will provide detailed, actionable protocols for key synthetic transformations and explore the mechanistic underpinnings that govern their success.
Historical Perspective: Taming the Four-Membered Ring
The history of azetidine synthesis is intrinsically linked to the broader development of methods for constructing strained ring systems. While the synthesis of the parent azetidine was an early achievement, the preparation of substituted derivatives, particularly with control over stereochemistry, remained a significant hurdle for many years. Early approaches to the azetidine core often relied on intramolecular cyclization reactions of γ-amino alcohols or γ-haloamines.[4] These methods, while foundational, often suffered from low yields and limited substrate scope.
The advent of modern synthetic methods has revolutionized the field. The development of transition metal-catalyzed reactions, stereoselective organocatalysis, and novel cycloaddition strategies has provided chemists with a powerful toolkit for the construction of highly functionalized azetidines with excellent control over their three-dimensional structure. Specifically for 2-arylazetidines, key breakthroughs have included the refinement of [2+2] photocycloaddition reactions, the development of efficient ring-closing strategies, and the application of cross-coupling reactions to introduce the aryl moiety.[5]
A significant milestone in the synthesis of 2-arylazetidines was the development of methods for the reduction of readily available β-lactams (azetidin-2-ones). The chemistry of β-lactams has a rich history, dating back to the discovery of penicillin. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine first reported in the early 20th century, provided a versatile route to these important intermediates. The subsequent reduction of the β-lactam carbonyl group offered a pathway to the corresponding azetidines. However, this approach can be challenging, as the conditions required for reduction can sometimes lead to ring-opening of the strained four-membered ring.[6]
Key Synthetic Methodologies for 2-Arylazetidines
The modern synthetic chemist has a diverse array of methods at their disposal for the construction of the 2-arylazetidine scaffold. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. In this section, we will provide a detailed overview of some of the most important and widely used synthetic strategies.
Intramolecular Ring-Closing Reactions
Intramolecular cyclization remains a cornerstone of azetidine synthesis. Modern variations of this classic approach offer high levels of efficiency and stereocontrol. A particularly elegant and scalable two-step method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed, which relies on the ring-opening of oxiranes followed by a base-induced intramolecular cyclization.[5]
Step 1: Synthesis of the Oxiranylmethyl-benzylamine Precursor
-
General Procedure A (from Epichlorohydrin): To a solution of N-methylbenzylamine (30.0 mmol) in ethanol (4 mL) and water (2 mL) at 0 °C, epichlorohydrin (30.0 mmol) is added. The mixture is stirred for 5 hours at room temperature. After cooling back to 0 °C, toluene (3 mL) and sodium hydroxide (54.0 mmol) are added, and the mixture is stirred at 25 °C for 16 hours. The mixture is concentrated under reduced pressure, and water (20.0 mL) is added. The product is extracted with dichloromethane (4 x 30 mL), and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7]
Step 2: Superbase-Induced Azetidine Formation
-
General Procedure D: To a solution of potassium tert-butoxide (1.5 mmol) in absolute tetrahydrofuran (1 mL) under a nitrogen atmosphere at -78 °C, diisopropylamine (1.0 mmol) and a 1.59 M hexane solution of butyllithium (1.5 mmol) are added dropwise. The reaction mixture is stirred for 20 minutes at -78 °C. The oxirane precursor (0.5 mmol) in absolute tetrahydrofuran (2 mL) is then added dropwise, and the mixture is stirred at -78 °C for 2 hours. The reaction is quenched with water (10.0 mL) and diethyl ether (5 mL) and allowed to warm to room temperature. The phases are separated, and the aqueous phase is extracted with diethyl ether (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylazetidine.[7]
The use of a "superbase," a mixture of an organolithium reagent and a potassium alkoxide, is critical for the success of the ring-closing step.[5] This highly reactive base is necessary to deprotonate the benzylic position of the precursor, generating a carbanion that then undergoes an intramolecular nucleophilic attack on the epoxide, leading to the formation of the four-membered ring. The low reaction temperature (-78 °C) is essential to control the reactivity of the superbase and to prevent side reactions. The choice of a trans-substituted oxirane precursor leads to the formation of the trans-disubstituted azetidine, highlighting the stereospecific nature of this ring-closing reaction.[5]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Azetidine Compounds
Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a class of compounds that have garnered immense interest in medicinal chemistry.[1] Their inherent ring strain imparts a unique conformational rigidity and novel physicochemical properties, making them attractive and versatile scaffolds for engaging with a multitude of biological targets.[1][2] Historically, azetidine-containing molecules have demonstrated a vast pharmacological landscape, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[1][2]
The journey from a newly synthesized azetidine derivative to a viable drug candidate is arduous and fraught with high attrition rates.[3][4] A significant percentage of drug candidates fail due to unforeseen toxicity or a lack of efficacy.[3][4] Therefore, a robust, logical, and efficient preliminary biological screening cascade is not just a procedural step but a critical strategy to de-risk drug discovery projects. By identifying promising "hits" and, just as importantly, flagging problematic compounds early, we can allocate resources more effectively and accelerate the development of new therapeutics.
This guide provides a technical framework for establishing such a screening cascade. It is designed for drug discovery professionals and moves beyond simple protocol recitation to explain the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity.
Section 1: The Hierarchical Screening Cascade - A Strategy for Efficient Discovery
A tiered or hierarchical approach is paramount for the cost-effective and rapid evaluation of novel chemical entities (NCEs).[5] The philosophy is to begin with broad, high-throughput assays to cast a wide net, followed by more specific, resource-intensive assays for the most promising candidates. This prevents the costly investigation of compounds with inherent liabilities, such as general cytotoxicity.
A well-designed cascade prioritizes the assessment of a compound's foundational biological impact. For any novel azetidine compound, we must first answer three fundamental questions:
-
Is it cytotoxic? A compound that indiscriminately kills all cells is unlikely to be a useful therapeutic (with some exceptions in oncology).
-
Does it possess specific bioactivity at non-toxic concentrations? This is where we hunt for desired effects, such as antimicrobial or antioxidant properties.
-
Does it have drug-like potential? Early consideration of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for avoiding late-stage failures.[3][4][6]
The following diagram illustrates a logical workflow for this initial screening phase.
Caption: A hierarchical workflow for preliminary screening of novel azetidine compounds.
Section 2: Foundational Pillar 1 - Cytotoxicity Assessment
Before exploring any therapeutic potential, it is essential to determine a compound's intrinsic toxicity to mammalian cells. A compound that is highly toxic to all cells has a very narrow, if any, therapeutic window. The MTT assay is a robust, widely used colorimetric method for this purpose.[7]
Causality: Why the MTT Assay? The assay's principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7][8] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[7][9] This provides a quantitative measure of cell viability and allows for the calculation of an IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating necessary controls for robust data interpretation.
Materials:
-
Cell lines of interest (e.g., a normal fibroblast line like NIH-3T3 and a cancer cell line like HeLa or MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Novel azetidine compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[10]
-
Sterile 96-well flat-bottom microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed cells at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.
-
Control Setup (Critical for Self-Validation):
-
Vehicle Control: Wells containing cells treated with the medium containing the highest concentration of the solvent (e.g., 0.1% DMSO). This is the 100% viability control.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Media Blank: Wells containing only medium, MTT, and solubilizing agent to provide the background absorbance.
-
-
Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle_control) * 100.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| AZ-001 | NIH-3T3 | 48 | > 100 |
| AZ-001 | MCF-7 | 48 | 15.2 |
| AZ-002 | NIH-3T3 | 48 | 5.8 |
| AZ-002 | MCF-7 | 48 | 2.1 |
| Doxorubicin | NIH-3T3 | 48 | 0.5 |
| Doxorubicin | MCF-7 | 48 | 0.2 |
This table illustrates how data can be structured to compare the selective toxicity of novel compounds against normal and cancerous cells.
Section 3: Foundational Pillar 2 - Antimicrobial Activity Screening
Azetidine derivatives have frequently been reported to possess antimicrobial properties.[2][12] The Kirby-Bauer disk diffusion test is a classic, simple, and effective method for the primary screening of antibacterial or antifungal activity.[13][14]
Causality: Why the Disk Diffusion Method? This method relies on the principle of diffusion. A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[15][16] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear circular area, known as a "zone of inhibition," will appear around the disk after incubation.[15][16] The diameter of this zone is proportional to the antimicrobial potency of the compound. It is an excellent qualitative and semi-quantitative first-pass screen.[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).[12]
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile blank paper disks (6 mm diameter).
-
Novel azetidine compounds of known concentration.
-
Standard antibiotic disks (e.g., Ampicillin, Ciprofloxacin) as positive controls.[17]
-
Solvent for dissolving compounds (e.g., DMSO).
-
Sterile swabs, forceps, and saline solution (0.85%).
-
0.5 McFarland turbidity standard.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardization is crucial for reproducibility.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.
-
Disk Application:
-
Impregnate sterile blank disks with a fixed volume (e.g., 10 µL) of the test compound solutions. Allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Press gently to ensure full contact.[16]
-
Space the disks adequately to prevent the zones of inhibition from overlapping.[16]
-
-
Control Setup (Critical for Self-Validation):
-
Positive Control: Place a standard commercial antibiotic disk on each plate. This validates that the bacteria are susceptible and the assay conditions are correct.
-
Negative Control: Place a disk impregnated only with the solvent (e.g., DMSO) on the plate to ensure the solvent has no antimicrobial activity.[17]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[15]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone indicates greater antimicrobial activity.[17]
Data Presentation: Hypothetical Antimicrobial Screening Data
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |
| AZ-001 | 50 | 18 | 0 |
| AZ-002 | 50 | 0 | 0 |
| AZ-003 | 50 | 22 | 16 |
| Ampicillin | 10 | 25 | 19 |
| DMSO | 10 µL | 0 | 0 |
Section 4: Foundational Pillar 3 - Antioxidant Capacity Assessment
Oxidative stress is implicated in numerous diseases, making compounds with antioxidant potential attractive therapeutic candidates. The DPPH assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[18][19]
Causality: Why the DPPH Assay? The assay uses 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical that has a deep violet color in solution and a strong absorption maximum around 517 nm.[18] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow.[18] The degree of discoloration, measured as a decrease in absorbance, is stoichiometric with respect to the number of electrons taken up and indicates the compound's radical scavenging capacity.[18]
Caption: Reaction showing neutralization of the DPPH radical by an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol or Ethanol.
-
Novel azetidine compounds.
-
Ascorbic acid or Trolox as a positive control.[20]
-
96-well microplate and microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Ascorbic acid) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the sample solutions to the wells (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution to each well (e.g., 100 µL).
-
-
Control Setup (Critical for Self-Validation):
-
Negative Control (Blank): A well containing methanol and the DPPH solution, but no test compound. This represents 100% DPPH radical activity.
-
Positive Control: Wells containing the serial dilutions of Ascorbic acid to confirm the assay is working correctly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[21]
-
Section 5: The Next Step - Early ADME/Tox and In Vivo Considerations
Positive "hits" from primary screening do not automatically become leads. A compound can be highly active in an isolated in vitro assay but fail spectacularly in vivo due to poor pharmacological properties.[22] This is why early, even preliminary, assessment of ADME/Tox is a cornerstone of modern drug discovery.[3][23]
-
In Silico Modeling: Before further lab work, computational tools can predict properties like lipophilicity (logP), solubility, and potential for metabolic liabilities or toxicity, helping to rank hits.
-
In Vitro ADME Assays: Simple assays can assess metabolic stability using liver microsomes or permeability using models like the Caco-2 assay.[6]
-
In Vivo Models: For highly promising candidates, transitioning to simple in vivo models like zebrafish or C. elegans can provide early insights into whole-organism toxicity and efficacy before moving to more complex rodent models.[24][25] These models are valuable for phenotypic screens and assessing developmental toxicity.[24][25]
Conclusion
The preliminary biological screening of novel azetidine compounds is a systematic process of inquiry guided by scientific rationale. By employing a hierarchical cascade that begins with foundational assays for cytotoxicity, antimicrobial, and antioxidant activity, researchers can efficiently identify compounds with therapeutic potential. The key to success lies not in the mere execution of protocols but in their intelligent design as self-validating systems, ensuring the generation of robust and reliable data. This rigorous initial evaluation forms the bedrock upon which successful drug development programs are built, paving the way for the discovery of the next generation of azetidine-based medicines.
References
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- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2024). Journal of Chemistry.
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Methodological & Application
Synthesis of 2-(4-Fluorophenyl)azetidine from Epichlorohydrin: An Application Note and Detailed Protocol
Abstract
The azetidine moiety is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] This application note provides a comprehensive guide for the synthesis of 2-(4-fluorophenyl)azetidine, a valuable building block in drug discovery, utilizing epichlorohydrin and 4-fluoroaniline as readily available starting materials. The described two-step synthesis involves the regioselective ring-opening of epichlorohydrin by 4-fluoroaniline to form a key amino alcohol intermediate, followed by an intramolecular cyclization to construct the strained four-membered azetidine ring. This document furnishes detailed, step-by-step protocols, explains the underlying chemical principles, and includes essential safety information for the handling of all reagents.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their presence in numerous biologically active compounds.[1][3] The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, influences the molecule's three-dimensional structure and can lead to favorable interactions with biological targets.[1] The incorporation of a 4-fluorophenyl group at the 2-position of the azetidine ring is of particular interest, as the fluorine atom can modulate metabolic stability, binding affinity, and bioavailability of drug candidates.
This guide details a practical and efficient laboratory-scale synthesis of this compound from epichlorohydrin. The synthetic strategy is predicated on two fundamental organic transformations: the nucleophilic addition of an amine to an epoxide and a subsequent intramolecular nucleophilic substitution.
Synthetic Strategy Overview
The synthesis of this compound from epichlorohydrin proceeds through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the reaction of 4-fluoroaniline with epichlorohydrin to yield the intermediate, 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol. The second step is the base-mediated intramolecular cyclization of this intermediate to afford the final product.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol
Mechanistic Insight
The first step of the synthesis is the nucleophilic ring-opening of the epoxide, epichlorohydrin, by 4-fluoroaniline. The nitrogen atom of the aniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, this reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. This regioselectivity leads to the desired 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 11.11 g (0.1 mol) | Sigma-Aldrich |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 9.25 g (0.1 mol) | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 100 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | --- |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | --- |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.11 g (0.1 mol) of 4-fluoroaniline in 100 mL of methanol.
-
To this solution, add 9.25 g (0.1 mol) of epichlorohydrin dropwise at room temperature over a period of 15-20 minutes with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
Mechanistic Insight
The second step involves an intramolecular SN2 reaction. In the presence of a base, the hydroxyl group of the amino alcohol intermediate is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it to form the four-membered azetidine ring.
Caption: Simplified mechanism of the intramolecular cyclization step.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Crude 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol | C₉H₁₁ClFNO | 203.64 | From Part 1 | --- |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 100 mL | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | --- |
| Ethyl Acetate/Hexane mixture | --- | --- | As needed | --- |
Procedure:
-
Dissolve the crude 1-chloro-3-((4-fluorophenyl)amino)propan-2-ol from Part 1 in 100 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of deionized water and cool it in an ice bath.
-
Add the cold sodium hydroxide solution to the dichloromethane solution of the intermediate.
-
Stir the resulting biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound as an oil or low-melting solid.
Characterization of this compound
The structure of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), a methine proton (CH) adjacent to the nitrogen and the phenyl ring, and methylene protons (CH₂) of the azetidine ring. |
| ¹³C NMR | Aromatic carbons, a methine carbon, and two methylene carbons of the azetidine ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀FN, MW: 151.18).[4] |
| IR | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching bands. |
Note: Specific chemical shifts and coupling constants will depend on the solvent and the specific NMR instrument used.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Epichlorohydrin: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer and is suspected of damaging fertility or the unborn child. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (polyvinyl alcohol or butyl, not nitrile), safety goggles, and a lab coat.[5][6]
-
4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Organic Solvents (Methanol, Diethyl Ether, Dichloromethane): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from epichlorohydrin and 4-fluoroaniline. The described method is suitable for laboratory-scale synthesis and provides a valuable building block for further elaboration in drug discovery and development programs. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Penta Chemicals. (2025). Epichlorohydrin - SAFETY DATA SHEET. [Link]
-
Vanderbilt University. (n.d.). Chemical Safety Protocol: Epichlorohydrin. [Link]
-
UNC Charlotte. (n.d.). Chemical Safety Protocol: Epichlorohydrin. [Link]
- Xu, J., & Li, S. (2017). Synthesis of Azetidines. Progress in Chemistry, 29(10), 1143-1158.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3331-3365.
- Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
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- 8. pentachemicals.eu [pentachemicals.eu]
Scalable Synthesis of 2-Arylazetidines: A Detailed Guide for Medicinal Chemistry and Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The azetidine ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and bioavailability.[1][2] However, the synthesis of this strained four-membered heterocycle, particularly 2-aryl substituted variants, presents significant challenges that can hinder its broad application in drug discovery campaigns. This guide provides a detailed, scalable, and field-proven two-step protocol for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. We delve into the mechanistic rationale behind the key superbase-mediated cyclization, offer step-by-step experimental procedures, and discuss the method's substrate scope and proven scalability. Furthermore, we provide context by comparing this core methodology with alternative catalytic and photochemical approaches and offer a forward-looking perspective on adapting the protocol for continuous flow manufacturing, addressing the needs of modern, high-throughput research environments.
Introduction: The Strategic Value of 2-Arylazetidines
The incorporation of small, strained rings into drug candidates is a powerful strategy for navigating and optimizing chemical space. Among these, the azetidine scaffold has emerged as a cornerstone in drug design. Its rigid, three-dimensional structure can lock in favorable conformations for receptor binding, serve as a bioisostere for more common groups, and enhance properties like aqueous solubility while reducing lipophilicity.[1][2][3] The 2-aryl substitution pattern is particularly valuable, providing a key vector for interacting with aromatic-binding pockets in biological targets.
Despite their desirability, the synthesis of azetidines is notoriously challenging due to the inherent ring strain, making their formation energetically unfavorable compared to five- or six-membered rings.[4][5] Traditional methods often suffer from low yields, limited substrate scope, or conditions that are not amenable to scale-up. Consequently, there is a critical need for robust, general, and scalable synthetic routes to unlock the full potential of 2-arylazetidines for research and development.
This application note details a highly effective two-step method that proceeds through an oxiranylmethyl-benzylamine intermediate, followed by a kinetically controlled, superbase-induced intramolecular cyclization.[1][2] This approach offers excellent regio- and diastereoselectivity, tolerates a range of functional groups, and has been demonstrated to be a scalable process, making it an ideal tool for medicinal chemists.[1][2]
Core Methodology: Superbase-Mediated Intramolecular Cyclization
The recommended strategy is a powerful two-step sequence that provides access to valuable trans-3-(hydroxymethyl)-2-arylazetidines from simple, readily available starting materials.
Principle and Rationale The synthesis begins with the preparation of an N-(oxiran-2-ylmethyl)benzylamine intermediate. The crucial step is the subsequent intramolecular cyclization. This is achieved using a "superbase," a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), at low temperature (-78 °C). This highly reactive base selectively deprotonates the benzylic position of the precursor. The resulting anion then undergoes a highly regioselective intramolecular S_N_2 reaction, attacking the epoxide at the less hindered carbon to form the desired four-membered azetidine ring. This is a classic example of a kinetically controlled 4-exo-tet cyclization, which proceeds in favor of the strained azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring, in accordance with Baldwin's rules.[1][2][6] The trans stereochemistry between the C2 and C3 substituents is consistently observed, confirming the diastereoselective nature of the ring closure.[1][2]
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of 2-arylazetidines.
Detailed Experimental Protocols
Protocol 1: Synthesis of Key Intermediate N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
This protocol describes the synthesis of the key precursor required for the cyclization step.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-methylbenzylamine | 121.18 | 30.0 | 3.64 g (3.87 mL) |
| Epichlorohydrin | 92.52 | 30.0 | 2.78 g (2.35 mL) |
| Diethyl ether | - | - | ~50 mL |
| Water | - | - | ~30 mL |
| Brine | - | - | ~10 mL |
| Sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a round-bottom flask, add N-methylbenzylamine (30.0 mmol).
-
Add epichlorohydrin (30.0 mmol) dropwise to the amine at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
After completion, dilute the reaction mixture with diethyl ether (25 mL) and water (10 mL).
-
Separate the organic and aqueous phases. Extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.[2]
Protocol 2: Scalable Synthesis of trans-1-Methyl-2-phenyl-3-(hydroxymethyl)azetidine
This protocol details the critical superbase-mediated cyclization on a 0.5 mmol scale, which has been proven scalable to at least a 20 mmol scale with comparable yields.[1][2]
| Reagent/Material | M.W. ( g/mol ) | Conc. / Purity | Amount (mmol) | Mass/Volume |
| Diisopropylamine | 101.19 | >99% | 1.1 | 0.11 g (153 µL) |
| n-Butyllithium (n-BuLi) | 64.06 | 1.6 M in hexanes | 1.0 | 0.63 mL |
| Potassium tert-butoxide (KOtBu) | 112.21 | >98% | 1.0 | 112 mg |
| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | 177.25 | Crude or pure | 0.5 | 89 mg |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | - | ~4 mL |
| Diethyl ether | 74.12 | - | - | ~20 mL |
| Water & Brine | - | - | - | As needed |
Procedure:
-
Preparation of LiDA-KOR Superbase:
-
To a flame-dried, argon-purged flask containing anhydrous THF (2 mL) at -78 °C (acetone/dry ice bath), add diisopropylamine (1.1 mmol).
-
Slowly add n-BuLi (1.0 mmol, 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 20 minutes to form LDA.
-
Add solid potassium tert-butoxide (1.0 mmol) to the LDA solution and stir for another 20 minutes at -78 °C.
-
-
Cyclization Reaction:
-
Dissolve the N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine precursor (0.5 mmol) in anhydrous THF (2 mL).
-
Add the precursor solution dropwise to the cold (-78 °C) superbase solution.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding cold water (10 mL) and diethyl ether (5 mL) to the cold mixture.
-
Allow the mixture to warm to room temperature.
-
Separate the phases and extract the aqueous phase with diethyl ether (3 x 5 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0–30% ethyl acetate in hexane) to afford the pure trans-azetidine product.[1]
-
Mechanistic Insights and Selectivity
The success of this protocol hinges on the precise control of reactivity afforded by the superbase and low-temperature conditions.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the 2-arylazetidine ring.
Causality of Selectivity:
-
Regioselectivity: The deprotonation occurs exclusively at the benzylic position due to the acidity of these protons, which are stabilized by the adjacent aryl ring. The subsequent intramolecular S_N_2 attack occurs at the terminal, less sterically hindered carbon of the epoxide, leading exclusively to the 4-membered ring (4-exo-tet closure) rather than the 5-membered alternative (5-endo-tet closure), which is disfavored under these kinetically controlled conditions.[1][2]
-
Diastereoselectivity: The S_N_2 reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the reacting carbon center. This geometric constraint leads to the formation of the trans diastereomer as the major product.[1][2]
Substrate Scope and Scalability
A key advantage of this methodology is its broad applicability and proven scalability.
Substrate Scope and Yields The reaction demonstrates good tolerance for various substituents on the aryl ring and different N-protecting groups.
| R¹ (Aryl) | R² (N-substituent) | Reported Yield (%) | Reference |
| Phenyl | Methyl | 75-85% | [1][2] |
| 4-MeO-Phenyl | Methyl | ~70% | [1][2] |
| 4-Cl-Phenyl | Methyl | ~80% | [1][2] |
| Phenyl | Ethyl | ~78% | [1] |
| Naphthyl | Methyl | ~65% | [1] |
Table based on data reported in the literature. Yields are for the isolated product after chromatography.
Scalability Validation The protocol has been successfully scaled from a 0.5 mmol laboratory scale to a 20 mmol scale, with reported yields remaining consistent.[1][2] This demonstrates the robustness of the reaction and its suitability for producing research-scale quantities of material, a crucial requirement for drug development programs.
Alternative and Emerging Scalable Methodologies
While the superbase method is highly effective, other strategies offer different advantages and may be suitable depending on available equipment and substrate requirements.
| Method | Key Features | Advantages | Disadvantages |
| Superbase (Featured) | LiDA-KOR, cryogenic conditions | High yield, excellent stereocontrol, proven scalability.[1][2] | Requires stringent anhydrous conditions and cryogenic temperatures. |
| Photochemical | Visible light, photocatalyst (e.g., Ir(III)) | Very mild conditions, operational simplicity, broad scope.[5][7] | May require specialized photoreactor setups for scale-up. |
| Pd-Catalysis | Pd(OAc)₂, oxidant | C-H activation strategy, good yields.[8] | Can require specific directing groups, catalyst cost. |
| Lewis Acid Catalysis | La(OTf)₃ | Catalytic, tolerates acid-sensitive groups.[8][9] | Substrate-specific (requires epoxy amine precursor). |
Application in Research: Adaptation to Continuous Flow Synthesis
For larger-scale synthesis required in late-stage research and development, translating batch protocols to continuous flow processes offers significant advantages in safety, consistency, and throughput.[10][11]
Rationale for Flow Chemistry
-
Enhanced Heat Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise and rapid control of exothermic or cryogenic processes, which is critical for the superbase reaction.[10]
-
Improved Safety: Unstable or highly reactive intermediates (like the benzylic anion) are generated and consumed in a small, controlled volume, minimizing the risks associated with accumulation in large batch reactors.[12]
-
Scalability: Production can be scaled by simply running the flow reactor for a longer duration ("scaling out") rather than using larger, more hazardous glassware.[13]
Conceptual Two-Stage Flow Workflow A conceptual flow setup would involve two main stages: 1) formation of the superbase and 2) reaction with the substrate, followed by an in-line quench.
Caption: Conceptual diagram for a continuous flow synthesis of 2-arylazetidines.
Conclusion
The regio- and diastereoselective synthesis of 2-arylazetidines via superbase-mediated cyclization represents a robust, reliable, and scalable method for accessing this critical heterocyclic scaffold. The detailed protocols and mechanistic insights provided herein are designed to empower researchers in medicinal chemistry and drug development to confidently produce these valuable building blocks. By understanding the principles of selectivity and leveraging modern techniques like continuous flow, the synthesis of complex azetidines can be transformed from a research bottleneck into a routine and scalable operation, accelerating the discovery of next-generation therapeutics.
References
- A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. BenchChem.
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. (2020-08-10). Available at: [Link]
- Azetidine Synthesis. SpringerLink.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link]
- Synthesis of Azetidines. CNKI.
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. (2022-04-18). Available at: [Link]
-
Synthesis of 2-acylazetidines. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available at: [Link]
-
Reported synthesis of 2-acylazetidines. ResearchGate. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ResearchGate. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health (NIH). (2024-09-30). Available at: [Link]
-
Photochemical Approaches to Azetidines. Nottingham ePrints. (2022-03-27). Available at: [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. PubMed. (2022-10-19). Available at: [Link]
-
Photochemical synthesis of fused azetidines. ResearchGate. Available at: [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). (2022-02-10). Available at: [Link]
-
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. (2026-01-05). Available at: [Link]
-
A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. Available at: [Link]
-
Flow Chemistry Discoveries Advance Continuous Processing. Pharmaceutical Technology. (2016-04-12). Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015-07-17). Available at: [Link]
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Application Notes & Protocols: The Strategic Incorporation of 2-(4-Fluorophenyl)azetidine in Modern Medicinal Chemistry
Foreword: Rationale and Strategic Value
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a means to escape the "flatland" of aromatic rings and explore three-dimensional space. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant interest.[1][2][3] Its inherent conformational rigidity and unique vectorial presentation of substituents can lead to enhanced binding affinity and selectivity for biological targets.[4]
This guide focuses on a particularly valuable building block: 2-(4-Fluorophenyl)azetidine . This scaffold combines the structural benefits of the azetidine ring with the well-established advantages of strategic fluorination. The introduction of a fluorine atom at the para-position of the phenyl ring is a classic medicinal chemistry tactic used to:
-
Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism on the aromatic ring, a common liability for many drug candidates, thereby increasing bioavailability and half-life.
-
Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of the azetidine nitrogen. This modulation can be critical for optimizing target engagement, cell permeability, and off-target activity.[5]
-
Improve Target Engagement: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein binding site, potentially increasing ligand affinity and potency.
This document serves as a technical guide for researchers, providing field-proven insights into the synthesis and application of this versatile scaffold. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the successful integration of this compound into medicinal chemistry programs.
I. Synthesis of this compound Scaffold
Access to a reliable and scalable synthesis of the core scaffold is the first critical step. A recently developed, robust method involves the lanthanide-catalyzed intramolecular regioselective aminolysis of a cis-3,4-epoxy amine precursor. This approach offers high yields and excellent functional group tolerance.[6]
Protocol 1: La(OTf)₃-Catalyzed Synthesis of N-Benzyl-2-(4-fluorophenyl)azetidine
Causality Behind Experimental Choices: This protocol is superior to traditional methods that may involve harsh reagents or produce significant side products. The use of a Lewis acid like Lanthanum (III) triflate (La(OTf)₃) effectively activates the epoxide for ring-opening, while its tolerance for basic amines prevents catalyst quenching. The reaction proceeds via a highly regioselective intramolecular nucleophilic attack of the amine, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine, a testament to kinetic control under these conditions.[6]
Materials:
-
(2R,3S)-1-(Benzylamino)-3-(4-fluorophenyl)propan-2-ol (or its enantiomer)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Epoxide Formation (Precursor Synthesis):
-
Dissolve the amino alcohol precursor (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Slowly add thionyl chloride (1.2 eq).
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude cis-epoxy amine. This intermediate is often used directly in the next step.
-
-
Intramolecular Aminolysis (Azetidine Formation):
-
Dissolve the crude cis-epoxy amine (1.0 eq) in DCE (0.2 M).
-
Add La(OTf)₃ (5 mol%) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Benzyl-2-(4-fluorophenyl)azetidine.
-
-
Deprotection (Optional):
-
The N-benzyl protecting group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol or ethanol) to yield the free secondary amine, this compound, ready for further functionalization.
-
Diagram 1: Synthetic Workflow for this compound
Caption: Key steps in the synthesis of the this compound scaffold.
II. Applications & Experimental Protocols in Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for derivatization. The secondary amine provides a convenient handle for introducing a wide array of functional groups to probe structure-activity relationships (SAR).
Case Study: Bioisosteric Replacement in Dopamine Transporter (DAT) Inhibitors
Context: The dopamine transporter (DAT) is a key target for CNS disorders. Many DAT inhibitors feature a bis(4-fluorophenyl)methyl or related motif, highlighting the importance of the 4-fluorophenyl group for potent activity.[7][8][9] The azetidine ring can serve as a conformationally restricted bioisostere for more flexible linkers or larger ring systems like piperazine or piperidine, aiming to improve selectivity and pharmacokinetic properties.[4][5]
Hypothetical SAR Study: Imagine a lead compound, Compound X , a flexible DAT inhibitor. To improve its properties, a medicinal chemist might replace a portion of its structure with the this compound scaffold to create Compound Y .
Table 1: Predicted Property Modulation via Bioisosteric Replacement
| Property | Compound X (Flexible Lead) | Compound Y (Azetidine Analog) | Rationale for Change |
| Conformation | Multiple low-energy conformers | Rigid, defined geometry | Azetidine ring locks the 4-fluorophenyl group in a specific spatial orientation, potentially improving binding entropy. |
| Metabolic Stability | Susceptible to alkyl chain oxidation | Increased | Fluorine blocks phenyl oxidation; the azetidine ring itself is generally more stable than a long alkyl chain. |
| Selectivity (vs. SERT/NET) | Moderate | Potentially Improved | The rigid structure may better fit the DAT binding pocket over related transporters, reducing off-target effects. |
| Lipophilicity (LogP) | High | Potentially Lowered | Azetidine is a polar motif that can reduce lipophilicity compared to purely aliphatic or larger carbocyclic linkers.[5][10] |
Protocol 2: N-Arylation of this compound for Library Synthesis
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. It utilizes a palladium catalyst with a specialized phosphine ligand that facilitates the challenging reductive elimination step, allowing for the coupling of the azetidine with a diverse range of aryl halides or triflates under relatively mild conditions.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or triflate of choice (1.1 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
XPhos or similar Buchwald ligand (~5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Standard work-up and purification reagents
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried flask, add NaOtBu, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the aryl bromide/triflate, followed by this compound, and finally the anhydrous solvent.
-
-
Reaction Execution:
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir overnight.
-
Monitor the reaction for completion by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the desired N-arylated derivative.
-
Diagram 2: Logical Workflow for Scaffold Application
Caption: From core scaffold to SAR via parallel synthesis and screening.
III. Conclusion and Future Outlook
This compound represents a high-value scaffold for medicinal chemists aiming to develop drug candidates with superior properties. Its synthesis is achievable through robust, modern chemical methods, and its strategic deployment as a conformationally restricted, metabolically stable bioisostere is well-grounded in established principles of drug design. The protocols and rationale provided in this guide offer a comprehensive framework for leveraging this building block to accelerate the discovery of next-generation therapeutics, particularly in challenging areas such as CNS disorders.
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Burges, M., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Anonymous. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Schmitt, D. C., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 119, 117769. [Link]
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Hazai, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11193-11204. [Link]
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I. B. P., et al. (2018). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(17), 2941-2945. [Link]
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Application Notes and Protocols for the In Vitro Pharmacological Profiling of 2-(4-Fluorophenyl)azetidine
Introduction
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1][2] Its unique conformational properties and ability to serve as a versatile scaffold have led to its incorporation into a wide range of biologically active compounds.[3][4] 2-(4-Fluorophenyl)azetidine is a novel small molecule whose pharmacological profile is yet to be fully characterized. The fluorophenyl moiety is a common feature in centrally acting agents, suggesting potential activity at key neurological targets.
This guide provides a comprehensive suite of robust in vitro assays designed to establish a foundational pharmacological profile for this compound. The protocols herein focus on its potential activity as an inhibitor of monoamine transporters and monoamine oxidases, two critical classes of proteins involved in neurotransmission and common targets for neuropsychiatric drug development. By following these detailed methodologies, researchers can determine the compound's potency, selectivity, and primary mechanism of action, paving the way for further development.
Section 1: Monoamine Transporter (MAT) Activity Assessment
Scientific Rationale
The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are membrane proteins that regulate neurotransmission by mediating the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.[5] Their inhibition is a key mechanism for treating a variety of psychiatric and neurological disorders. Assessing the interaction of this compound with these transporters is a critical first step in characterizing its potential as a CNS-active agent. We will employ two orthogonal assay types: radioligand binding to measure binding affinity (Kᵢ) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀).
Experimental Workflow for Assessing Monoamine Reuptake Inhibition
The general workflow for evaluating a test compound's ability to inhibit monoamine reuptake involves several key steps, from initial cell culture to final data analysis. The diagram below outlines this typical experimental process.
Caption: Catabolism of monoamines by MAO and the site of inhibitor action.
Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay
This is a high-throughput, continuous assay that measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. [6] 2.3.1. Materials
-
Enzymes: Recombinant human MAO-A and MAO-B enzymes (e.g., from a commercial supplier).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Detection Reagent: A commercial kit (e.g., Amplex™ Red Monoamine Oxidase Assay Kit) or individual components: Amplex Red reagent, horseradish peroxidase (HRP), and a suitable MAO substrate (e.g., p-tyramine for both isoforms, or use specific substrates like serotonin for MAO-A and benzylamine for MAO-B). [6]* Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (Deprenyl) (MAO-B selective inhibitor). [7]* Test Compound: this compound, serially diluted.
-
Plate: Black, opaque 96-well microplate.
2.3.2. Step-by-Step Protocol
-
Reagent Preparation: Prepare a working solution of the detection reagent (e.g., 100 µM Amplex Red, 0.4 U/mL HRP, and 2 mM substrate) in assay buffer.
-
Assay Plate Setup: Add reagents to the microplate in the following order:
-
50 µL of assay buffer containing the appropriate MAO enzyme (MAO-A or MAO-B).
-
25 µL of assay buffer, positive control inhibitor, or diluted this compound.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the test compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 25 µL of the substrate-containing detection reagent working solution to all wells.
-
Incubation and Detection: Incubate the plate at 37°C, protected from light. Measure fluorescence intensity every 5 minutes for 30-60 minutes using a fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percent inhibition of the rate versus the log concentration of the test compound. Determine the IC₅₀ value using a non-linear regression fit.
Section 3: Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. The results will reveal the potency of this compound at each target and its selectivity profile.
Table 2: Example Data Summary for this compound
| Target | Assay Type | Result (Kᵢ, µM) | Result (IC₅₀, µM) |
|---|---|---|---|
| hDAT | Binding | Calculate from IC₅₀ | From experiment |
| hDAT | Uptake | --- | From experiment |
| hNET | Binding | Calculate from IC₅₀ | From experiment |
| hNET | Uptake | --- | From experiment |
| hSERT | Binding | Calculate from IC₅₀ | From experiment |
| hSERT | Uptake | --- | From experiment |
| hMAO-A | Inhibition | --- | From experiment |
| hMAO-B | Inhibition | --- | From experiment |
Interpretation:
-
Potency: Lower Kᵢ and IC₅₀ values indicate higher potency. A value <1 µM is generally considered potent.
-
Selectivity: Compare the Kᵢ or IC₅₀ values across the different targets. A >10-fold difference in potency between targets is typically considered a sign of selectivity. For example, if the IC₅₀ for hDAT is 0.1 µM and for hSERT is 1.5 µM, the compound is 15-fold selective for DAT over SERT.
-
Mechanism: A close correlation between binding affinity (Kᵢ) and functional inhibition (IC₅₀) suggests that the compound's functional effect is mediated through direct binding to the transporter's substrate binding site.
Section 4: Broader Selectivity and Off-Target Profiling
While the assays above identify activity at primary monoamine targets, comprehensive safety and pharmacological profiling requires a broader assessment of off-target interactions. [8]Unintended interactions are a major cause of adverse drug effects and late-stage clinical trial failures. [9][10] Recommended Next Steps:
-
Secondary Screening: Once the primary activity is confirmed, this compound should be screened against a broad panel of off-targets. This is typically performed by specialized contract research organizations (CROs).
-
Standard Safety Panels: A typical panel includes a wide range of G-protein coupled receptors (GPCRs), ion channels (especially the hERG channel, which is critical for cardiac safety), kinases, and other common enzymes. [11]3. Rationale: This screening provides a comprehensive "fingerprint" of the compound's biological activity. It can identify potential liabilities early in the development process, allowing for medicinal chemistry efforts to mitigate unwanted interactions or, alternatively, reveal beneficial polypharmacology. [12] By following this structured, multi-assay approach, researchers can efficiently and accurately characterize the in vitro activity of this compound, generating the critical data needed to guide subsequent stages of drug discovery and development.
References
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Rothman, R. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Neuropharmacology, 62(7), 2295-2303. Available at: [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Kasture, S., et al. (2016). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. British Journal of Pharmacology, 173(1), 168-182. Available at: [Link]
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Free, R. B., et al. (2019). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. Scientific Reports, 9(1), 1-12. Available at: [Link]
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Kassinos, M., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. Available at: [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Available at: [Link]
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Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2273, pp. 1-17). Springer US. Available at: [Link]
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Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental Neuroscience, 6, 27-39. Available at: [Link]
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Tihonovs, J., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(19), 6296. Available at: [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12-16. Available at: [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex, an Evotec Company. Available at: [Link]
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Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4983. Available at: [Link]
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Al-Hmaidi, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. Available at: [Link]
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Cyprotex. Monoamine Oxidase (MAO) Inhibition. Cyprotex, an Evotec Company, Technical Sheet. Available at: [Link]
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Wujec, M., et al. (2022). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. International Journal of Molecular Sciences, 23(24), 15610. Available at: [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. Available at: [Link]
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Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]
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Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35245-35258. Available at: [Link]
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Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Available at: [Link]
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Nagorny, P., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 18915-18920. Available at: [Link]
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Biftu, T., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1431-1434. Available at: [Link]
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Gevorgyan, V., & Rubush, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Angewandte Chemie International Edition, 60(23), 12692-12705. Available at: [Link]
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Application Notes and Protocols for the N-Functionalization of 2-(4-Fluorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of N-Functionalized 2-(4-Fluorophenyl)azetidines in Modern Drug Discovery
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry. Its unique three-dimensional structure, a strained four-membered ring, imparts a favorable combination of properties to drug candidates, including metabolic stability, improved solubility, and novel intellectual property space.[1][2] The introduction of a 2-aryl substituent, such as the 4-fluorophenyl group, further enhances the pharmacological potential by providing a vector for interactions with biological targets and modulating electronic properties. The fluorine atom itself is a key player in modern drug design, often improving metabolic stability, binding affinity, and membrane permeability.[3][4][5][6]
This guide provides a comprehensive overview and detailed, field-proven protocols for the N-functionalization of 2-(4-Fluorophenyl)azetidine. As the secondary amine of the azetidine ring is a key handle for diversification, these methods are crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[7] We will delve into the core methodologies of N-alkylation, N-acylation, and N-arylation, providing not just step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Core N-Functionalization Strategies: A Mechanistic Overview
The reactivity of the nitrogen atom in this compound is central to its derivatization. While it behaves as a typical secondary amine, the presence of the adjacent fluorophenyl group can subtly influence its nucleophilicity. The protocols detailed below are robust and have been selected for their broad applicability and high success rates.
Figure 1. Key N-functionalization pathways for this compound.
Protocol 1: N-Alkylation via Direct Substitution
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for introducing alkyl substituents onto the azetidine nitrogen. The choice of base and solvent is critical to prevent side reactions and ensure high yields.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed to deprotonate the azetidine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction.[7]
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution.
-
Temperature: The reaction is typically performed at room temperature to moderate heating. The strained nature of the azetidine ring makes it susceptible to ring-opening under harsh conditions, so excessive temperatures should be avoided.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Figure 2. Workflow for Direct N-Alkylation of this compound.
Protocol 2: N-Acylation with Acyl Chlorides
N-acylation is a robust method for forming a stable amide bond, introducing a wide array of functional groups. This reaction is typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and readily couple with the azetidine nitrogen.
-
Base: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[8]
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) is preferred to avoid any reaction with the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.[9]
Figure 3. Workflow for N-Acylation of this compound.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[10][11] This transformation is pivotal for accessing compounds with diverse electronic and steric properties.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos or BippyPhos) is essential for the catalytic cycle.[12][13] The ligand facilitates the reductive elimination step, which is crucial for forming the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the azetidine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent catalyst deactivation. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, deoxygenated toluene, followed by this compound (1.2 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-arylated product.
| Parameter | N-Alkylation | N-Acylation | N-Arylation (Buchwald-Hartwig) |
| Reagents | Alkyl Halide, K₂CO₃ | Acyl Chloride, Et₃N | Aryl Halide, Pd Catalyst, Ligand, Base |
| Solvent | MeCN or DMF | DCM | Toluene or Dioxane |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | 100-110 °C |
| Atmosphere | Air | Nitrogen | Inert (Ar or N₂) |
| Typical Yield | 70-95% | 85-99% | 60-90% |
Table 1. Comparative Summary of N-Functionalization Protocols.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination offers a complementary approach to direct alkylation, particularly for introducing more complex alkyl groups. This one-pot, two-step process involves the formation of an iminium ion intermediate followed by its reduction.[14]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone.[14]
-
Solvent: Halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.
-
Catalyst: A catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion, especially with less reactive carbonyl compounds.[14]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (0.2 M), add this compound (1.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. For less reactive carbonyls, add a catalytic amount of acetic acid (0.1 eq).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition can be exothermic, so maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate and purify the residue by flash column chromatography.[7]
Figure 4. Workflow for Reductive Amination.
Conclusion and Future Outlook
The protocols detailed in this guide represent robust and versatile methods for the N-functionalization of this compound. Mastery of these techniques enables medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The continued development of novel catalytic systems and functionalization strategies will undoubtedly expand the synthetic toolbox, further cementing the role of substituted azetidines as critical components in the design of next-generation therapeutics.
References
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Methods for the Purification of 2-(4-Fluorophenyl)azetidine
Abstract: This document provides a detailed technical guide for the purification and analytical characterization of 2-(4-Fluorophenyl)azetidine, a crucial fluorinated intermediate in modern medicinal chemistry.[1] The strategic incorporation of fluorine into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and overall efficacy.[2][3] Consequently, ensuring the exceptionally high purity of building blocks like this compound is not merely a quality control measure but a fundamental prerequisite for the successful development of safe and effective active pharmaceutical ingredients (APIs).[4] This guide moves beyond simple procedural lists to explain the underlying scientific principles behind method selection and experimental design. It offers validated, step-by-step protocols for preparative purification and a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure robust purity assessment.
The Strategic Importance of Purity in Fluorinated Intermediates
The this compound moiety is a valuable scaffold in drug discovery. The azetidine ring, a strained four-membered heterocycle, provides a rigid, three-dimensional structure that can orient substituents in precise vectors for optimal interaction with biological targets.[5] The addition of a fluorophenyl group leverages the unique properties of fluorine, such as its high electronegativity and small van der Waals radius, to modulate physicochemical properties like lipophilicity and basicity (pKa), which are critical for pharmacokinetics.[1][2]
However, the synthesis of such strained and functionalized heterocycles can lead to a variety of impurities, including:
-
Starting Materials: Unreacted precursors.
-
Byproducts: Resulting from side reactions or incomplete cyclization.
-
Enantiomeric Impurities: As this compound is chiral, the undesired enantiomer is a critical impurity in stereospecific drug synthesis.
-
Solvent and Reagent Residues: Residual chemicals from the synthesis and workup.
The presence of these impurities can have profound consequences, potentially leading to altered biological activity, increased toxicity, or poor stability in the final API. Therefore, a multi-modal approach to purification and analysis is essential.
Integrated Purification and Quality Control Workflow
The path from a crude synthetic product to a highly purified intermediate involves a logical sequence of purification and analytical verification. The choice of technique depends on the scale of the purification and the nature of the impurities to be removed.
Caption: Integrated workflow for purification and analysis of this compound.
Preparative Purification Protocols
Protocol 1: Selective Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds by removing insoluble impurities and those with different solubility profiles. The success of this technique hinges on the selection of an appropriate solvent system where the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature.
Rationale: This method is ideal for removing byproducts with significantly different polarity from the target compound. For azetidine derivatives, which often exist as salts (e.g., hydrochloride), mixed solvent systems like ethanol/water or isopropanol/ether are commonly effective.[6]
Step-by-Step Protocol:
-
Solvent Screening: In parallel vials, test the solubility of the crude this compound (~10 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating. Identify a solvent that poorly dissolves the compound when cold but fully dissolves it when hot.
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude material. Heat the mixture to boiling with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once cloudiness appears, cover the flask and leave it undisturbed.
-
Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)
For challenging separations where impurities have similar properties to the target compound, or for purifying non-crystalline materials, preparative HPLC is the method of choice. It offers high resolution by exploiting subtle differences in partitioning between a liquid mobile phase and a solid stationary phase.[7][8]
Rationale: A C18 stationary phase is selected for its broad applicability and effectiveness in separating moderately polar compounds. The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA), allows for fine-tuning of the separation. TFA acts as an ion-pairing agent, improving the peak shape of basic compounds like azetidines.[7]
Step-by-Step Protocol:
-
Method Development: First, develop an analytical scale method to establish optimal separation conditions (see Protocol 3.1).
-
Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., methanol or the initial mobile phase) at a high concentration, ensuring complete dissolution. Filter the solution through a 0.45 µm filter to remove particulates.
-
System Setup:
-
Column: A high-capacity preparative C18 column (e.g., 20-50 mm diameter).
-
Mobile Phase A: 0.1% TFA in Deionized Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A scaled-up version of the analytical gradient, designed to provide good separation of the target peak from its nearest impurities.
-
Flow Rate: Adjust based on the column diameter (typically 20-100 mL/min).
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject a large volume of the concentrated sample. Monitor the chromatogram and collect the eluent corresponding to the target peak using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as a fluffy solid (often as a TFA salt).
Analytical Methods for Purity and Identity Confirmation
A combination of orthogonal analytical methods is required for a comprehensive assessment of purity.
Caption: Orthogonal analytical techniques for comprehensive characterization.
Protocol 3.1: Purity Assessment by Reversed-Phase HPLC
Principle: This is the workhorse method for determining the purity of the main component and quantifying impurities with a UV chromophore. Separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 10% to 90% B over 15 min; hold 2 min; return to 10% B over 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine purity using the area normalization method. The percent purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Protocol 3.2: Enantiomeric Purity by Chiral HPLC
Principle: This technique is essential for stereospecific synthesis and separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard system with UV Detector |
| Column | Chiral stationary phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase. Also, prepare a solution of the racemic material if available to confirm peak identity.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 3.3: Analysis of Volatile Impurities by GC-MS
Principle: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts. Compounds are separated based on their boiling points and interaction with the column's stationary phase, and then identified by their unique mass fragmentation patterns.[4][10]
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the solution into the GC-MS.
-
Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).[11] Purity is often reported as area percent in the total ion chromatogram (TIC).
Protocol 3.4: Structural Confirmation by NMR Spectroscopy
Principle: NMR provides unambiguous structural information and can detect impurities, even those without a UV chromophore. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Expect signals for the aromatic protons on the fluorophenyl ring (typically two multiplets), and signals for the non-equivalent protons of the azetidine ring.[12][13]
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a very clean and sensitive probe for purity. The presence of other fluorine-containing impurities would be immediately obvious.[14]
-
-
Purity by qNMR (Quantitative NMR): For the highest accuracy, purity can be determined using qNMR. This involves adding a certified internal standard of known purity (e.g., maleic acid) to the sample, acquiring a ¹H NMR spectrum with appropriate relaxation delays, and comparing the integral of a known analyte proton signal to that of the standard.[4]
Summary and Comparison of Analytical Methods
The choice of analytical method is dictated by the specific question being asked. The following table provides a comparative overview.
| Parameter | HPLC (UV) | GC-MS | Chiral HPLC | qNMR |
| Principle | Liquid-solid partitioning | Volatility & Mass | Chiral Recognition | Nuclear spin resonance |
| Primary Use | Purity, Assay | Volatile Impurities, ID | Enantiomeric Purity | Absolute Purity, Structure |
| Typical Accuracy | 98.0 - 102.0% (Assay) | Semi-quantitative | 99.5% ee or better | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | < 1.0% |
| LOD | ~0.01% | ~0.005% | ~0.05% | ~0.1% |
| Key Advantage | Robust, widely used | High sensitivity, definitive ID | Essential for stereoisomers | Primary method, no standard needed |
Data adapted from general performance characteristics of these methods.[4]
Conclusion
The successful application of this compound in drug development is critically dependent on rigorous purification and comprehensive analytical characterization. No single method is sufficient; rather, an orthogonal approach combining preparative techniques like crystallization and Prep-HPLC with analytical methods such as HPLC, GC-MS, and NMR is required. The protocols and rationale provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate, thereby accelerating the path from discovery to market.
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Goethals, E. et al. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal, 12(9), 571-581. Available at: [Link]
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Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]
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ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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SpectraBase. 2-(4-Chlorophenyl)azetidine - MS (GC) - Spectrum. Available at: [Link]
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SpectraBase. 3-[fluoro(2,4,6-trifluorophenyl)methyl]azetidine oxalate salt - MS (GC) - Spectrum. Available at: [Link]
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Luminix Health. This compound. Available at: [Link]
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RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
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National Center for Biotechnology Information. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Available at: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
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PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]
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Mass Spectrometry Outline. Available at: [Link]
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Application Note & Protocol: Advanced HPLC and NMR Techniques for the Comprehensive Analysis of 2-Arylazetidines
Abstract
The 2-arylazetidine motif is a privileged structural scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, three-dimensional structure presents unique challenges and opportunities for drug design, necessitating precise analytical methodologies for characterization. This document provides a detailed guide for the analysis of 2-arylazetidines, focusing on the application of High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation and stereochemical assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this important class of molecules.
Introduction: The Significance of the 2-Arylazetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. The incorporation of an aryl group at the 2-position introduces a key structural element that can modulate pharmacological activity, metabolic stability, and pharmacokinetic properties. The inherent strain of the four-membered ring and the defined stereochemical relationship between the substituents make the 2-arylazetidine a conformationally restricted building block, often leading to enhanced potency and selectivity for its biological target.
Given the critical role of stereochemistry in determining biological activity, the ability to separate and unequivocally identify diastereomers and enantiomers of 2-arylazetidine derivatives is paramount.[1] This application note details the synergistic use of HPLC and NMR spectroscopy to achieve this goal, providing both quantitative and qualitative insights into the sample's composition and structure.
HPLC Analysis of 2-Arylazetidines: From Purity to Chiral Separation
HPLC is an indispensable tool for the analysis of 2-arylazetidines, offering high-resolution separation for purity assessment, reaction monitoring, and, crucially, the separation of stereoisomers. The choice of stationary phase and mobile phase is critical and is dictated by the specific analytical challenge.
Expertise & Experience: Strategic Column and Mobile Phase Selection
The primary challenge in the HPLC analysis of 2-arylazetidines often lies in resolving stereoisomers. The choice between achiral and chiral stationary phases is the first critical decision point.
-
Achiral (Reverse-Phase) HPLC: For assessing purity and monitoring reaction progress where stereoisomers do not need to be resolved, standard C18 columns are typically sufficient.[2][3] The key to good peak shape and resolution is the careful optimization of the mobile phase. Due to the basic nature of the azetidine nitrogen, peak tailing can be a significant issue. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can improve peak shape for acidic and basic compounds, respectively.[4] A typical mobile phase would consist of an acetonitrile/water or methanol/water gradient with 0.1% of an appropriate additive.[4]
-
Chiral HPLC: The separation of enantiomers is a mandatory step in the development of any chiral drug candidate.[1] For 2-arylazetidines, polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, have proven to be highly effective.[5][6] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers.[7][8] The choice of the mobile phase, typically a mixture of a non-polar organic solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol), is crucial for achieving optimal enantioselectivity.[4]
Trustworthiness: A Self-Validating HPLC Protocol
A robust HPLC method should be reproducible and provide confidence in the obtained results. This protocol incorporates system suitability tests to ensure the validity of each analytical run.
Protocol 1: Chiral HPLC Separation of a 2-Arylazetidine
-
Instrumentation and Columns:
-
Sample Preparation:
-
Dissolve the 2-arylazetidine sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. For basic analytes, the addition of 0.1% diethylamine may improve peak shape.[4]
-
Degas the mobile phase by sonication or helium sparging.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (Note: Lower temperatures can sometimes improve chiral selectivity).[11]
-
Detection Wavelength: 254 nm (or the λmax of the aryl chromophore).
-
-
System Suitability:
-
Before running samples, inject a racemic standard of the 2-arylazetidine.
-
Acceptance Criteria:
-
Resolution (Rs) between the enantiomeric peaks should be > 1.5.
-
Tailing factor for each peak should be between 0.8 and 1.5.
-
Relative standard deviation (RSD) for replicate injections of the standard should be < 2% for both retention time and peak area.
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the enantiomeric excess (% ee) of the sample.
-
% ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Table 1: Representative HPLC Data for a Racemic 2-Arylazetidine
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 9.2 | 11.5 |
| Peak Area | 50.2% | 49.8% |
| Tailing Factor | 1.2 | 1.3 |
| Resolution (Rs) | - | 2.3 |
Visualization: HPLC Workflow
Caption: A typical workflow for chiral HPLC analysis of 2-arylazetidines.
NMR Spectroscopy: Unraveling the 3D Structure
While HPLC provides crucial information about the purity and enantiomeric composition of a 2-arylazetidine sample, NMR spectroscopy is the definitive technique for elucidating its chemical structure and stereochemistry.[12][13][14] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
Expertise & Experience: Strategic NMR Experiment Selection
The strained four-membered ring of the azetidine core gives rise to characteristic chemical shifts and coupling constants that are highly informative.
-
¹H NMR: This is the first experiment to be performed. The protons on the azetidine ring typically appear in the aliphatic region (δ 2-5 ppm). The coupling constants (J-values) between these protons are particularly useful for determining the relative stereochemistry (cis/trans). For example, a larger vicinal coupling constant (³J) between the protons at C2 and C3 is often indicative of a trans relationship, while a smaller coupling constant suggests a cis arrangement.[15]
-
¹³C NMR: This experiment provides information about the carbon framework of the molecule. The chemical shifts of the azetidine ring carbons are sensitive to the nature and orientation of the substituents.[15]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton spin systems within the molecule.[16][17][18] This is invaluable for assigning the protons of the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[16][17][18] This is particularly useful for establishing the connectivity between the aryl group and the azetidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry.[19] NOESY detects through-space interactions between protons that are in close proximity.[19] For a cis-2-arylazetidine, a strong NOE correlation would be expected between the proton at C2 and the protons on the same face of the ring at C3.[20]
-
Trustworthiness: A Self-Validating NMR Protocol
The following protocol outlines a comprehensive set of NMR experiments for the structural and stereochemical characterization of a 2-arylazetidine.
Protocol 2: NMR Analysis of a 2-Arylazetidine
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-arylazetidine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is important; CDCl₃ is a good starting point, but if the compound has limited solubility, other solvents should be considered.
-
-
NMR Data Acquisition:
-
Acquire the following spectra on a 400 MHz or higher field NMR spectrometer:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
-
NOESY (with a mixing time of 500-800 ms)
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Step 1: ¹H and ¹³C Assignment: Use the HSQC and HMBC spectra to assign all proton and carbon signals. Start with the most distinct signals, such as those of the aromatic protons and the proton at C2 of the azetidine ring.[12]
-
Step 2: COSY Analysis: Use the COSY spectrum to confirm the proton-proton coupling network within the azetidine ring and any aliphatic substituents.[16][21]
-
Step 3: Stereochemical Assignment with NOESY: Carefully analyze the NOESY spectrum for key through-space correlations. For example, to distinguish between cis and trans isomers, look for NOEs between the C2-proton and the C3-protons.[2][3]
-
Table 2: Characteristic ¹H NMR Data for a Hypothetical cis-2-phenylazetidine-3-carboxylate
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Key NOESY Correlations |
| H2 | 4.95 | d | 7.2 | H3, Phenyl-H (ortho) |
| H3 | 3.75 | dt | 7.2, 5.5 | H2, H4a, H4b |
| H4a | 3.95 | m | - | H3, H4b |
| H4b | 3.80 | m | - | H3, H4a |
| Phenyl-H | 7.25-7.45 | m | - | H2 |
| OCH₃ | 3.72 | s | - | - |
Visualization: NMR Analysis Workflow
Caption: A systematic workflow for the structural elucidation of 2-arylazetidines using NMR.
Conclusion
The combination of HPLC and NMR spectroscopy provides a powerful and comprehensive analytical platform for the characterization of 2-arylazetidines. HPLC, particularly with chiral stationary phases, is essential for determining the purity and enantiomeric composition of these compounds. NMR, through a suite of 1D and 2D experiments, offers an unparalleled level of detail for unambiguous structure and stereochemistry elucidation. The protocols and strategies outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to confidently analyze and advance their 2-arylazetidine-based projects.
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Application Notes and Protocols for 2-(4-Fluorophenyl)azetidine in Central Nervous System (CNS) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications and experimental evaluation of 2-(4-Fluorophenyl)azetidine, a structurally significant heterocyclic scaffold for central nervous system (CNS) drug discovery. While direct pharmacological data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related 2-arylazetidine analogs to propose a likely mechanism of action and to provide detailed, field-proven protocols for its investigation. The rigid, four-membered azetidine ring, combined with the 4-fluorophenyl substituent, presents a compelling starting point for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and preclinical evaluation of this compound and its derivatives.
Introduction: The Azetidine Scaffold in CNS Drug Discovery
Azetidine-containing compounds have emerged as a valuable class of saturated heterocycles in medicinal chemistry due to their unique structural properties.[1] The inherent ring strain of the four-membered ring can confer a degree of conformational rigidity, which can be advantageous for potent and selective receptor binding.[2] Furthermore, the azetidine nitrogen provides a key site for synthetic diversification, allowing for the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for blood-brain barrier (BBB) penetration and overall drug-like characteristics.[3][4]
The 2-arylazetidine motif, in particular, is a privileged scaffold found in a variety of biologically active molecules. The aryl group can engage in crucial interactions with protein targets, while the azetidine ring serves as a rigid core to orient the substituent for optimal binding. The introduction of a fluorine atom at the 4-position of the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, improve binding affinity through favorable electronic interactions.
Given the structural similarities to known CNS-active compounds, it is hypothesized that this compound and its derivatives may act as modulators of monoamine transporters, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][6] These transporters play a critical role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established therapeutic strategy for a range of CNS disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[7][8]
This guide will provide a framework for the synthesis and evaluation of this compound, with a focus on its potential as a monoamine reuptake inhibitor.
Synthesis of this compound
The synthesis of 2-arylazetidines can be achieved through various established synthetic routes. A common and effective method involves the cyclization of a γ-amino alcohol precursor. The following protocol is a generalized procedure based on known methodologies for the synthesis of analogous compounds.
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluorobenzaldehyde
-
(2-Bromoethyl)amine hydrobromide
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) and (2-bromoethyl)amine hydrobromide (1.1 eq) in methanol.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Boc Protection:
-
Dissolve the crude product from the previous step in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq).
-
Stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
-
Cyclization:
-
Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.2 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
-
Deprotection:
-
Dissolve the Boc-protected this compound in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound.
-
Diagram 1: Synthetic Pathway for this compound
Caption: Generalized synthetic route to this compound.
Proposed Mechanism of Action: Monoamine Transporter Inhibition
Based on the structure-activity relationships of analogous 2-arylazetidines, a primary hypothesis for the CNS activity of this compound is the inhibition of monoamine transporters (DAT, SERT, and NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their concentration and prolong their signaling, leading to various downstream effects relevant to mood, cognition, and arousal.
Diagram 2: Hypothesized Mechanism of Action
Caption: Inhibition of monoamine reuptake by this compound.
In Vitro Experimental Protocols
To investigate the hypothesized mechanism of action, a series of in vitro assays are essential. The following protocols are designed to determine the potency and selectivity of this compound at the human dopamine, serotonin, and norepinephrine transporters.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay [9][10][11][12]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Dopamine.
-
Vanoxerine (positive control).[13]
-
This compound (test compound).
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture hDAT-HEK293 cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Assay Preparation:
-
On the day of the assay, wash the cell monolayer twice with KRH buffer.
-
Prepare serial dilutions of this compound and vanoxerine in KRH buffer.
-
Prepare a solution of [³H]dopamine in KRH buffer at a concentration close to its Kₘ value for hDAT.
-
-
Inhibition Assay:
-
Add the test compound or control to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding the [³H]dopamine solution.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Protocol 3: [³H]Serotonin and [³H]Norepinephrine Uptake Inhibition Assays [7][8][14][15][16][17][18]
This protocol is analogous to the dopamine uptake assay but utilizes cell lines expressing the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) and their respective radiolabeled substrates, [³H]serotonin and [³H]norepinephrine.
-
For SERT: Use hSERT-expressing cells, [³H]serotonin as the substrate, and a selective serotonin reuptake inhibitor (SSRI) like fluoxetine as the positive control.
-
For NET: Use hNET-expressing cells, [³H]norepinephrine as the substrate, and a selective norepinephrine reuptake inhibitor (NRI) like desipramine as the positive control.
Table 1: Hypothetical In Vitro Monoamine Transporter Inhibition Data
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | 50 | 250 | 150 |
| Vanoxerine (Control) | 10 | >1000 | >1000 |
| Fluoxetine (Control) | >1000 | 15 | >1000 |
| Desipramine (Control) | >1000 | >1000 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Behavioral Protocols
To assess the potential therapeutic effects of this compound in relevant behavioral domains, in vivo studies in rodent models are necessary. The following protocols describe two standard behavioral assays for evaluating anxiolytic and antidepressant-like activity.[6][19][20][21][22]
Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice [3][4][5][23]
Materials:
-
Elevated plus maze apparatus.
-
Video tracking software.
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle (e.g., saline with 5% DMSO).
-
Diazepam (positive control).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or diazepam via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.[5]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open arms, closed arms, and the number of entries into each arm.
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity in Mice [1][24][25][26][27]
Materials:
-
Cylindrical glass beakers filled with water (25 ± 1°C).
-
Video recording equipment.
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle.
-
Imipramine (positive control).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound, vehicle, or imipramine (i.p.) 30 minutes before the test.
-
Testing:
-
Gently place each mouse into a beaker of water for a 6-minute session.[27]
-
Record the entire session.
-
-
Data Analysis:
-
Score the last 4 minutes of the session for immobility time (the time the mouse spends floating without making any escape-oriented movements).
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Diagram 3: In Vivo Behavioral Testing Workflow
Caption: Workflow for in vivo evaluation of CNS effects.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of this compound and its derivatives. The hypothesized mechanism of action as a monoamine reuptake inhibitor can be thoroughly investigated using the described in vitro assays. Subsequent in vivo studies will be crucial to establish the therapeutic potential for treating disorders such as depression and anxiety.
Future work should focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series. Further in vivo characterization, including pharmacokinetic studies to determine brain exposure and more extensive behavioral profiling, will be necessary to advance promising candidates toward clinical development.
References
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Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
-
Bio-protocol. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
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Current Protocols in Pharmacology. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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JoVE. (2011, June 17). Video: The Mouse Forced Swim Test. Retrieved from [Link]
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BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
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Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
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Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]
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JoVE Science Education Database. (n.d.). The Mouse Forced Swim Test. Retrieved from [Link]
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NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]
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Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Retrieved from [Link]
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RTI International. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
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Kim, D., Lee, J., & Park, K. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(11), 5993. [Link]
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InVivo Biosystems. (n.d.). Humanized C. elegans Models for Epilepsy Drug Development. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
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BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
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RTI International. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]
-
Electrochemical Methods for Neuroscience. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. Retrieved from [Link]
-
Krout, D., Rodriquez, M., Brose, S. A., Golovko, M. Y., Henry, L. K., & Thompson, B. J. (2017). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology research & perspectives, 5(2), e00301. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
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Application Notes & Protocols: The 2-(4-Fluorophenyl)azetidine Scaffold in Antimicrobial Agent Development
Abstract
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2] Specifically, the 2-arylazetidine framework serves as a versatile starting point for creating diverse compound libraries. This guide provides detailed application notes and experimental protocols for utilizing 2-(4-fluorophenyl)azetidine as a core building block in the discovery of new antimicrobial agents. We will cover the synthesis of the core scaffold, key derivatization strategies, and robust protocols for antimicrobial activity screening.
Introduction: Why this compound?
The azetidine moiety is a cornerstone of numerous biologically active compounds, most famously the β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[2] Beyond β-lactams, the scaffold's satisfactory stability and rigid structure have drawn significant attention from medicinal chemists.[1] The incorporation of a 2-aryl group, particularly a 4-fluorophenyl substituent, offers several strategic advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting compounds.
-
Modulation of Physicochemical Properties: The fluorophenyl group influences key properties like lipophilicity and polarity, which are critical for cell permeability and target engagement.
-
Aryl Interactions: The phenyl ring can participate in favorable π-π stacking or hydrophobic interactions within a biological target's binding site.
-
Vector for Derivatization: The azetidine nitrogen serves as a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By attaching various functional groups at this position, a researcher can fine-tune the molecule's properties to optimize potency and reduce toxicity.
This guide focuses on using the intact this compound as a foundational building block, from which a library of diverse candidate molecules can be synthesized and evaluated.
Synthesis of the Core Scaffold: N-Boc-2-(4-fluorophenyl)azetidine
Direct synthesis of the parent this compound is challenging. A more practical approach involves the synthesis of an N-protected variant, which stabilizes the ring and allows for controlled functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
The following protocol is an adapted, multi-step synthesis based on established methods for preparing substituted azetidines.[3]
Protocol 2.1: Synthesis of N-Boc-2-(4-fluorophenyl)azetidine
Causality: This pathway begins with the organocatalytic α-chlorination of an aldehyde, creating a chiral center and an electrophilic site. Reductive amination introduces the nitrogen source, and a subsequent base-mediated intramolecular cyclization forms the strained azetidine ring. The final step protects the reactive nitrogen, rendering a stable, versatile building block.
Materials:
-
3-(4-fluorophenyl)propanal
-
N-Chlorosuccinimide (NCS)
-
(2R,5R)-2,5-Diphenylpyrrolidine (organocatalyst)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Potassium tert-butoxide (KOtBu)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
-
Standard glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Enantioselective α-Chlorination:
-
To a round-bottom flask under an inert atmosphere, add 3-(4-fluorophenyl)propanal (1.0 equiv) and dissolve in anhydrous DCM (0.35 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the (2R,5R)-2,5-Diphenylpyrrolidine catalyst (0.1 equiv).
-
Add N-Chlorosuccinimide (1.3 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 12-16 hours, monitoring the consumption of the starting material by TLC or ¹H NMR.
-
Scientist's Note: The catalyst creates a chiral enamine intermediate, which directs the attack of the electrophilic chlorine to one face of the molecule, establishing stereochemistry.
-
-
Reductive Amination:
-
To the crude reaction mixture from Step 1, add benzylamine (1.5 equiv).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is a mild reducing agent suitable for reducing the iminium intermediate formed in situ without reducing the aldehyde.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization (Azetidine Formation):
-
Dissolve the crude product from Step 2 in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.2 equiv) portion-wise. The strong base deprotonates the amine, facilitating an intramolecular Sₙ2 reaction that displaces the chloride and forms the four-membered ring.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench with water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Boc Protection & Debenzylation:
-
Dissolve the crude N-benzyl-2-(4-fluorophenyl)azetidine in a suitable solvent like methanol.
-
Add (Boc)₂O (1.5 equiv) and Palladium on carbon (10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours. This step achieves both Boc protection of the azetidine nitrogen and hydrogenolysis of the N-benzyl group.
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-2-(4-fluorophenyl)azetidine.
-
Diagram: Synthetic Workflow
Caption: General strategies for diversifying the core scaffold.
Antimicrobial Activity Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The broth microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. T[4]he MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
[5]#### Protocol 4.1: Broth Microdilution Assay for MIC Determination
Causality: This protocol systematically exposes a standardized number of bacteria to decreasing concentrations of the test compound. By observing the concentration at which growth is inhibited, we can quantitatively measure the compound's potency, allowing for direct comparison across the synthesized library and against standard antibiotics.
Materials:
-
Synthesized azetidine derivatives (stock solutions in DMSO, e.g., 10 mg/mL)
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) for positive controls
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for OD measurement)
-
Incubator (37°C)
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the desired bacterial strain and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of your stock compound solution (e.g., 512 µg/mL in broth with 2% DMSO) to the first well of a row (column 1). This creates a 200 µL volume.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Column 11 serves as the growth control (broth only, no compound). Column 12 serves as the sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (from Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well is now 200 µL, and the compound concentrations are halved (e.g., 128 µg/mL to 0.25 µg/mL). The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic recording of MIC data is crucial for elucidating the SAR. By comparing the activity of derivatives with different R-groups, researchers can identify which chemical properties are critical for antimicrobial potency.
Table 1: Example MIC Data Table for a Hypothetical Library
| Compound ID | R-Group (Attached to Azetidine-N) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| AZ-F-001 | -COCH₃ (Acetyl) | 128 | >128 |
| AZ-F-002 | -CO(CH₂)₂Ph (Hydrocinnamoyl) | 32 | 64 |
| AZ-F-003 | -CO-Ph-4-Cl (4-Chlorobenzoyl) | 8 | 32 |
| AZ-F-004 | -SO₂-Ph (Benzenesulfonyl) | 16 | 64 |
| Control | Ampicillin | 0.5 | 8 |
Interpreting the Data (Hypothetical SAR):
-
Effect of Lipophilicity: Moving from a small acetyl group (AZ-F-001) to a larger, more lipophilic hydrocinnamoyl group (AZ-F-002) improved activity, suggesting that increased lipophilicity may enhance cell membrane penetration or target interaction.
-
Electronic Effects: The addition of an electron-withdrawing chlorine atom to the benzoyl ring (AZ-F-003) significantly increased potency against S. aureus. This suggests that electronic properties on the appended moiety play a key role.
-
Linker Type: Replacing the amide carbonyl with a sulfonyl group (AZ-F-004) maintained good activity, indicating that the sulfonamide linkage is also tolerated.
These initial findings would guide the next round of synthesis, focusing on exploring further substitutions on the benzoyl ring to maximize potency.
Conclusion
The this compound scaffold represents a promising and synthetically accessible starting point for the development of novel antimicrobial agents. Its unique structural properties, combined with a versatile nitrogen handle for chemical derivatization, allow for the systematic exploration of chemical space. By employing the robust synthesis and screening protocols detailed in this guide, researchers can efficiently generate and evaluate libraries of novel compounds, paving the way for the discovery of next-generation drugs to combat the growing threat of antimicrobial resistance.
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Frigola, J., Pares, J., Corbera, J., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry. Available at: [Link]
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Leonte, D., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed. Available at: [Link]
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Wessjohann, L. A., et al. (2005). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. Available at: [Link]
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Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
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Nishimura, T., et al. (2011). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
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Danlos, A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available at: [Link]
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Montoya-Pelaez, P. J., et al. (2018). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. NIH Public Access. Available at: [Link]
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Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one Derivatives. MDPI. Available at: [Link]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]
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The Azetidine Scaffold in Oncology: Application Notes on the Role of 2-(4-Fluorophenyl)azetidine in Anticancer Drug Development
Introduction: The Emergence of Strained Scaffolds in Oncology
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is perpetual. Among these, small, strained ring systems like azetidines have garnered considerable attention.[1][2][3] Historically overshadowed by their less strained five- and six-membered counterparts, azetidines are now recognized as "privileged structures."[3] Their unique conformational rigidity, combined with the inherent ring strain of approximately 26 kcal/mol, offers a distinct three-dimensional geometry that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability.[4]
This guide focuses on the strategic application of the 2-(4-Fluorophenyl)azetidine moiety in the design and development of targeted anticancer agents. The incorporation of a fluorophenyl group at the 2-position is a common tactic in drug design, leveraging fluorine's ability to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through electrostatic contributions. We will explore the synthesis, functionalization, and biological evaluation of compounds containing this key structural motif, providing detailed protocols and explaining the scientific rationale behind these methodologies.
Part 1: The Strategic Importance of the 2-Arylazetidine Moiety
The 2-arylazetidine scaffold serves as a versatile building block in anticancer drug discovery. Its rigid structure allows for the precise positioning of the aryl group and other substituents to interact with specific pockets within a target protein. This is particularly crucial for inhibiting protein-protein interactions or targeting the active sites of enzymes implicated in cancer progression.
Mechanism of Action & Key Cancer Targets
Compounds incorporating the azetidine ring have been shown to target a variety of cancer-related pathways.[1][2] A prominent example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[5] The azetidine core can serve as a scaffold to orient pharmacophoric groups that disrupt STAT3 dimerization or its binding to DNA.[5]
Signaling Pathway: STAT3 Inhibition
The diagram below illustrates the canonical STAT3 signaling pathway and the potential point of intervention for azetidine-based inhibitors. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. Azetidine-based inhibitors can be designed to directly bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization.
Caption: STAT3 signaling pathway and inhibitor intervention point.
Part 2: Synthesis and Characterization Protocols
The synthesis of 2-arylazetidines requires careful control of regioselectivity and stereoselectivity. Several synthetic routes have been developed, with one of the most efficient being the intramolecular cyclization of a suitably substituted amino alcohol or halide.[4][6][7]
Protocol 1: Synthesis of N-Tosyl-2-(4-fluorophenyl)azetidine
This two-step protocol describes the synthesis of a common intermediate, N-tosyl-2-(4-fluorophenyl)azetidine, which can be later deprotected or further functionalized. The tosyl group serves as an activating group for the nitrogen, facilitating ring closure.[8]
Step A: Synthesis of N-Tosyl-3-chloro-1-(4-fluorophenyl)propan-1-amine
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-fluorophenyl)prop-2-en-1-amine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of tosyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosylated allylamine.
-
Hydrochlorination: Dissolve the purified product in a suitable solvent and bubble HCl gas through the solution or add a solution of HCl in ether to afford the desired chloroamine intermediate.
Step B: Intramolecular Cyclization to form the Azetidine Ring
-
Reaction Setup: Dissolve the N-Tosyl-3-chloro-1-(4-fluorophenyl)propan-1-amine intermediate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 equivalents) or sodium hydride (NaH, 1.2 equivalents, handle with extreme care), to the solution.
-
Cyclization: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Tosyl-2-(4-fluorophenyl)azetidine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: In Vitro Anticancer Activity Evaluation
Once a library of this compound derivatives has been synthesized, their anticancer potential must be evaluated. This is typically achieved through a series of in vitro assays that measure the compound's effect on cancer cell viability, proliferation, and mechanism of cell death.[9][10]
Experimental Workflow for Anticancer Screening
The following workflow provides a systematic approach to screening novel azetidine derivatives.
Caption: Workflow for in vitro anticancer screening of azetidine derivatives.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a breast cancer cell line with constitutively active STAT3) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Comparative IC₅₀ Values
The results of the MTT assay for a hypothetical series of this compound derivatives are summarized below. This table allows for a clear comparison of the potency of different analogs.
| Compound ID | R¹ Substituent on N | R² Substituent on C3 | IC₅₀ (µM) on MDA-MB-231 |
| AZ-FPh-01 | -H | -H | > 100 |
| AZ-FPh-02 | -Tosyl | -H | 45.2 |
| AZ-FPh-03 | -Benzoyl | -H | 22.8 |
| AZ-FPh-04 | -Benzoyl | -OH | 15.1 |
| AZ-FPh-05 | -Benzoyl | -NH₂ | 8.5 |
| Doxorubicin | (Positive Control) | - | 0.9 |
This data is illustrative and for demonstration purposes only.
Conclusion and Future Directions
The this compound scaffold is a valuable component in the modern medicinal chemist's toolkit for developing novel anticancer agents. Its unique structural properties can be exploited to design potent and selective inhibitors of key cancer targets like STAT3. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives. Future work should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and eventually progressing the most promising lead compounds into in vivo preclinical models. The continued exploration of such strained heterocyclic systems will undoubtedly pave the way for the next generation of targeted cancer therapies.
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
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Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. [Link]
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Protocols for the Biological Evaluation of 2-Arylazetidine Derivatives
An Application Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The 2-arylazetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in medicinal chemistry. Its inherent ring strain imparts unique conformational properties and chemical reactivity, enabling potent and selective interactions with a diverse range of biological targets.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the systematic biological evaluation of novel 2-arylazetidine derivatives. It moves beyond a simple listing of procedures to provide the scientific rationale behind experimental choices, establishing a self-validating system for hit identification, lead optimization, and preclinical candidate selection. The protocols outlined herein are designed to build a robust data package, starting from broad initial screenings and progressing to detailed mechanistic and in vivo studies.
Part 1: Primary Screening for Bioactivity and Cytotoxicity
The initial phase of evaluation is designed to cast a wide net, identifying derivatives with promising biological activity and acceptable toxicity profiles. This stage is critical for making early " go/no-go " decisions and prioritizing compounds for more intensive investigation. The workflow involves parallel screening for desired bioactivity (e.g., anticancer) and general cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway.
Part 3: In Vitro ADME-Tox Profiling for Drug-Like Properties
A potent compound is not necessarily a good drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to mitigate the risk of late-stage failures in drug development. [3][4]This phase evaluates the "drug-likeness" of a lead candidate.
Caption: Key stages in preclinical ADME-Tox profiling.
Protocol 3.1: CYP450 Inhibition Assay
Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. [5]Inhibition of these enzymes can lead to dangerous drug-drug interactions. This assay screens for such potential liabilities.
-
Principle: This protocol uses a luminogenic CYP substrate that is converted by a specific CYP isozyme into a luciferin product. The resulting luminescent signal is proportional to CYP activity. Inhibition of the enzyme by a test compound results in a decreased signal.
-
Materials:
-
P450-Glo™ CYP Assay System (e.g., for CYP3A4, CYP2D6) (Promega)
-
Recombinant human CYP enzymes
-
White 96- or 384-well plates
-
Test compound and a known inhibitor (e.g., ketoconazole for CYP3A4)
-
Luminometer
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, add the recombinant CYP enzyme, the luminogenic substrate, and varying concentrations of the 2-arylazetidine derivative.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the luciferin detection reagent to stop the reaction and initiate the generation of the luminescent signal.
-
Measurement: After a brief incubation (20 minutes), measure luminescence.
-
Data Analysis: Compare the signal in the presence of the test compound to the no-inhibitor control. Calculate the IC₅₀ value for CYP inhibition. [6] Table 2: Example ADME-Tox Profile for a Lead Candidate (AZ-001)
-
| Assay Parameter | Result | Interpretation |
| Metabolism | ||
| Liver Microsome Stability (t½) | > 60 min | High metabolic stability |
| CYP3A4 Inhibition (IC₅₀) | > 30 µM | Low risk of drug interactions |
| Absorption | ||
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High intestinal permeability |
| Toxicity | ||
| hERG Inhibition (IC₅₀) | > 25 µM | Low risk of cardiotoxicity [5] |
| Hepatotoxicity (HepG2, IC₅₀) | > 50 µM | Low risk of liver toxicity |
Part 4: In Vivo Evaluation in Animal Models
Promising candidates with good in vitro potency, mechanism of action, and ADME-Tox profiles are advanced to in vivo studies. These experiments are essential to understand how the compound behaves in a complex living system and to provide the first evidence of its efficacy in a disease model.
Protocol 4.1: Rodent Pharmacokinetic (PK) Study
Pharmacokinetics describes what the body does to the drug. A PK study measures the concentration of the drug in the blood over time after administration. [7][8]
-
Principle: The test compound is administered to a cohort of animals (e.g., Sprague-Dawley rats). Blood samples are collected at specific time points, and the concentration of the drug in the plasma is quantified, typically by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Compound Formulation: Formulate the 2-arylazetidine derivative in a suitable vehicle for the intended route of administration (e.g., saline/DMSO for intravenous (IV), or PEG400/Tween 80 for oral (PO)).
-
Dosing: Administer a single dose of the compound to the animals (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a cannulated vein (e.g., jugular) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).
-
Protocol 4.2: Human Tumor Xenograft Efficacy Study
For anticancer agents, a xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for preclinical efficacy testing.
-
Principle: The growth of a human tumor in a mouse model allows for the evaluation of a drug's ability to inhibit tumor growth in vivo.
-
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the animals into vehicle control and treatment groups. Begin dosing the treatment group with the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Conclusion
The biological evaluation of 2-arylazetidine derivatives is a systematic, multi-tiered process that requires a logical progression from high-throughput in vitro screening to complex in vivo models. By integrating assessments of potency, selectivity, mechanism of action, and drug-like properties early in the discovery pipeline, researchers can efficiently identify and advance candidates with the highest probability of clinical success. This integrated approach, grounded in sound scientific principles and robust methodologies, is paramount to translating the chemical promise of the azetidine scaffold into novel therapeutics.
References
-
MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. Available from: [Link]
-
Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Available from: [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available from: [Link]
-
Gómez-García, A., et al. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]
-
de Oliveira, R. B., et al. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. Bioorganic & Medicinal Chemistry. (2009-07-15). Available from: [Link]
-
ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]
-
ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2022-04-01). Available from: [Link]
-
Momparler, R. L. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. Cancer Research. Available from: [Link]
-
Sharma, R., et al. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications. (2011-06-20). Available from: [Link]
-
Szostak, M., et al. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. (2020-08-10). Available from: [Link]
-
de Joager, A. D., et al. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? British Journal of Clinical Pharmacology. Available from: [Link]
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- 7. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-(4-Fluorophenyl)azetidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)azetidine. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this valuable scaffold. Due to its inherent ring strain, the formation of the azetidine ring can be challenging, often leading to issues with yield and purity.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and achieve higher, more consistent yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable strategy is the intramolecular cyclization of a suitably functionalized precursor.[4][5] This typically involves a γ-amino halide or a γ-amino alcohol derivative. The key transformation is an intramolecular nucleophilic substitution (SN2) where the nitrogen atom attacks a carbon three atoms away, displacing a leaving group (like a halide or a sulfonate ester) to form the four-membered ring. This method offers good control and predictability.[6]
Q2: Why is an N-protecting group essential for this synthesis?
Using a protecting group on the nitrogen atom is critical for several reasons:
-
Prevents Side Reactions: It prevents the amine from acting as a base and interfering with the cyclization base. It also stops intermolecular reactions (dimerization/polymerization) between precursor molecules.
-
Increases Acidity of N-H Proton: Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) make the N-H proton more acidic, facilitating its removal by a base to generate the nucleophilic amide anion required for cyclization.
-
Improves Handling and Stability: Protected intermediates are often more crystalline and easier to purify than their free-amine counterparts. The free NH-azetidine can be reactive and is often generated in the final step.[7]
Q3: What are the primary factors that influence the yield of the cyclization step?
The yield is highly sensitive to several factors:
-
Choice of Base: Strong, non-nucleophilic bases are crucial to deprotonate the nitrogen without competing in SN2 or elimination reactions.
-
Solvent: Anhydrous, polar aprotic solvents (e.g., THF, DMF) are typically required to dissolve the precursor and facilitate the SN2 reaction.
-
Leaving Group Quality: A good leaving group (e.g., I > Br > Cl > OTs) on the γ-carbon is essential for efficient ring closure.
-
Concentration (Thorpe-Ingold Effect): The reaction is often run at high dilution to favor the intramolecular cyclization over intermolecular side reactions.
Q4: Is the final product, this compound, stable?
While the azetidine ring is stable enough for isolation and use in subsequent reactions, it is a strained ring system.[1] It can be susceptible to ring-opening under strongly acidic conditions or by certain nucleophiles.[1][8][9] For long-term storage, it is best kept as a salt (e.g., hydrochloride) or with the nitrogen protected, typically at low temperatures (+2 to +8 °C).[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Yield in Cyclization Step
Q: My cyclization reaction is not proceeding, or the yield is very low. What should I check first?
A: This is a common issue that can often be traced back to fundamental reaction conditions. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Detailed Breakdown:
-
Reagent Integrity: The primary culprit is often moisture. Ensure your solvent is rigorously anhydrous. Bases like sodium hydride (NaH) are deactivated by trace amounts of water or alcohols.
-
Base Selection: The pKa of the N-H bond on a tosyl-protected amine is ~15-17. A base that can effectively deprotonate this is required. Sodium hydride, potassium bis(trimethylsilyl)amide (KHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. Potassium tert-butoxide (KOt-Bu) can also work but sometimes promotes elimination side reactions.
-
Leaving Group: If your precursor has a γ-hydroxyl group, it must be activated first by converting it to a better leaving group, such as a mesylate (OMs), tosylate (OTs), or a halide. If you have a chloride, consider converting it to an iodide in situ (Finkelstein reaction) to accelerate the cyclization.
Problem Area 2: Formation of Significant Side Products
Q: My TLC/LCMS shows the consumption of starting material, but I have multiple new spots and a low yield of the desired azetidine. What's happening?
A: The formation of a complex mixture points towards competing reaction pathways. The two most common are elimination and intermolecular reaction .
| Side Reaction | Causal Factors | Proposed Solution |
| Elimination | • Use of a sterically hindered or overly strong base (e.g., KOt-Bu at high temp).• Sub-optimal leaving group. | • Switch to a non-nucleophilic amide base like NaH or NaHMDS.• Run the reaction at a lower temperature for a longer duration.• Ensure a high-quality leaving group is present. |
| Dimerization / Polymerization | • Reaction concentration is too high.• Incomplete deprotonation of the nitrogen, allowing neutral amine to react as a nucleophile. | • Employ high-dilution conditions (slowly add the precursor to a solution of the base).• Use a full equivalent or slight excess of a strong base to ensure complete formation of the amide anion. |
| Formation of Pyrrolidine | • If the precursor has a leaving group at the δ-position, a 5-membered ring (pyrrolidine) can form via a competing Baldwin-favored 5-exo-tet cyclization. | • This points to an issue with the synthesis of the precursor. Re-verify the structure of your starting material to ensure the leaving group is at the γ-position. |
Problem Area 3: Difficulty with N-Protecting Group Removal
Q: I have successfully synthesized my N-tosyl-2-(4-fluorophenyl)azetidine, but now I can't remove the tosyl group without degrading the product. What should I do?
A: The N-Ts bond is notoriously robust, and its cleavage often requires harsh conditions that can destroy the strained azetidine ring.
Troubleshooting N-Tosyl Deprotection:
-
Method 1: Reductive Cleavage (Birch-type): Using sodium in liquid ammonia (Na/NH₃) or sodium naphthalenide can be effective but is operationally difficult and can lead to over-reduction.
-
Method 2: Strong Acid Cleavage: Concentrated HBr in acetic acid, sometimes with a scavenger like phenol, can cleave the bond. However, this is highly likely to cause ring-opening of the azetidine.[1]
-
Recommended Strategy: Re-evaluate Protecting Group Choice. If the final target is the free NH-azetidine, it is far better to plan the synthesis with a more labile protecting group from the start.
Alternative Protecting Groups:
| Protecting Group | Cleavage Conditions | Advantages |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in DCM | Mild, clean cleavage. Highly reliable. |
| Cbz (Carboxybenzyl) | H₂/Pd-C (Hydrogenolysis) | Orthogonal to acid/base-labile groups. |
| PMB (p-Methoxybenzyl) | Cerium(IV) ammonium nitrate (CAN) or TFA | Cleaved under oxidative or acidic conditions. |
Detailed Experimental Protocol: A Reliable Route
This protocol describes a common route involving the formation of an N-tosylated γ-chloroamine followed by intramolecular cyclization.
Workflow Overview
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis A… [ouci.dntb.gov.ua]
- 10. luminixhealth.com [luminixhealth.com]
Technical Support Center: Synthesis of 2-Arylazetidines
Welcome to the Technical Support Center for the synthesis of 2-arylazetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of the strained four-membered azetidine ring, particularly with an aryl substituent at the 2-position, is a known challenge in organic synthesis.[1][2][3] This resource aims to provide practical, field-proven insights to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-arylazetidines, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired 2-Arylazetidine
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting materials.
-
Formation of a complex mixture of unidentifiable products.
-
Significant polymerization, observed as baseline material on TLC.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Intramolecular Cyclization | The formation of the four-membered ring is often kinetically and thermodynamically less favorable compared to five- or six-membered rings.[1][5] | 1. Optimize the Leaving Group: Convert a hydroxyl precursor to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf) to facilitate nucleophilic attack.[4][6] 2. Employ a Stronger Base: For deprotonation-cyclization strategies, standard bases like LDA or BuLi may be insufficient. Consider using a superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR), which has been shown to be effective.[7][8] |
| Competing Intermolecular Reactions | At higher concentrations, precursors can react with each other (dimerization or polymerization) instead of undergoing intramolecular cyclization.[4] | 1. High-Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the reaction mixture.[4] |
| Side Reactions | Elimination reactions can compete with the desired SN2 cyclization, especially with sterically hindered substrates or the use of non-nucleophilic bases.[4] The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction.[1][7] | 1. Control of Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can favor the desired kinetic product (azetidine) over the thermodynamic one (pyrrolidine).[7] 2. Choice of Base: Use a base that favors the desired deprotonation for cyclization. For instance, in certain precursors, benzyl substitution can lead to alternative deprotonation and byproduct formation.[1][7] |
| Unfavorable Reaction Conditions for Photocycloaddition | The Aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, can be inefficient due to competing side reactions upon UV irradiation.[5][9] | 1. Switch to Visible Light Photocatalysis: Employ a suitable photocatalyst (e.g., an iridium complex) that can be excited by visible light. This allows for milder reaction conditions and can avoid the unwanted side reactions associated with UV light.[5][10][11] |
Issue 2: Poor Stereocontrol (Diastereo- or Enantioselectivity)
Symptoms:
-
Formation of a mixture of diastereomers that are difficult to separate.
-
Low enantiomeric excess (ee) in asymmetric syntheses.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of Facial Selectivity in Nucleophilic Addition | The nucleophilic attack on an imine or the cyclization step may not have a strong facial bias, leading to a mixture of stereoisomers. | 1. Use of Chiral Auxiliaries: Attach a chiral auxiliary to the nitrogen or another part of the substrate to direct the stereochemical outcome. N-tert-butanesulfinyl imines are well-established for this purpose.[3] 2. Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. For example, the cyclization of intermediates derived from epichlorohydrin can proceed with high diastereoselectivity.[1][7] |
| Ineffective Asymmetric Catalyst | The chosen chiral catalyst may not be providing a sufficiently asymmetric environment to induce high enantioselectivity. | 1. Catalyst Screening: Test a range of chiral catalysts, for instance, different chiral ligands for metal-catalyzed reactions or various organocatalysts.[12] 2. Solvent and Temperature Optimization: The solvent and reaction temperature can significantly influence the enantioselectivity of a catalytic reaction. A systematic optimization of these parameters is often necessary. |
| Configurational Instability of Intermediates | Lithiated intermediates in some synthetic routes can be configurationally labile, leading to erosion of stereochemical information.[13] | 1. Trapping at Low Temperatures: Rapidly trap the lithiated intermediate with an electrophile at low temperatures to minimize epimerization.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining 2-arylazetidines?
A1: The primary routes include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or a derivative with a good leaving group at the γ-position.[2][4]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This involves the reaction of an imine with an alkene, often promoted photochemically.[5][9] Recent advances utilize visible-light photocatalysis for milder and more selective transformations.[10][11]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[14]
-
Functionalization of Pre-formed Rings: This can involve methods like C-H activation or cross-coupling reactions on an existing azetidine scaffold.[3][15][16][17]
Q2: My synthesis of a trans-2,3-disubstituted azetidine is giving the cis isomer as a major byproduct. How can I improve the diastereoselectivity?
A2: The formation of trans or cis isomers is often dictated by the reaction mechanism and conditions. For intramolecular cyclizations of oxirane precursors, the use of a LiDA-KOR superbase has been shown to produce trans-2,3-disubstituted azetidines with high diastereoselectivity.[1][7] This is often a result of a kinetically controlled process where the transition state leading to the trans product is lower in energy. Spectroscopic analysis such as NOESY can be used to confirm the stereochemistry of your products.[1][7]
Q3: I am having trouble purifying my 2-arylazetidine. Are there any specific recommendations?
A3: Purification of azetidines can sometimes be challenging due to their basicity and potential instability on silica gel.
-
Column Chromatography: If using silica gel, it can be beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to prevent streaking and decomposition.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or Florisil for purification.[7]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.
-
Derivatization: In some cases, it may be easier to purify a more stable derivative (e.g., an N-Boc protected azetidine) and then deprotect it in a final step.
Q4: Are there any scalable methods for the synthesis of 2-arylazetidines?
A4: Yes, scalability is a key consideration for practical applications. A two-step method starting from N-substituted benzylamines and epichlorohydrin, followed by a superbase-induced cyclization, has been reported to be scalable to at least a 20 mmol scale with comparable yields to smaller scale reactions.[1][7] Visible-light-mediated methods also hold promise for scalability, particularly with the use of flow chemistry setups.[18][19]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a trans-3-(Hydroxymethyl)-2-arylazetidine via Intramolecular Cyclization
This protocol is adapted from the work of Mucsi and coworkers.[1][7]
Step 1: Synthesis of the N-substituted Benzylamine Precursor (General Procedure A)
-
To a solution of the desired N-alkylbenzylamine (30.0 mmol, 1.0 equiv) in ethanol (4 mL) and water (2 mL), add epichlorohydrin (30.0 mmol, 1.0 equiv) at 0 °C.
-
Stir the mixture for 5 hours at room temperature.
-
Cool the reaction to 0 °C and add toluene (3 mL) and NaOH (0.054 mmol).
-
Stir the mixture at 25 °C for 16 hours.
-
Perform an aqueous workup and purify the crude product by column chromatography on silica gel to afford the oxirane intermediate.
Step 2: Superbase-Induced Cyclization (General Procedure D)
-
Under a nitrogen atmosphere, dissolve the oxirane intermediate (0.5 mmol) in 1 mL of absolute THF.
-
Add diisopropylamine (1.0 mmol, 2.0 equiv) and a 1.59 M hexane solution of butyllithium (1.5 mmol, 3.0 equiv) dropwise at -78 °C.
-
Stir the reaction mixture for 20 minutes at -78 °C.
-
Add a solution of the oxirane (0.5 mmol, 1.0 equiv) in absolute THF (2 mL) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction with water (10.0 mL) and diethyl ether (5 mL) at -78 °C and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-arylazetidine.
Visualizations
Diagram 1: Competing Pathways in Azetidine Synthesis
This diagram illustrates the common competition between the desired 4-exo-tet cyclization to form an azetidine and the often more favorable 5-endo-tet cyclization to form a pyrrolidine.
Caption: Competing reaction pathways in azetidine ring formation.
Diagram 2: General Workflow for Visible-Light-Mediated Aza Paternò-Büchi Reaction
This workflow outlines the key steps in a modern photochemical approach to azetidine synthesis.
Caption: Workflow for visible-light-mediated azetidine synthesis.
References
-
Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring - Semantic Scholar. (2020-08-10). [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. (2020-08-10). [Link]
-
Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC. (n.d.). [Link]
-
Reported synthesis of 2-acylazetidines. ResearchGate. (n.d.). [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. (2020-06-12). [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. (2024-06-29). [Link]
-
Photochemical Approaches to Azetidines. Nottingham ePrints. (2022-03-27). [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. (2022-10-05). [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. (2022-11-30). [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. (2024-12-04). [Link]
-
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. (2025-11-27). [Link]
-
A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur. (n.d.). [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. (n.d.). [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. (2020-09-23). [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). [Link]
-
Azetidine synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. (n.d.). [Link]
-
(PDF) Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. ResearchGate. (2021-07). [Link]
-
Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. (2024-09-02). [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. (2019-11-08). [Link]
-
Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. PMC. (2023-12-08). [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. (2020-08-10). [Link]
-
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. (2022-07-28). [Link]
-
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. (2022-07-28). [Link]
-
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. (2022-07-28). [Link]
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- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 19. pubs.acs.org [pubs.acs.org]
side reactions in 2-arylazetidine synthesis and how to avoid them
Technical Support Center: 2-Arylazetidine Synthesis
Welcome to the Technical Support Center for 2-Arylazetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-arylazetidines. Each entry details the potential cause of the issue and provides actionable steps for remediation.
Q1: My reaction yield is low, and I'm isolating a significant amount of a pyrrolidine byproduct. What's happening and how can I fix it?
A1: Cause of the Side Reaction
The formation of a five-membered pyrrolidine ring alongside your desired four-membered azetidine is a common issue, particularly in intramolecular cyclization reactions.[1][2] This typically arises from a competing 5-endo-tet ring-closure pathway, which can sometimes be thermodynamically favored over the 4-exo-tet cyclization required for the azetidine ring.[1][3] The regioselectivity of the nucleophilic attack is the critical factor determining the product ratio.[1] The electronic nature of the substituents on your starting materials can also influence the relative ratio of azetidine to pyrrolidine.[2]
Troubleshooting & Optimization Protocol
-
Catalyst Selection: The choice of catalyst can significantly steer the reaction towards the desired 4-exo-tet cyclization. Lewis acids are known to influence the regioselectivity of such ring-closing reactions.
-
Recommendation: Employ a Lewis acid catalyst such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), which has been shown to favor azetidine formation.[1]
-
-
Solvent Optimization: The reaction solvent can impact the stability of the transition states leading to either the azetidine or the pyrrolidine.
-
Recommendation: Screen a variety of solvents with different polarities. In some systems, less nucleophilic solvents like isopropanol have been found to favor the formation of the azetidine product.[2]
-
-
Temperature Control: Reaction temperature can be a crucial parameter in controlling the kinetic versus thermodynamic product distribution.
-
Recommendation: Try running the reaction at a lower temperature to favor the kinetically controlled azetidine formation.
-
Q2: I'm observing significant ring-opening of my 2-arylazetidine product during workup or purification. How can I prevent this decomposition?
A2: Cause of the Side Reaction
The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, especially under acidic or certain nucleophilic conditions. This is a known decomposition pathway for azetidines.[4] The presence of an aryl group at the 2-position can further influence the stability of the ring. Electron-rich aryl groups, in particular, can make the azetidine more prone to ring-opening in the presence of Lewis acids.[2]
Troubleshooting & Optimization Protocol
-
Control of pH: Acid-mediated ring-opening is a common decomposition pathway.[4]
-
Recommendation: Ensure that your workup and purification steps are performed under neutral or mildly basic conditions. Avoid acidic washes if possible. If an acidic wash is necessary, use a very dilute acid and minimize contact time.
-
-
Choice of Chromatography Conditions: Silica gel can be acidic enough to cause decomposition of sensitive compounds.
-
Recommendation: Consider using deactivated silica gel (e.g., by treating with a triethylamine solution) or switching to a different stationary phase like alumina for chromatography.
-
-
Protecting Group Strategy: The nature of the substituent on the azetidine nitrogen can influence its stability.
-
Recommendation: If you are working with an N-H azetidine, consider protecting it with a suitable group that can be removed under mild conditions.
-
Q3: My 2-arylazetidine synthesis is plagued by the formation of dimers or oligomers. What is the likely cause and how can I promote the desired intramolecular reaction?
A3: Cause of the Side Reaction
Dimerization or oligomerization is a common side reaction when the intermolecular reaction competes with the desired intramolecular cyclization. This is often an issue of concentration.
Troubleshooting & Optimization Protocol
-
High Dilution Conditions: To favor intramolecular reactions, it is crucial to minimize the probability of reactive intermediates encountering each other.
-
Recommendation: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period using a syringe pump.
-
-
Stoichiometric Control: Precise control over the stoichiometry of reagents is essential to avoid side reactions.
-
Recommendation: Carefully control the addition of reagents, especially if you are using a strong base, to prevent unwanted side reactions. A slow, controlled addition of the base can be beneficial.[5]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of competing intermolecular reactions.
-
Recommendation: Experiment with running the reaction at lower temperatures to see if it improves the yield of the desired monomeric product.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 2-arylazetidines and their associated pitfalls?
Several strategies exist for the synthesis of 2-arylazetidines, each with its own set of potential side reactions:
| Synthetic Route | Common Side Reactions | Mitigation Strategies |
| Intramolecular Cyclization | Pyrrolidine formation, elimination | Catalyst and solvent optimization, temperature control |
| [2+2] Photocycloaddition | Dimerization of starting materials, low quantum yields | Use of appropriate photosensitizers, optimization of light source and reaction time |
| Reduction of β-lactams | Ring-opening | Use of mild reducing agents, careful control of reaction conditions |
| Ring Expansion of Aziridines | Rearrangement to other products | Choice of appropriate reagents and reaction conditions |
How does the electronic nature of the aryl substituent affect the synthesis and stability of 2-arylazetidines?
The electronic properties of the aryl group at the 2-position can have a profound impact on both the synthesis and the stability of the azetidine ring.
-
Electron-donating groups on the aryl ring can sometimes facilitate ring-opening reactions, especially in the presence of Lewis acids, by stabilizing a positive charge that may develop during the process.[2]
-
Electron-withdrawing groups can influence the reactivity of the starting materials and may be necessary for certain synthetic strategies that rely on an anionic ring-closure.[6]
What is the importance of stereocontrol in 2-arylazetidine synthesis and what are the common challenges?
Stereocontrol is critical in the synthesis of 2-arylazetidines, especially for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
-
Diastereoselectivity: In many cyclization reactions, the formation of cis or trans isomers is possible. The desired diastereomer can often be favored by careful selection of reagents and reaction conditions. For instance, in some syntheses, the trans geometry is the kinetically favored product.[3]
-
Enantioselectivity: Achieving high enantioselectivity often requires the use of chiral catalysts, auxiliaries, or starting materials. Challenges include finding a catalytic system that is both efficient and highly selective for the desired enantiomer.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and potential side reactions in 2-arylazetidine synthesis.
Caption: Competing pathways in intramolecular cyclization.
Caption: Factors influencing 2-arylazetidine stability.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021). National Institutes of Health.[Link]
-
Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate.[Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2022). Journal of the American Chemical Society.[Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry.[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar.[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.[Link]
-
Ring-opening of azetidines. (n.d.). ResearchGate.[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.[Link]
-
How could we prevent dimerization of thienopyrimidinone in basic conditions?. (2013). ResearchGate.[Link]
Sources
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- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Fluorophenyl)azetidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Fluorophenyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique properties of the strained azetidine ring, combined with the electronic influence of the 4-fluorophenyl group, present specific challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: After synthesis and initial workup, my crude product shows multiple spots on the TLC plate. What are these impurities and how do I remove them?
Answer:
Multiple spots on a TLC plate indicate the presence of unreacted starting materials, reaction byproducts, or degradation products. For a typical synthesis of this compound, which may involve the cyclization of a precursor derived from 4-fluorobenzaldehyde and an appropriate amine, common impurities include:
-
Unreacted Starting Materials: Such as the precursor β-amino alcohol or γ-haloamine.
-
Oligomers/Polymers: The strained azetidine ring can be susceptible to ring-opening, especially under acidic or highly nucleophilic conditions, leading to the formation of dimers or oligomers.
-
Diastereomers: If the synthesis involves chiral centers and is not stereospecific, you may have a mixture of diastereomers which can be difficult to separate.[1][2]
-
Ring-Opened Byproducts: The azetidine ring, though generally stable, can open under harsh pH or temperature conditions, leading to amino alcohol impurities.[3][4]
Recommended Purification Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating these types of impurities on a laboratory scale.[1][2][5]
Question 2: I'm experiencing low recovery after flash chromatography. What are the potential causes and solutions?
Answer:
Low recovery can be frustrating and is often due to one of two main issues: irreversible adsorption onto the stationary phase or on-column degradation.
-
Irreversible Adsorption: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing and loss of product on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (NEt₃) or ammonia. A typical mobile phase might be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine added to both solvents.[6] This neutralizes the acidic sites and improves recovery.
-
-
On-Column Degradation: The acidic nature of silica gel can catalyze the ring-opening of the strained azetidine.
-
Solution 1: Use a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel.
-
Solution 2: Minimize the residence time on the column. Use a slightly more polar solvent system to elute the compound faster and run the column with positive pressure ("flash" conditions). Avoid letting the compound sit on the column for extended periods.
-
-
Product Volatility: While this compound has a relatively high boiling point (214.4 °C), it can be volatile under high vacuum.[7]
-
Solution: When removing the solvent from pure fractions, use a rotary evaporator with a controlled bath temperature (e.g., <40°C) and avoid applying a very high vacuum for prolonged periods.
-
Question 3: My attempt to purify this compound by crystallization failed. The compound oiled out or remained in the mother liquor. What should I do?
Answer:
Crystallization can yield very high-purity material but finding the right solvent system is critical.[4] The 4-fluorophenyl group introduces specific intermolecular interactions that can affect crystal packing.[8][9] Fluorinated compounds often have unique solubility profiles.[10]
Troubleshooting Crystallization:
-
Solvent Choice is Key: If your compound is "oiling out," the solvent is likely too nonpolar, causing the compound to separate as a liquid before it can form crystals. If it remains in solution, the solvent is too polar. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Systematic Solvent Screening:
-
Start with single solvents. Test small amounts of your compound in vials with various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile).
-
If a single solvent doesn't work, try binary solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) dropwise until turbidity persists. Allow this solution to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates nucleation sites.
-
Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the supersaturated solution.
-
Slow Cooling: Do not rush the cooling process. Place the flask in a warm bath and allow it to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Rapid cooling often leads to smaller, less pure crystals or precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (+2 to +8 °C) to minimize degradation.[7] Given the reactive nature of the azetidine ring, long-term storage at room temperature is not recommended.[4]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting trace impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal the presence of residual solvents or structurally similar impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative assessment during the purification process.[6]
Q3: How does the 4-fluorophenyl group influence the choice of purification method?
The fluorine atom significantly increases the polarity of the C-F bond, which can alter the overall dipole moment and intermolecular interactions of the molecule.[11]
-
In Chromatography: The fluorophenyl group makes the molecule more polar than its non-fluorinated analog. This means it will have a lower Rf value on silica gel and will require a more polar solvent system for elution.
-
In Crystallization: Fluorine can participate in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) that influence crystal lattice formation.[8][12] This can sometimes make crystallization more challenging compared to simple hydrocarbons but can also be exploited to form highly ordered crystals with the right solvent system.
Q4: Is distillation a viable purification method?
With a boiling point of 214.4 °C at atmospheric pressure, vacuum distillation is a possibility, especially for large-scale purification.[7] However, it may not be effective at removing impurities with similar boiling points. Additionally, prolonged heating, even under vacuum, could risk thermal degradation of the strained azetidine ring. For laboratory scale, chromatography and crystallization are generally preferred for achieving high purity.[4]
Protocols & Data
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Normal Phase Chromatography | Differential adsorption onto a polar stationary phase (e.g., silica). | High resolution, effective for a wide range of impurities.[4] | Can be time-consuming, requires solvents, potential for product loss on column.[4] | >98% |
| Crystallization | Precipitation of a solid from a supersaturated solution in a highly ordered form. | Can yield very high purity, scalable, cost-effective.[4] | Requires finding a suitable solvent system, potential for product loss in mother liquor.[4] | >99% |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility. | Simple, rapid, good for initial cleanup and removing water-soluble or highly nonpolar impurities.[4] | Limited separation power for structurally similar compounds. | Workup Method |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for large quantities and removing non-volatile impurities. | Risk of thermal degradation, not effective for impurities with close boiling points. | Scale-Dependent |
Protocol: Flash Column Chromatography
-
Preparation:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare the mobile phase. A good starting point is 20% Ethyl Acetate in Hexanes + 0.5% Triethylamine.
-
Create a slurry of silica gel in the mobile phase and carefully pack the column. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb).
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Analysis and Collection:
-
Spot fractions on a TLC plate and develop in the mobile phase. Visualize spots using a UV lamp and/or an iodine chamber.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator at a temperature below 40°C.
-
Place the resulting purified oil or solid under high vacuum for a short period to remove any residual solvent.
-
References
- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- EvitaChem. (n.d.). 2-(4-fluorophenyl)-1-(2-furoyl)azetidine.
- BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
- Luminix Health. (n.d.). This compound.
- Nelson, K. M., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry.
- Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Nelson, K. M., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Kano, N., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Thalladi, V. R., et al. (2011). Role of organic fluorine in crystal engineering. Semantic Scholar.
- Dudkina, Y. B., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics.
- Stilinović, V., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
- Ramazani, A., et al. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry.
- BuyersGuideChem. (n.d.). This compound.
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research.
- Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Accounts of Chemical Research.
- Sigma-Aldrich. (n.d.). This compound.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
- Organic Syntheses. (n.d.). Azetidine.
- Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences.
- ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
- National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-(4-fluorophenyl)-1-(2-furoyl)azetidine (EVT-5545822) [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. luminixhealth.com [luminixhealth.com]
- 8. Role of organic fluorine in crystal engineering | Semantic Scholar [semanticscholar.org]
- 9. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Arylazetidine Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-arylazetidines. As a Senior Application Scientist, I understand the nuances and challenges associated with constructing this valuable heterocyclic motif. The inherent ring strain of the four-membered azetidine ring makes its synthesis a delicate balance of kinetics and thermodynamics.[1][2] This guide is designed to provide you with practical, experience-driven advice to troubleshoot common issues and optimize your reaction conditions for successful 2-arylazetidine formation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles encountered during 2-arylazetidine synthesis.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in 2-arylazetidine synthesis can often be attributed to several key factors:
-
Side Reactions: The strained nature of the azetidine ring makes it susceptible to ring-opening reactions by nucleophiles, acids, or bases, leading to the formation of acyclic amine byproducts.[1] Dimerization and polymerization can also compete with the desired intramolecular cyclization.[1]
-
Inappropriate Base or Catalyst: The choice of base is critical. Strong, non-nucleophilic bases are often required to deprotonate the precursor without promoting side reactions. In some cases, a "superbase" mixture, such as lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), is necessary to achieve cyclization.[3][4]
-
Suboptimal Temperature: Temperature plays a crucial role in controlling the reaction kinetics. Many azetidine syntheses require low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the four-membered ring over the thermodynamically more stable five- or six-membered rings.[2][3]
-
Poor Substrate Reactivity: The electronic and steric properties of the substituents on both the aryl ring and the azetidine precursor can significantly impact reactivity. Electron-withdrawing groups on the aryl ring can sometimes disfavor the reaction, while bulky substituents may sterically hinder the cyclization.
Q2: I'm observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I favor the formation of the azetidine?
A2: The formation of a thermodynamically more stable five-membered ring is a common challenge. According to Baldwin's rules for ring closure, the formation of the four-membered ring (4-exo-tet) can be kinetically favored under specific conditions, even if it's the less stable product.[2][3] To promote azetidine formation:
-
Employ Kinetic Control: Run the reaction at a low temperature (e.g., -78 °C) to favor the kinetic product.[3]
-
Utilize a Strong, Bulky Base: A strong, non-nucleophilic, and sterically hindered base can selectively deprotonate the desired position and facilitate the 4-exo-tet cyclization. The use of a LiDA-KOR superbase has been shown to be effective in promoting the formation of the azetidine over the pyrrolidine.[3][4]
-
Solvent Choice: The choice of solvent can influence the transition state energies. Anhydrous tetrahydrofuran (THF) is a commonly used solvent that has proven effective in these kinetically controlled reactions.[3]
Q3: How critical is the choice of the nitrogen-protecting group?
A3: The nitrogen-protecting group is extremely important and can significantly influence the reaction's success.[1] An ideal protecting group should be:
-
Stable to the Reaction Conditions: It must not be cleaved or participate in side reactions under the basic or catalytic conditions used for cyclization.
-
Electron-Withdrawing (in some cases): An electron-withdrawing group like a tosyl (Ts) group can increase the acidity of the N-H proton (if present) and activate the nitrogen for cyclization. N-tosylazetidines are common targets for this reason.[5]
-
Facile to Remove: The protecting group should be removable under conditions that do not compromise the integrity of the sensitive azetidine ring.
-
Non-interfering: Some protecting groups can lead to side reactions. For instance, an N-Boc group can sometimes lead to the formation of an allylic byproduct through competitive deprotonation.[4]
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific experimental issues.
Problem 1: Low or No Product Formation with Recovery of Starting Material
If you are observing a lack of conversion, consider the following factors in a systematic way.
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Analysis and Solutions
-
1. Base/Catalyst Inactivity:
-
Causality: Strong bases like LDA are highly sensitive to moisture and air. Improper handling or storage can lead to decomposition and a loss of activity. Catalysts can also be poisoned by impurities.
-
Solution:
-
Ensure all glassware is rigorously dried (oven- or flame-dried).
-
Use freshly distilled, anhydrous solvents.
-
Prepare LDA fresh before use or titrate a commercially available solution to determine its exact molarity.
-
When using a superbase like LiDA-KOR, ensure the potassium tert-butoxide is of high purity and handled under an inert atmosphere.[3]
-
-
-
2. Suboptimal Temperature:
-
Causality: As mentioned, many 2-arylazetidine formations are under kinetic control and require very low temperatures.[2][3] Even a slight increase in temperature can favor side reactions or the formation of thermodynamic byproducts.
-
Solution:
-
Maintain a consistent low temperature throughout the addition of reagents and the reaction time. Use a cryostat or a well-insulated dry ice/acetone bath (-78 °C).
-
Add reagents dropwise to control any potential exotherms.
-
-
-
3. Solvent Quality:
-
Causality: Protic impurities, especially water, will quench the strong bases used in the reaction.
-
Solution: Use freshly distilled anhydrous solvents. THF, a common solvent for these reactions, should be distilled from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
-
4. Concentration Effects:
-
Causality: Intramolecular cyclization is favored at lower concentrations, while intermolecular side reactions like dimerization and polymerization are more likely at higher concentrations.[1]
-
Solution: Try running the reaction at a higher dilution to favor the desired intramolecular cyclization.
-
Problem 2: Formation of Multiple Products and Isomers
The formation of a complex mixture of products can be a significant challenge.
Key Parameters Influencing Selectivity
| Parameter | Effect on Selectivity | Recommended Starting Point |
| Base | Can influence regio- and diastereoselectivity. | LiDA-KOR superbase for regio- and diastereoselective formation.[3] |
| Temperature | Lower temperatures generally favor kinetic control and higher selectivity. | -78 °C.[3] |
| Substituents | Steric and electronic effects of substituents on the aryl ring and backbone can direct the cyclization. | Consider the electronic nature of your substituents. |
| Solvent | Can influence the transition state geometry. | Anhydrous THF.[3] |
-
Regioisomer Formation:
-
Causality: If there are multiple potential sites for deprotonation or nucleophilic attack, a mixture of regioisomers can be formed.[1]
-
Solution:
-
The choice of base is paramount. A sterically hindered base may selectively deprotonate the less hindered position.
-
Lowering the reaction temperature can often increase regioselectivity.
-
-
-
Diastereomer Formation:
-
Causality: If new stereocenters are formed during the reaction, a mixture of diastereomers can result. The approach of the nucleophile to the electrophilic center is key.
-
Solution:
-
The reaction of an oxirane precursor with a superbase has been shown to proceed with high diastereoselectivity, favoring the trans product.[3][4] This is attributed to a stretched double bicyclic transition state that provides the optimal arrangement for orbital overlap.[3]
-
Chiral auxiliaries or catalysts can be employed to induce stereoselectivity.
-
-
Problem 3: Ring-Opening of the Azetidine Product
The desired 2-arylazetidine, once formed, can be susceptible to ring-opening.
Workflow for Preventing Product Degradation
Caption: Workflow to prevent ring-opening of the azetidine product.
-
1. Harsh Workup Conditions:
-
Causality: The azetidine ring is sensitive to both acidic and strongly basic conditions, which can lead to cleavage.[1]
-
Solution:
-
Quench the reaction at low temperature with a mild proton source, such as saturated aqueous ammonium chloride, or simply water.[3]
-
Avoid strong acids or bases during the workup and extraction.
-
-
-
2. Purification Challenges:
-
Causality: Silica gel chromatography can be slightly acidic and may cause decomposition of sensitive azetidines.
-
Solution:
-
Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).
-
Alternatively, explore other purification techniques like preparative HPLC or crystallization if the product is stable enough.
-
-
-
3. Product Instability:
-
Causality: Some 2-arylazetidines are inherently unstable and can degrade upon storage.
-
Solution:
-
Store the purified product at low temperatures under an inert atmosphere.
-
If the free amine is unstable, consider converting it to a more stable salt (e.g., hydrochloride) or a protected derivative immediately after purification.
-
-
Experimental Protocols
The following is a general, representative protocol for the synthesis of a 2-arylazetidine from an oxirane precursor, based on a published method.[3]
General Procedure for Superbase-Induced Azetidine Formation
-
Apparatus Setup:
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk tube.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Superbase Preparation:
-
To the cooled THF, add potassium tert-butoxide (as a 1 M solution in THF, 1.0 mmol).
-
Slowly add diisopropylamine (2.0 equiv).
-
Add n-butyllithium (as a solution in hexanes, 3.0 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 20 minutes to form the LiDA-KOR superbase.
-
-
Cyclization Reaction:
-
Dissolve the oxiranylmethyl-substituted benzylamine precursor (0.5 mmol, 1.0 equiv) in a minimal amount of absolute THF.
-
Add the precursor solution dropwise to the cold superbase mixture.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Workup and Isolation:
-
Quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Add diethyl ether and separate the organic and aqueous phases.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Kovács, D., Kótai, B., Mészáros, Á., Rácz, D., Eke, Z., & Soós, T. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, L. A. (2019). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
González-Vera, J. A., & García-López, V. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(11), 2579. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Kovács, D., Kótai, B., Mészáros, Á., Rácz, D., Eke, Z., & Soós, T. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Azetidines. Retrieved from [Link]
-
Kovács, D., Kótai, B., Mészáros, Á., Rácz, D., Eke, Z., & Soós, T. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Rao, K. S. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron Letters, 47(31), 5521-5524. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
Technical Support Guide: Troubleshooting Diastereoselectivity in 2-Arylazetidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-arylazetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling stereochemistry during the synthesis of these valuable heterocyclic scaffolds. The unique strained-ring structure of azetidines makes them prized motifs in drug discovery, but also introduces significant synthetic challenges, particularly in achieving high diastereoselectivity.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental concepts to practical troubleshooting and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Diastereocontrol
This section addresses foundational questions regarding stereochemistry in the context of 2-arylazetidine synthesis.
Q1: What are diastereomers, and why is controlling their ratio critical?
A: Diastereomers are stereoisomers that are not mirror images of each other. In a 2,3-disubstituted or 2,4-disubstituted 2-arylazetidine, this typically refers to the cis and trans arrangement of substituents relative to the plane of the four-membered ring. Controlling the diastereomeric ratio (d.r.) is paramount because different diastereomers can have vastly different biological activities, pharmacokinetic profiles, and toxicities. For therapeutic applications, regulations often require a single, pure stereoisomer. Therefore, a highly diastereoselective synthesis is essential for efficiency, reducing the need for difficult and costly separation of isomers later in the process.
Q2: What is the difference between kinetic and thermodynamic control in azetidine ring formation?
A: This is a crucial concept governing the outcome of many azetidine syntheses.
-
Kinetic Control: The reaction is governed by the rate of formation of the products. The product that forms fastest (via the lowest energy transition state) will be the major product. These conditions usually involve low temperatures and strong, non-equilibrating reagents.[3] Many successful diastereoselective azetidine syntheses are kinetically controlled, as they can favor the formation of the strained four-membered ring over more stable, five-membered alternatives.[1][4]
-
Thermodynamic Control: The reaction is reversible, allowing the products to equilibrate. The most stable product will be the major isomer. These conditions typically involve higher temperatures and longer reaction times. In azetidine synthesis, the trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance.[3]
Understanding which regime your reaction falls under is key to troubleshooting. A low d.r. might indicate that the reaction is operating under conditions that allow for equilibration, or that the kinetic preference is inherently low.
Q3: How do common synthetic routes establish the stereocenters in 2-arylazetidines?
A: The method of ring formation dictates how stereochemistry is set. A prominent example is the Staudinger [2+2] cycloaddition between an imine and a ketene to form a β-lactam (an azetidin-2-one), which can then be reduced to the azetidine.[5][6]
The stereochemical outcome of the Staudinger reaction is determined by the fate of a zwitterionic intermediate.[7]
-
Path A (Kinetic, cis product): A rapid, conrotatory ring closure of the initially formed zwitterion leads to the cis product. This is favored in non-polar solvents that do not stabilize the charged intermediate.
-
Path B (Thermodynamic, trans product): In polar solvents, the zwitterionic intermediate is stabilized, allowing time for bond rotation to a sterically less hindered conformation before ring closure, which predominantly yields the trans product.[7]
Caption: Staudinger [2+2] cycloaddition mechanism.
Q4: What is a chiral auxiliary and how does it induce diastereoselectivity?
A: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[8] Its inherent chirality creates a sterically biased environment, directing the approach of incoming reagents to one face of the molecule over the other. This results in the preferential formation of one diastereomer. After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered for reuse. Common examples include Evans oxazolidinones and (S)-1-phenylethylamine.[9][10] This is a powerful strategy when a catalytic asymmetric method is not available or is inefficient.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common diastereoselectivity problems.
Problem 1: Poor cis/trans Diastereomeric Ratio (d.r.)
A low d.r. is the most frequent issue. The cause is often multifactorial, but can be systematically addressed.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Potential Cause 1: Suboptimal Solvent Polarity
Rationale: As discussed for the Staudinger reaction, solvent polarity can dramatically influence the stability of charged intermediates, directly impacting the diastereomeric outcome.[7] This effect is common in reactions that proceed through polar or zwitterionic intermediates.
Troubleshooting Suggestion: Perform a solvent screen. If your goal is the cis product (often the kinetic isomer), switch to a less polar solvent. If you desire the trans product (often the thermodynamic isomer), use a more polar solvent.
Table 1: Representative Effect of Solvent on Diastereoselectivity in a Staudinger Reaction
| Solvent | Relative Polarity | Typical Outcome | Rationale |
|---|---|---|---|
| Toluene | Low | Favors cis | Minimizes lifetime of zwitterionic intermediate, promoting rapid kinetic ring closure.[7] |
| THF | Medium | Mixed / Variable | Can solvate intermediates but may not be polar enough for full equilibration. |
| Dichloromethane (DCM) | Medium-High | Favors trans | Stabilizes zwitterion, allowing bond rotation to the thermodynamically favored intermediate.[7] |
| Acetonitrile | High | Strongly favors trans | Strong stabilization of the zwitterion promotes equilibration before ring closure.[7] |
Potential Cause 2: Incorrect Reaction Temperature
Rationale: Temperature directly influences whether a reaction is under kinetic or thermodynamic control. Lower temperatures restrict molecular motion, favoring the pathway with the lowest activation energy (kinetic control).[3] Higher temperatures provide the energy needed to overcome activation barriers reversibly, allowing the system to settle into its most stable state (thermodynamic control).[7]
Troubleshooting Suggestion:
-
To favor the kinetic product (often cis): Run the reaction at a significantly lower temperature (e.g., -78 °C). This is especially critical for reactions involving strong, non-equilibrating bases like LDA.[3]
-
To favor the thermodynamic product (often trans): If selectivity is poor at low temperatures, cautiously increasing the temperature may improve the ratio in favor of the more stable isomer, assuming the desired product is stable under these conditions.
Problem 2: Inconsistent or Unreproducible Diastereoselectivity
Rationale: Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup. Organometallic reactions and those involving strong bases are particularly sensitive.
Troubleshooting Suggestions:
-
Ensure Anhydrous Conditions: Trace amounts of water can quench reagents, alter catalyst activity, and open alternative reaction pathways. Thoroughly dry all glassware, use freshly distilled anhydrous solvents, and maintain a robust inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Purity and Titer: Use freshly opened reagents or purify/re-titer older ones. For example, the concentration of butyllithium solutions should be regularly checked.
-
Control Addition Rate and Temperature: Use a syringe pump for slow, controlled addition of reagents, especially when forming reactive intermediates. Ensure the internal reaction temperature is maintained, as exothermic processes can cause localized heating and loss of selectivity.
-
Standardize Stirring Rate: In heterogeneous reactions or viscous solutions, inadequate mixing can lead to localized concentration gradients and inconsistent results.
Problem 3: Formation of the Wrong Diastereomer
Rationale: Consistently obtaining the opposite of the expected diastereomer suggests a fundamental misinterpretation of the controlling factors for your specific substrate combination.
Troubleshooting Suggestions:
-
Re-evaluate Steric and Electronic Effects: The "rules" of selectivity (e.g., non-polar solvents give cis) are generalizations. Exceptionally bulky substituents on either the aryl ring or other positions can override solvent effects, favoring the sterically less hindered trans product regardless of conditions.[5]
-
Check for Epimerization: The undesired isomer might be forming during the reaction workup or purification. An acidic or basic stereocenter can epimerize under harsh pH conditions or upon heating.
-
Test: Analyze a crude sample of the reaction mixture by ¹H NMR to determine the initial d.r. before any workup or purification.
-
Solution: Employ a neutral aqueous quench (e.g., saturated NH₄Cl), avoid aggressive pH adjustments, and use chromatography at room temperature or below.
-
Section 3: Key Experimental Protocols
The following are generalized, representative protocols. Users must adapt concentrations, equivalents, and reaction times based on their specific substrates and consult the primary literature.
Protocol 1: trans-Selective Synthesis via Superbase-Induced Intramolecular Cyclization
This method, based on the work of Faigl et al., is effective for converting N-substituted-N-(2-aryl-3-chloro-propyl)amines into trans-2,3-disubstituted azetidines under kinetic control.[3][11]
Step-by-Step Methodology:
-
Apparatus Setup: Under a nitrogen atmosphere, place a flame-dried Schlenk flask equipped with a magnetic stir bar and a temperature probe.
-
Superbase Preparation:
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cold THF, add potassium tert-butoxide (1.0 M in THF, 2.0 equiv).
-
Slowly add diisopropylamine (2.0 equiv).
-
Dropwise, add n-butyllithium (1.6 M in hexanes, 3.0 equiv).
-
Stir the resulting mixture at -78 °C for 20-30 minutes to form the LiDA-KOR superbase.
-
-
Cyclization Reaction:
-
Dissolve the oxirane precursor (1.0 equiv) in anhydrous THF.
-
Add the substrate solution dropwise to the cold superbase solution over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (quenching small aliquots with water). A typical reaction time is 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding water or saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy, paying close attention to the coupling constants (J-values) between the protons at the C2 and C3 positions.
Protocol 2: cis-Selective Staudinger [2+2] Cycloaddition
This protocol is a representative example for achieving cis-diastereoselectivity in the formation of a β-lactam precursor to a 2-arylazetidine.[7]
Step-by-Step Methodology:
-
Apparatus Setup: Set up a flame-dried, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Reactant Preparation:
-
In the flask, dissolve the imine (1.0 equiv) in a non-polar solvent like anhydrous toluene or benzene.
-
Cool the solution to 0 °C using an ice bath.
-
-
Ketene Generation and Cycloaddition:
-
In the dropping funnel, prepare a solution of the acid chloride (e.g., phenoxyacetyl chloride, 1.1 equiv) and a tertiary amine base (e.g., triethylamine, 1.2 equiv) in the same anhydrous non-polar solvent.
-
Add the acid chloride/base solution dropwise to the cold, stirring imine solution over 20-30 minutes. A precipitate of triethylammonium chloride will form.
-
Allow the reaction to stir at 0 °C.
-
-
Monitoring and Workup:
-
Monitor the consumption of the imine by TLC. The reaction is often complete within 1-3 hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude β-lactam by flash column chromatography or recrystallization.
-
Confirm the cis stereochemistry using ¹H NMR spectroscopy (typically, Jcis > Jtrans for C3-C4 protons) and/or NOESY experiments.
-
References
-
Szabó, K. I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link][1][3][4][11]
-
Al-Harrasi, A., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2999-3004. [Link][9][10]
-
Szabó, K. I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. PubMed. [Link]
-
Wang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9624–9630. [Link][2][12]
-
Robiette, R., et al. (2006). Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study. The Journal of Organic Chemistry, 71(8), 3041-3049. [Link]
-
Wang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]
-
Szabó, K. I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]
-
Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8537-8540. [Link]
-
Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50929-50965. [Link]
-
Lee, W. K., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269395. [Link]
-
Anderson, L. L., et al. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]
-
Szabó, K. I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research. [Link]
-
Schindler, C. S., et al. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)azetidine
A Guide to Impurity Identification and Troubleshooting for Research & Development Professionals
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)azetidine. As a key structural motif in modern medicinal chemistry, the successful synthesis of this strained heterocycle is critical. However, its inherent ring strain presents unique challenges, often leading to predictable yet difficult-to-manage impurities.[1][2] This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently encountered issues, empowering you to optimize your synthetic route and achieve higher purity.
Part 1: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses specific experimental observations in a question-and-answer format, focusing on the causality behind common synthetic failures.
Question 1: "My reaction shows incomplete conversion. I still see significant amounts of my 1-(4-fluorophenyl)-3-aminopropan-1-ol starting material by LC-MS. What's wrong?"
Answer: This is a classic issue of inefficient intramolecular cyclization, which typically proceeds via activation of the hydroxyl group followed by nucleophilic attack by the amine. The problem almost always lies in one of three areas: leaving group activation, choice of base, or reaction temperature.
-
Insufficient Leaving Group Activation: The hydroxyl group of your amino alcohol is a poor leaving group. It must be converted into a sulfonate ester (e.g., mesylate, tosylate) or a halide in situ or in a prior step. If you are using a one-pot procedure with reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), ensure you are using a sufficient molar excess (typically 1.1-1.5 equivalents) to drive the activation to completion.
-
Incorrect Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine, facilitating its nucleophilic attack, but not so sterically hindered that it cannot access the proton.
-
Weak Bases (e.g., Triethylamine, DIPEA): These are often insufficient to fully deprotonate the amine, leading to a slow or stalled reaction. They are better suited as acid scavengers during the activation step.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, KHMDS): These are excellent choices for the cyclization step as they irreversibly deprotonate the amine, creating a highly nucleophilic amide anion that readily displaces the leaving group.
-
-
Thermal Considerations: While heating can accelerate the reaction, excessive temperatures can promote a competing E2 elimination pathway, especially if the leaving group is on a secondary carbon. A typical range for this cyclization is room temperature to 60 °C.
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete cyclization.
Question 2: "I've isolated my product, but NMR and LC-MS show a major impurity with a mass corresponding to a dimer or oligomer. How can I prevent this?"
Answer: The formation of dimers or higher-order oligomers is a direct consequence of the azetidine ring's strain. This impurity arises from an intermolecular reaction where the nitrogen of one azetidine molecule acts as a nucleophile, attacking the electrophilic C2 carbon of another azetidine molecule, leading to ring-opening. The 2-aryl substituent makes this position particularly susceptible to nucleophilic attack.[3]
This is most common under two conditions:
-
During Synthesis of the Free-Base: If you are synthesizing the N-H azetidine directly, high concentrations can favor the intermolecular reaction over the intramolecular cyclization. The principle of high dilution is key here. Running the cyclization at a low concentration (e.g., 0.01-0.05 M) significantly favors the desired intramolecular pathway.
-
During N-Deprotection: Cleavage of an N-protecting group (like Boc or Cbz) under harsh conditions can generate a reactive free-base azetidine in the presence of activating reagents or high heat, leading to polymerization.
Preventative Strategies:
-
Employ High Dilution: For the key cyclization step, use a significantly larger volume of solvent than you normally would.
-
Use an N-Protecting Group: The most robust strategy is to synthesize an N-protected version (e.g., N-Boc or N-Cbz). This prevents the nitrogen from acting as a nucleophile. The protecting group can be removed in a final, carefully controlled step.
-
Controlled Deprotection: When removing a protecting group, use the mildest conditions possible and ensure the reaction is quenched and neutralized promptly upon completion to avoid prolonged exposure of the reactive free-base to harsh conditions.
Question 3: "My purified product degrades on the silica gel column, showing a new spot by TLC and a mass corresponding to a ring-opened product in the LC-MS."
Answer: This is a very common and frustrating issue. The inherent ring strain of azetidines makes them susceptible to ring-opening, a reaction that is often catalyzed by acids.[3][4][5] Standard silica gel is acidic (pKa ≈ 4.5) and can readily protonate the azetidine nitrogen. This "activates" the ring, making it highly vulnerable to nucleophilic attack by the eluent (e.g., methanol, water) or even the silica itself.
Solutions for Purification:
-
Neutralize Your Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica surface.
-
Use a Buffered Eluent: Always add a small amount of a basic modifier (0.5-1% triethylamine is standard) to your mobile phase during chromatography. This maintains a basic environment and prevents protonation of your product.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or treated silica (e.g., C18 for reverse-phase chromatography if the polarity is suitable).
-
Avoid Protic/Nucleophilic Solvents: If possible, avoid highly nucleophilic solvents like methanol as the primary eluent. A gradient of ethyl acetate in hexanes or DCM is often safer.
| Purification Method | Risk of Ring-Opening | Recommended Action |
| Standard Silica Gel | High | Pre-treat silica with a base; add 1% TEA to eluent. |
| Neutral Alumina | Low | Good alternative, especially for base-sensitive compounds. |
| Reverse-Phase (C18) | Medium | Can be effective, but acidic modifiers (TFA, formic acid) must be avoided. Use ammonium bicarbonate or acetate buffer if necessary. |
| Distillation/Crystallization | Low | Ideal if the product is a liquid or solid, as it avoids contact with acidic stationary phases. |
Table 1: Comparison of purification methods and their associated risks.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best N-protecting group strategy for this synthesis?
The ideal protecting group offers stability during synthesis and is removed under mild conditions that do not compromise the azetidine ring.
-
Boc (tert-Butoxycarbonyl): This is often the best choice. It is stable to most reaction conditions (except strong acid) and can be removed with mild acids like TFA in DCM at 0 °C. The key is to quench the reaction promptly with a base (like saturated sodium bicarbonate) to neutralize the acid and prevent ring-opening of the product.
-
Cbz (Carboxybenzyl): Also a good choice, Cbz is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This is an exceptionally mild and clean deprotection method that poses minimal risk to the azetidine ring.
-
Sulfonyl Groups (Tosyl, Nosyl): While these groups can activate the precursor for cyclization, they are notoriously difficult to remove.[7] Cleavage often requires harsh conditions (e.g., dissolving metal reduction) that are incompatible with the sensitive azetidine product. Their use is generally discouraged unless the final product requires the sulfonyl moiety.
FAQ 2: How can I confirm the identity of my main impurities?
A combination of LC-MS and NMR spectroscopy is essential.
-
Unreacted Starting Material (γ-aminoalcohol): Will have the expected mass and a characteristic broad -OH peak in the ¹H NMR spectrum.
-
Ring-Opened Product (e.g., from methanol addition): Will have a mass of [M+32]. The ¹H NMR will show a new methoxy singlet (~3.3 ppm) and the disappearance of the characteristic azetidine CH₂ signals.
-
Dimer: Will have a mass of [2M]. The NMR spectrum will be complex but should show signals consistent with two linked fluorophenyl-amino-propyl units.
Part 3: Key Experimental Protocols
Protocol 1: Purification of this compound via Neutralized Flash Chromatography
This protocol is designed to minimize acid-catalyzed degradation during purification.
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine (TEA). Stir the slurry for 5 minutes.
-
Column Packing: Pack the column with the prepared slurry as you normally would.
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the starting eluent (containing 1% TEA) to ensure the entire stationary phase is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Adsorb it onto a small amount of neutralized silica (prepared by adding a few drops of TEA to a silica/DCM slurry and evaporating). Load the dried material onto the top of the column.
-
Elution: Run your gradient as planned, ensuring that all mobile phase compositions contain 1% TEA.
-
Fraction Analysis: Collect fractions and analyze by TLC, staining with potassium permanganate to visualize the product.
-
Workup: Combine the pure fractions. Remove the solvent under reduced pressure. The residual TEA can be removed by co-evaporation with DCM or by a mild aqueous workup if the product is sufficiently non-polar.
Caption: Workflow for degradation-free azetidine purification.
References
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Available at: [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
-
Al-Obaidi, A., & Al-Masoudi, N. A. (2015). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Mini-Reviews in Organic Chemistry, 12(4), 345-354. Available at: [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]
-
ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Available at: [Link]
-
CNKI. (n.d.). Synthesis of Azetidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Reactions of 2-Arylazetidines
Welcome to the technical support center for 2-arylazetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this valuable heterocyclic scaffold. The inherent ring strain and unique electronic properties of 2-arylazetidines can lead to unexpected outcomes. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common reaction failures in a question-and-answer format, focusing on diagnosing the problem based on observable symptoms and providing actionable solutions.
Issue 1: Low or No Product Yield - Reaction Stalls or Fails to Initiate
Question: My reaction to functionalize the nitrogen of a 2-arylazetidine (e.g., N-alkylation, N-acylation) is showing no conversion of the starting material, or stalls after a short period. What are the likely causes and how can I resolve this?
Answer: This is a frequent challenge and can stem from several factors related to the stability of the azetidine ring and the reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The aryl group at the C2 position can sterically hinder the approach of electrophiles to the nitrogen atom. This is particularly problematic with bulky alkylating agents or acylating reagents.
-
Solution:
-
Reduce Steric Bulk: If possible, switch to a less sterically demanding electrophile. For example, use methyl iodide instead of isopropyl iodide.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.[1][2]
-
Use a More Reactive Electrophile: Employing a more reactive agent, such as a triflate instead of a bromide for alkylations, can often drive the reaction to completion.
-
-
-
Inadequate Base: The basicity of the azetidine nitrogen is influenced by the aryl substituent. Electron-withdrawing groups on the aryl ring will decrease the nucleophilicity of the nitrogen, making it less reactive.
-
Solution:
-
Stronger, Non-Nucleophilic Base: Utilize a stronger, non-nucleophilic base like potassium tert-butoxide or a lithium amide superbase (e.g., LiDA-KOR) to fully deprotonate the nitrogen, generating a more potent nucleophile.[3][4]
-
Optimize Base Stoichiometry: Ensure at least a stoichiometric amount of base is used. An excess may be necessary in some cases, but be wary of potential side reactions.
-
-
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates by influencing the solvation of reactants and transition states.[1][2][5][6]
-
Solution:
-
Polar Aprotic Solvents: For many N-functionalization reactions, which proceed through charged intermediates or transition states, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferable as they can stabilize these species.[6]
-
Solvent Screening: If a reaction is sluggish, a systematic screen of solvents with varying dielectric constants and coordinating abilities is recommended.
-
-
Issue 2: Formation of Unidentified Side Products, Particularly Ring-Opened Products
Question: My reaction is producing a complex mixture of products, and spectroscopic analysis (NMR, MS) suggests the azetidine ring has opened. What is causing this instability and how can I prevent it?
Answer: The ring strain of azetidines makes them susceptible to nucleophilic or acid-mediated ring-opening, a common side reaction.[7] The 2-aryl substituent can further promote this by stabilizing cationic intermediates at the benzylic position.
Potential Causes & Solutions:
-
Acid-Mediated Ring Opening: Trace amounts of acid can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[7][8][9] This is a significant issue, especially with N-Boc or N-Cbz protected azetidines.[9]
-
Solution:
-
Scrupulously Anhydrous & Acid-Free Conditions: Ensure all reagents and solvents are free of acidic impurities. Glassware should be oven-dried and reactions run under an inert atmosphere (Nitrogen or Argon).
-
Use of a Proton Sponge: In reactions where acid is generated as a byproduct (e.g., acylations with acyl chlorides), the addition of a non-nucleophilic base like 2,6-lutidine or a proton sponge can neutralize the acid as it forms.
-
Avoid Acidic Workups: During the reaction workup, avoid acidic aqueous solutions until the desired product is confirmed to be stable under those conditions.[10] A simple test is to expose a small aliquot of the reaction mixture to the planned workup conditions and monitor by TLC.[10]
-
-
-
Nucleophilic Ring Opening: Strong nucleophiles present in the reaction mixture can directly attack one of the ring carbons, leading to cleavage.
-
Solution:
-
Control Nucleophile Concentration: If a strong nucleophile is a necessary reagent, consider slow addition to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of ring-opening.
-
-
Visualizing Ring-Opening Pathways
The following diagram illustrates the two primary pathways for the undesired ring-opening of a 2-arylazetidine.
Caption: Competing pathways for 2-arylazetidine ring-opening.
Issue 3: Difficulty in Product Purification
Question: My reaction appears to have worked based on crude NMR/TLC, but I am struggling to isolate a pure product. The compound seems to decompose on silica gel or is difficult to separate from starting materials or byproducts.
Answer: Purification of azetidines can be challenging due to their polarity and potential instability.
Potential Causes & Solutions:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation, particularly ring-opening of sensitive azetidines.
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1-2% triethylamine in the eluent).[8]
-
Alternative Stationary Phases: Consider using neutral alumina or a polymer-based stationary phase for chromatography.
-
Non-Chromatographic Methods: Explore purification by crystallization or distillation if the product's properties allow.
-
-
-
Poor Separation: The polarity of the azetidine product may be very similar to that of the starting material or certain byproducts, making chromatographic separation difficult.
-
Solution:
-
Optimize Eluent System: Systematically screen different solvent systems for flash chromatography. A gradient elution may be necessary to achieve good separation.[3][4]
-
Protecting Group Strategy: If the azetidine nitrogen is unprotected, its basicity can lead to tailing on silica gel. Temporarily installing a protecting group (e.g., Boc) can make the molecule less polar and more amenable to chromatography. The protecting group can be removed in a subsequent step.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I am planning a multi-step synthesis involving a 2-arylazetidine intermediate. At what stage should I be most concerned about its stability?
A1: The stability of the 2-arylazetidine is most critical during steps that involve acidic conditions or strong nucleophiles.[7] This includes acidic deprotections, certain coupling reactions that may generate acidic byproducts, and workup procedures.[10] It is advisable to carry the azetidine through "clean" reaction steps first (e.g., mild oxidations, reductions far from the ring) and save potentially problematic transformations for the end of the synthesis.
Q2: How does the electronic nature of the aryl substituent affect the reactivity of the azetidine?
A2: The substituents on the aryl ring have a profound electronic influence.
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -tBu) increase the electron density of the aromatic ring and can make the benzylic C-H bonds more susceptible to deprotonation (α-lithiation) if a strong base is used.[4] They also increase the basicity of the azetidine nitrogen, making it more nucleophilic.
-
Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -NO2) decrease the basicity of the nitrogen, potentially slowing down N-functionalization reactions.[4] However, they can also stabilize an anionic intermediate at the benzylic position, which can inhibit ring-opening in some contexts.[4]
Q3: My reaction involves a palladium catalyst. Are there any specific issues I should be aware of when using 2-arylazetidines?
A3: Yes, the nitrogen atom of the azetidine can act as a ligand for the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation.[11] If you suspect catalyst poisoning, consider:
-
Increasing Catalyst Loading: A simple, though less economical, solution is to increase the amount of catalyst.
-
Ligand Screening: The choice of phosphine ligand in a cross-coupling reaction can be critical. A more electron-rich or sterically bulky ligand may be less susceptible to displacement by the azetidine.
-
Protecting the Nitrogen: If the reaction is not occurring at the nitrogen, protecting it with a group like Boc can prevent coordination to the metal center.
Q4: Are there any general tips for handling and storing 2-arylazetidines?
A4: Due to their potential for slow decomposition, it is best to store 2-arylazetidines, especially N-H or other sensitive derivatives, under an inert atmosphere in a freezer. Avoid prolonged exposure to atmospheric moisture and CO2. For long-term storage, consider converting them to a more stable salt form (e.g., hydrochloride) if compatible with your future synthetic steps.
Experimental Protocol: General Procedure for N-Alkylation of a 2-Arylazetidine
This protocol provides a robust starting point for the N-alkylation of a 2-arylazetidine, with troubleshooting considerations built in.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-arylazetidine (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF, DMF) via syringe to achieve a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent system to prevent product degradation.
Troubleshooting Workflow: A Decision Diagram
This diagram provides a logical workflow for troubleshooting a failed 2-arylazetidine reaction.
Caption: A decision tree for systematic troubleshooting.
References
-
Singh, R. P., & alent, D. B. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864. [Link]
-
Driver, T. G., & Harris, J. M. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1946–1950. [Link]
-
Tayama, E., Tsutsumi, R., & Uraguchi, D. (2023). Nucleophilic ring-opening of α-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts 2. ResearchGate. [Link]
-
O'Brien, P., & Campos, K. R. (2014). Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications, 50(74), 10831-10834. [Link]
-
Füstös, M. E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247–11258. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735–1740. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Journal of Chemical Theory and Computation, 1(1), 132-140. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Abraham, M. H. (2004). Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]
-
Füstös, M. E., et al. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [Link]
-
Li, B., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications, 12(1), 412. [Link]
-
Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2824. [Link]
-
Liao, H.-H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059. [Link]
-
Gámez-Montaño, R., & Alper, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2641. [Link]
-
Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2824. [Link]
-
Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 8198-8206. [Link]
-
Jary, W. J., & Somfai, P. (2010). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Chemistry - A European Journal, 16(29), 8788-8794. [Link]
-
Levesque, E., & Charette, A. B. (2015). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Organic Letters, 17(12), 3094-3097. [Link]
-
Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]
Sources
- 1. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Protection Strategies for 2-Arylazetidine Synthesis
Welcome to the technical support center for N-protection strategies in 2-arylazetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting, implementing, and troubleshooting nitrogen protection in this critical class of compounds. The inherent ring strain of azetidines introduces unique challenges, making the choice of an N-protecting group a pivotal decision that impacts cyclization efficiency, stability, and deprotection success.[1][2] This resource provides in-depth, field-proven insights to help you overcome common hurdles and optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-protection and deprotection of 2-arylazetidines.
Issue 1: Azetidine Ring-Opening During Deprotection
Symptom: You observe the formation of linear γ-amino alcohols, γ-haloamines, or other ring-opened byproducts in your reaction mixture during the N-deprotection step, confirmed by LC-MS or NMR analysis.
Root Cause Analysis: The high ring strain of the azetidine core makes it susceptible to nucleophilic attack, particularly under harsh acidic or basic conditions, or in the presence of certain Lewis acids.[1][3][4] The protonation or activation of the azetidine nitrogen enhances its leaving group ability, facilitating intramolecular or intermolecular ring-opening.[1]
Solutions & Protocols:
-
For Acid-Labile Groups (e.g., Boc):
-
Problem: Standard strong acid deprotection (e.g., neat TFA) can lead to ring cleavage. The generated tert-butyl cation can also cause side reactions.[5]
-
Solution: Use milder acidic conditions. A common and effective alternative is using HCl in an organic solvent like dioxane or isopropanol.[6][7]
-
Illustrative Protocol: Mild N-Boc Deprotection [6]
-
Dissolve the N-Boc-2-arylazetidine in anhydrous 1,4-dioxane at 0 °C under an inert atmosphere.
-
Slowly bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane dropwise.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, sparge the solution with nitrogen to remove excess HCl, and concentrate under reduced pressure to obtain the azetidine hydrochloride salt.
-
-
-
For Hydrogenolysis-Labile Groups (e.g., Cbz):
-
Problem: While generally mild, catalytic hydrogenation can sometimes be slow or require forcing conditions that may affect other functional groups.
-
Solution: Transfer hydrogenation using reagents like ammonium formate with Pd/C can be a faster and equally mild alternative.[8] For substrates intolerant to catalytic methods, acid-mediated cleavage (e.g., HBr in acetic acid) is an option, but must be carefully optimized to avoid ring-opening.[8]
-
Illustrative Protocol: Cbz Deprotection via Transfer Hydrogenation [8]
-
Dissolve the N-Cbz-2-arylazetidine in methanol.
-
Add 5-10 mol% of 10% Palladium on carbon.
-
Add 3-5 equivalents of ammonium formate.
-
Heat the mixture to reflux and monitor by TLC. The reaction is often complete in 1-3 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue as needed.
-
-
-
For Sulfonyl Groups (e.g., Tosyl, Nosyl):
-
Problem: Cleavage of robust sulfonyl groups often requires harsh conditions (e.g., strong reducing agents or nucleophiles) that can promote ring-opening.[4][9]
-
Solution: The nosyl (Ns) group is often preferred over the tosyl (Ts) group due to its milder cleavage conditions. Deprotection is typically achieved with a thiol and a mild base.
-
Illustrative Protocol: N-Nosyl Deprotection
-
Dissolve the N-nosyl-2-arylazetidine in a solvent like DMF or acetonitrile.
-
Add 2-3 equivalents of a thiol (e.g., thiophenol or mercaptoethanol).
-
Add 2-3 equivalents of a mild base (e.g., K₂CO₃ or Cs₂CO₃).
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
-
Decision Workflow for Deprotection
Caption: Decision tree for selecting a deprotection method to minimize ring-opening.
Issue 2: Low Yields in N-Protection Step
Symptom: The formation of the N-protected 2-arylazetidine proceeds with low conversion or yield.
Root Cause Analysis:
-
Steric Hindrance: The 2-aryl substituent can sterically hinder the approach of the protecting group reagent to the nitrogen atom.
-
Poor Nucleophilicity: The nitrogen in the azetidine ring may not be sufficiently nucleophilic, especially with electron-withdrawing groups on the aryl ring.
-
Competing Reactions: For Boc protection, the formation of an allylic side product can occur if there is a possibility of deprotonation at the carbon adjacent to the nitrogen.[10]
Solutions & Protocols:
-
Enhance Reagent Reactivity:
-
For Boc Protection: Use Boc anhydride (Boc₂O) with a catalyst like DMAP (4-dimethylaminopyridine) to increase the rate of reaction. Ensure the use of a non-nucleophilic base like triethylamine to neutralize the acid byproduct.[11][12]
-
For Cbz Protection: Use benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or K₂CO₃ in a biphasic system) to ensure efficient reaction.[12][13]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Use a polar aprotic solvent like DCM, THF, or acetonitrile to facilitate the reaction.
-
Temperature Control: While some protections proceed well at room temperature, gentle heating may be required for less reactive substrates. However, be cautious of potential side reactions at higher temperatures.
-
-
Illustrative Protocol: N-Boc Protection of a Secondary Azetidine [11][12]
-
Dissolve the 2-arylazetidine (1.0 equiv) in dry dichloromethane (DCM).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
II. Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for my 2-arylazetidine synthesis?
A1: The "best" protecting group is highly dependent on your overall synthetic strategy, particularly the downstream reaction conditions your molecule will need to endure. Here is a comparative summary:
| Protecting Group | Stability | Cleavage Conditions | Key Advantages | Common Issues |
| Boc | Acid-labile. Stable to base, hydrogenolysis, and mild nucleophiles. | Mild acid (e.g., TFA, HCl in dioxane).[5] | Easy to introduce and remove; orthogonal to many other groups. | Risk of ring-opening with strong acids.[6] Potential for side reactions.[10] |
| Cbz | Stable to acid and base. Cleaved by hydrogenolysis. | Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation.[8][13] | Very stable; orthogonal to acid/base-labile groups. | Incompatible with reducible groups (alkenes, alkynes, nitro groups).[13] |
| Tosyl (Ts) | Very stable to a wide range of conditions, including strong acid and oxidation. | Harsh conditions (e.g., Na/NH₃, Na/naphthalene). | Extremely robust; useful for multi-step syntheses. | Difficult to remove without affecting other functional groups; high risk of ring-opening.[4] |
| Nosyl (Ns) | Similar stability to Tosyl, but with a key lability difference. | Mild nucleophilic cleavage (thiol + base). | Robust like Tosyl, but removable under mild, orthogonal conditions. | Can be more expensive than Tosyl chloride. |
Recommendation Flowchart
Caption: A logical flowchart to guide the selection of an N-protecting group.
Q2: Can I perform reactions on the aryl ring without affecting the N-protected azetidine?
A2: Yes, but with caution. The choice of protecting group is critical.
-
N-Boc or N-Cbz: These groups are generally stable to common aryl coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and electrophilic aromatic substitution (e.g., nitration, halogenation), provided the conditions are not strongly acidic or reductive.
-
N-Tosyl: The electron-withdrawing nature of the tosyl group can deactivate the azetidine nitrogen, making the ring more stable to certain reagents. However, the conditions required to eventually remove the tosyl group might limit the functional groups you can introduce on the aryl ring.
Q3: My N-tosyl-2-arylazetidine is resistant to ring-opening with nucleophiles. How can I promote the reaction?
A3: While azetidines are less reactive than their aziridine counterparts, N-activation with a tosyl group should allow for ring-opening.[4] If you are facing difficulty, the reaction can be promoted by using a Lewis acid. Lewis acids like ZnI₂, Zn(OTf)₂, or Ag(I) salts can coordinate to the nitrogen or the leaving group, further polarizing the C-N bond and facilitating nucleophilic attack.[4][9][14][15] The regioselectivity of the attack (at C2 or C4) will depend on the substrate and the specific Lewis acid used.
III. References
-
Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]
-
Andresini, M., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from: [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available from: [Link]
-
National Institutes of Health. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available from: [Link]
-
Kovacs, E., Faigl, F., Mucsi, Z., & Nyerges, M. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available from: [Link]
-
Request PDF. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. Available from: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available from: [Link]
-
Request PDF. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available from: [Link]
-
O'Brien, P., & Coldham, I. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available from: [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Request PDF. (2025). Enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid. Request PDF. Available from: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing... ResearchGate. Available from: [Link]
-
IIT Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. IIT Kanpur. Available from: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]
-
ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Available from: [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]
-
IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
ACS Publications. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. Available from: [Link]
-
PubMed. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. PubMed. Available from: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 12. beilstein-journals.org [beilstein-journals.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and safety precautions for 2-(4-Fluorophenyl)azetidine
Answering the global demand for novel therapeutic agents requires researchers to handle a diverse array of unique chemical entities. Among these, azetidine-containing compounds are increasingly recognized as privileged motifs in medicinal chemistry due to their unique structural and reactive properties.[1][2][3] 2-(4-Fluorophenyl)azetidine, a key building block in this class, offers a unique combination of a strained four-membered ring and a fluorophenyl group, making it a valuable synthon for drug discovery. However, its reactivity, driven by significant ring strain of approximately 25.4 kcal/mol, necessitates a thorough understanding of its handling and safety profile.[1][3]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safe handling, experimental use, and troubleshooting for this compound.
Frequently Asked Questions (FAQs) on Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified with several hazards that require strict safety protocols. Based on available safety data sheets, the primary risks are:
These hazards are typical for reactive amines and strained heterocyclic compounds. The basic nitrogen atom can cause chemical burns and irritation, while the potential for inhalation of vapors or aerosols can irritate the respiratory tract.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:
-
Eye/Face Protection: Wear government-approved chemical safety goggles or a face shield.[7][9][10] Standard safety glasses do not offer sufficient protection against splashes.[10]
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves, such as nitrile gloves, which offer good resistance to many solvents and bases.[7][10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7] It is recommended to wear two pairs of gloves when handling hazardous compounds.[11]
-
Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against spills.[11]
-
-
Respiratory Protection: All handling of the compound, especially in its pure form or when making solutions, must be done in a certified chemical fume hood to avoid breathing vapors or mists.[5][7][9] If engineering controls are not sufficient, a government-approved respirator may be necessary.[7]
Q3: How should I properly store this compound?
A3: Proper storage is key to maintaining the compound's integrity and ensuring safety.
-
Temperature: Store in a cool, dry, well-ventilated area, with recommended storage temperatures between +2 to +8 °C.[4] Some suppliers may recommend storage at -20°C for long-term stability.[12]
-
Container: Keep the container tightly closed and upright to prevent leakage and exposure to air or moisture.[7][9]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible substances.[8]
Physical & Chemical Properties Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 959238-17-6 | [4][12] |
| Molecular Formula | C₉H₁₀FN | [4][13] |
| Molecular Weight | 151.18 g/mol | [4][12] |
| Appearance | Liquid | [12] |
| Boiling Point | 214.4 °C | [4] |
| Flash Point | 83.4 °C | [4] |
| Density | 1.116 g/cm³ | [4] |
Experimental Protocols & Troubleshooting
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for use in experiments. The causality behind these steps is to minimize exposure and ensure accuracy.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, Methanol)
-
Calibrated pipettes and sterile tips
-
Volumetric flask
-
Vortex mixer
Procedure:
-
Pre-Handling Safety Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eye wash station are accessible.[7]
-
Don all required PPE as outlined in the FAQ section.
-
-
Aliquotting the Compound:
-
Perform all work inside the fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully measure the required amount of the liquid compound using a calibrated pipette. Avoid creating splashes or aerosols.
-
-
Solubilization:
-
Add the appropriate solvent to the volumetric flask.
-
Slowly add the measured this compound to the solvent.
-
Cap the flask and mix thoroughly using a vortex mixer until the solution is homogeneous.
-
-
Storage and Labeling:
-
Store the resulting solution in a tightly sealed container, appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term stability).
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical workflow for handling this compound, from preparation to disposal.
Caption: A workflow for the safe handling of this compound.
Troubleshooting Guide
Q1: My reaction yield is lower than expected. Could the this compound have degraded?
A1: Yes, degradation is a possibility. Azetidines, while more stable than aziridines, are susceptible to ring-opening reactions under certain conditions due to their inherent ring strain.[1][2]
-
Check Reagent Compatibility: Strong acids, strong bases, or certain nucleophiles can catalyze the opening of the azetidine ring. Review your reaction conditions. Are there any highly acidic or basic components?
-
Storage Conditions: Was the compound stored correctly? Exposure to moisture, air (oxygen), or elevated temperatures can lead to degradation over time. Ensure it was stored in a tightly sealed container at the recommended temperature.[4][9]
-
Purity Verification: If you suspect degradation, consider verifying the purity of your starting material using techniques like NMR or LC-MS before proceeding with further experiments.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of side products often stems from the reactivity of the azetidine ring itself.
-
N-H Reactivity: The secondary amine (N-H) of the azetidine is a nucleophilic and basic site. It can react with electrophiles or participate in acid-base chemistry, which might compete with your desired reaction pathway. If the N-H is not meant to be part of the reaction, consider using an N-protected version of the azetidine.
-
Ring Strain-Driven Reactivity: As mentioned, the ring can be opened by various reagents. This can lead to a variety of linear amine side products. The specific side products will depend on the other reagents present in your reaction mixture.[1][2]
Q3: What should I do in case of an accidental spill or exposure?
A3: Immediate and correct action is critical. Follow these first-aid measures and report the incident to your institution's safety officer.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7][9] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation occurs or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5][8][9] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention.
-
Spill Cleanup: For a small spill, wipe it dry, place the contaminated materials in a sealed bag, and hold for waste disposal.[7] Ensure you are wearing appropriate PPE during cleanup. Prevent the spill from entering drains.[7][9] For larger spills, evacuate the area and follow your institution's emergency procedures.
References
-
Luminix Health, this compound Product Page. [Link]
-
U.S. Environmental Protection Agency, Personal Protective Equipment. [Link]
-
Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Occupational Safety and Health Administration (OSHA), Personal Protective Equipment (PPE) for Pharmacy. [Link]
-
PubChem, this compound Compound Summary. [Link]
-
Padwa, A. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry, Recent advances in the synthesis and reactivity of azetidines. RSC Publishing. [Link]
-
Organic Chemistry Portal, Azetidine Synthesis. [Link]
-
Taylor & Francis Online, Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Sources
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- 4. luminixhealth.com [luminixhealth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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- 7. enamine.enamine.net [enamine.enamine.net]
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Validation & Comparative
A Comparative Guide to 2-(4-Fluorophenyl)azetidine and Other 2-Arylazetidine Analogues for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart conformational rigidity and serve as a versatile pharmacophore.[1] This four-membered nitrogen-containing heterocycle offers a unique three-dimensional architecture that can favorably influence ligand-target interactions and tune physicochemical properties.[1][2] Among its derivatives, the 2-arylazetidine series has garnered significant attention for its promising activity at key neurological targets, including monoamine transporters and nicotinic acetylcholine receptors (nAChRs).
This guide provides an in-depth, objective comparison of 2-(4-Fluorophenyl)azetidine with other 2-arylazetidine analogues, focusing on their synthesis, biological activity, and pharmacokinetic considerations. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of novel therapeutics.
The Strategic Advantage of the 2-Arylazetidine Scaffold
The 2-arylazetidine core can be viewed as a constrained analogue of phenethylamine, a common structural element in many centrally active agents. This conformational restriction can lead to enhanced binding affinity and selectivity for specific biological targets. The aryl group at the 2-position allows for a wide range of substitutions, enabling the fine-tuning of a compound's pharmacological profile.
Comparative Analysis: The Impact of Aryl Substitution
Performance at Monoamine Transporters
Monoamine transporters—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs. The affinity and selectivity of 2-arylazetidines for these transporters are profoundly influenced by the nature of the substituent on the phenyl ring.
Although direct comparative data for 2-arylazetidines is limited, a study on 3-aryl-3-arylmethoxyazetidines offers valuable insights. In this series, chloro-substitution on the aryl ring was shown to significantly impact binding affinity and selectivity at DAT and SERT.[3] For instance, dichloro-substituted compounds exhibited high affinity for SERT, often in the low nanomolar range.[3] This suggests that electron-withdrawing groups, such as the fluorine atom in this compound, are likely to play a crucial role in modulating transporter interactions.
Table 1: Inferred Structure-Activity Relationships of 2-Arylazetidines at Monoamine Transporters
| Aryl Substituent | Expected Impact on Potency at SERT | Expected Impact on Selectivity | Rationale |
| -H (Phenyl) | Baseline | Varies | The unsubstituted phenyl ring provides a foundational hydrophobic interaction with the transporter. |
| -F (4-Fluoro) | Potentially Increased | Potentially Increased | The electronegative fluorine can form favorable electrostatic or hydrogen bond interactions within the binding pocket. Fluorine can also block sites of metabolism, increasing the compound's half-life. |
| -Cl (4-Chloro) | Increased | Potentially Increased | Similar to fluorine, the larger and more lipophilic chlorine atom can enhance binding affinity through halogen bonding and hydrophobic interactions. Chloro-substituted analogs have been identified as interesting congeners.[4] |
| -OCH₃ (4-Methoxy) | Varies | Varies | The methoxy group is a hydrogen bond acceptor and can also influence the electronics of the phenyl ring. Its effect is highly dependent on the specific topology of the binding site. |
Performance at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for conditions like pain, neurodegenerative diseases, and addiction. Preliminary biological evaluations of 2-arylazetidines have identified them as promising ligands for nAChRs.[4]
One study highlighted that chloro-substituted 2-arylazetidines were particularly interesting as nAChR ligands.[4] This finding again underscores the importance of halogen substitution on the aryl ring for achieving potent interactions with this receptor class. The fluorine atom in this compound, being a halogen, is expected to confer favorable properties for nAChR binding.
Table 2: Inferred Structure-Activity Relationships of 2-Arylazetidines at nAChRs
| Aryl Substituent | Expected Impact on nAChR Affinity | Rationale |
| -H (Phenyl) | Baseline | Provides a core scaffold for interaction. |
| -F (4-Fluoro) | Potentially Increased | The electronegativity and potential for hydrogen bonding of fluorine can enhance binding to the receptor. |
| -Cl (4-Chloro) | Increased | Halogen bonding and increased lipophilicity can lead to stronger binding interactions.[4] |
| -OCH₃ (4-Methoxy) | Varies | The electronic and steric properties of the methoxy group will influence binding in a subtype-dependent manner. |
The Fluorine Advantage: Metabolic Stability
A critical aspect of drug development is ensuring that a compound has a favorable pharmacokinetic profile, including adequate metabolic stability. Fluorine substitution is a well-established strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer half-life and improved bioavailability.
Therefore, this compound is anticipated to exhibit greater metabolic stability compared to its non-fluorinated counterpart, 2-phenylazetidine. This is a crucial advantage in the design of long-acting therapeutic agents.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-arylazetidines.
Synthesis of 2-Arylazetidines
The following is a general, adaptable protocol for the synthesis of 2-arylazetidines, which can be modified for different aryl substitutions.
Diagram 1: General Synthetic Workflow for 2-Arylazetidines
Caption: A representative synthetic route to 2-arylazetidines.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of N-Boc-azetidin-2-one in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of the appropriate aryl magnesium bromide (e.g., 4-fluorophenylmagnesium bromide) dropwise.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hemiaminal intermediate.
-
Reductive Amination: Dissolve the crude hemiaminal in a suitable solvent (e.g., dichloromethane). Add triethylsilane followed by trifluoroacetic acid and stir at room temperature.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Purification: Purify the crude N-Boc-2-arylazetidine by column chromatography on silica gel.
-
Deprotection: Treat the purified N-Boc-2-arylazetidine with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group.
-
Final Product: Concentrate the reaction mixture under reduced pressure and purify the resulting 2-arylazetidine salt, if necessary.
Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, SERT, and NET.
Diagram 2: Workflow for Monoamine Transporter Binding Assay
Caption: A streamlined workflow for assessing monoamine transporter binding.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Nicotinic Acetylcholine Receptor Binding Assay
This protocol outlines a competitive binding assay to evaluate the affinity of test compounds for different nAChR subtypes.
Step-by-Step Protocol:
-
Receptor Source: Use membranes from cell lines expressing the desired nAChR subtype (e.g., α4β2, α7) or tissue homogenates from specific brain regions.
-
Assay Components: In a microplate, combine the receptor source, a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and a range of concentrations of the 2-arylazetidine analogue.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the IC₅₀ and subsequently the Ki value from the competition binding curve.
Conclusion
The 2-arylazetidine scaffold represents a fertile ground for the discovery of novel central nervous system agents. The strategic substitution of the aryl ring provides a powerful tool to modulate the pharmacological profile of these compounds. This compound, in particular, holds significant promise due to the well-documented benefits of fluorination in medicinal chemistry. The fluorine atom is expected to enhance binding affinity at key targets like monoamine transporters and nicotinic acetylcholine receptors, while also improving metabolic stability.
The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these and other 2-arylazetidine analogues. By systematically exploring the structure-activity relationships of this compound class, researchers can continue to unlock its therapeutic potential for a range of neurological and psychiatric disorders.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Azetidines
In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged motif, prized for its ability to impart conformational rigidity and favorable physicochemical properties.[1][2] This four-membered nitrogen-containing heterocycle offers a unique vector in chemical space, distinct from more common saturated rings like pyrrolidine and piperidine.[3] However, the true potential of the azetidine scaffold is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is fluorination. The introduction of fluorine, a seemingly simple substitution for hydrogen, can dramatically alter a molecule's biological activity, often for the better.[4]
This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated azetidines. We will explore the fundamental physicochemical changes wrought by fluorination and how these translate into tangible differences in metabolic stability, membrane permeability, plasma protein binding, and ultimately, target engagement. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Impact of Fluorination on Key Physicochemical Properties
The profound influence of fluorine on the biological performance of azetidines is rooted in its fundamental effects on key physicochemical parameters: pKa, lipophilicity, and conformation.
Basicity (pKa)
The introduction of a highly electronegative fluorine atom can significantly reduce the basicity of the azetidine nitrogen. This is due to the strong electron-withdrawing inductive effect of fluorine, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[5] The magnitude of this pKa reduction is dependent on the position and number of fluorine atoms. For instance, fluorination at the 3-position of the azetidine ring will have a more pronounced effect than fluorination on a substituent further away from the nitrogen. This modulation of pKa is critical, as it directly influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects like hERG channel inhibition.[6][7]
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, a single fluorine substitution for hydrogen often leads to a slight increase in LogP.[8] This is because the increased hydrophobicity of the C-F bond can outweigh the inductive effects that might otherwise increase polarity. However, the overall impact on lipophilicity is highly context-dependent, influenced by the molecule's overall topology and the position of the fluorine atom(s).[9] Careful consideration of LogP is crucial for balancing membrane permeability with aqueous solubility.
Conformation
Fluorine's influence on molecular conformation is perhaps its most subtle yet powerful attribute. The "gauche effect" is a well-documented phenomenon where the gauche conformation of a 1,2-difluoroethane-like fragment is favored over the anti-conformation.[10] In the context of a fluorinated azetidine, this effect can lead to a preferred ring puckering, effectively locking the molecule into a specific three-dimensional shape.[1] This conformational restriction can be highly advantageous for optimizing binding to a biological target by pre-organizing the molecule in its bioactive conformation, thereby reducing the entropic penalty of binding.[11]
Comparative Biological Performance: A Head-to-Head Analysis
To illustrate the practical implications of these physicochemical changes, let us consider a hypothetical pair of compounds: Azetidine-X (our non-fluorinated parent compound) and Fluoro-Azetidine-X (its 3-fluoro-substituted analog). The following table summarizes their expected performance in key in vitro assays.
| Parameter | Assay | Azetidine-X (Non-fluorinated) | Fluoro-Azetidine-X (Fluorinated) | Rationale for Difference |
| Metabolic Stability | Human Liver Microsomal Stability | t½ = 15 min | t½ = 45 min | The strong C-F bond at a potential site of metabolism blocks CYP450-mediated oxidation.[4] |
| Intrinsic Clearance (CLint) | 46.2 µL/min/mg | 15.4 µL/min/mg | Reduced metabolic rate leads to lower intrinsic clearance.[8] | |
| Membrane Permeability | Caco-2 Permeability (Papp A→B) | 5.0 x 10⁻⁶ cm/s | 8.5 x 10⁻⁶ cm/s | Increased lipophilicity and altered conformation can enhance passive diffusion across the cell membrane.[12] |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.5 | 1.8 | Reduced basicity can decrease recognition by efflux transporters like P-glycoprotein.[5] | |
| Plasma Protein Binding | Human Plasma Protein Binding | 85% bound | 92% bound | The increase in lipophilicity often leads to higher binding to plasma proteins like albumin. |
| Target Engagement | Target Kinase IC₅₀ | 50 nM | 15 nM | Conformational restriction can pre-organize the molecule for optimal binding to the target, increasing potency. |
| Off-Target Activity | hERG Inhibition IC₅₀ | 2 µM | >30 µM | The reduction in pKa lowers the concentration of the protonated species, which is often responsible for hERG channel block.[6] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key assays are provided below.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[13]
Experimental Workflow Diagram
Caption: Workflow for the plasma protein binding assay using a RED device.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound and spike it into plasma from the desired species (e.g., human, mouse) at a final concentration of typically 1-5 µM.
-
Assay Setup: Using a Rapid Equilibrium Dialysis (RED) device, add the spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber. The two chambers are separated by a semipermeable membrane.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the unbound compound to equilibrate across the membrane. 4[8]. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate quantification, matrix-match the samples (add blank plasma to the buffer aliquot and PBS to the plasma aliquot). Precipitate proteins by adding acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Data Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
The strategic incorporation of fluorine into the azetidine scaffold is a powerful tactic for optimizing the drug-like properties of a molecule. By modulating pKa, lipophilicity, and conformation, fluorination can lead to significant improvements in metabolic stability, membrane permeability, and target potency, while potentially mitigating off-target effects. The illustrative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the "fluorine advantage" in their drug discovery programs. A thorough understanding of the principles outlined here will enable more rational design and efficient development of novel azetidine-based therapeutics.
References
Click to expand
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Aragen. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Fidelta. Retrieved from [Link]
-
Plasma Protein Binding Assay. (2022). Visikol. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
-
Caco2 assay protocol. Aragen. Retrieved from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
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LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
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Plasma Protein Binding Assay. Domainex. Retrieved from [Link]
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Synthesis of 3-Fluoroazetidines. (2006). ACS Publications. Retrieved from [Link]
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Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Retrieved from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]
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Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham. Retrieved from [Link]
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Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]
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Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
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LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
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New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. PubMed. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]
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The Azetidine Ring: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Structure-Activity Relationships of 2-Arylazetidines
In the landscape of medicinal chemistry, the four-membered azetidine ring stands out as a versatile and privileged scaffold. Its unique conformational constraints and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-arylazetidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure can profoundly influence biological activity, with a focus on antibacterial, anticancer, and central nervous system (CNS) applications.
The 2-Arylazetidine Core: A Foundation for Diverse Biological Activities
The 2-arylazetidine moiety, characterized by an aromatic ring directly attached to the C2 position of the azetidine core, serves as a critical pharmacophore in numerous biologically active molecules. The orientation of the aryl group and the substitution patterns on both the aromatic and the azetidine rings are key determinants of target specificity and potency. Understanding these relationships is paramount for the rational design of novel therapeutics.
Comparative SAR Analysis Across Therapeutic Areas
This section will delve into the specific SAR of 2-arylazetidines in different therapeutic contexts, supported by experimental data from the literature.
Antibacterial Agents: Targeting Bacterial Cell Wall Synthesis and Beyond
The β-lactam core (azetidin-2-one) is the archetypal pharmacophore of penicillin and cephalosporin antibiotics, which inhibit bacterial cell wall biosynthesis. The SAR of 2-arylazetidin-2-ones as antibacterial agents has been extensively studied, revealing several key principles:
-
The Aryl Moiety at C4: The nature and substitution of the aryl group at the C4 position significantly impact antibacterial activity. For instance, in a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the presence of electron-withdrawing or electron-donating groups on the C4-aryl ring can modulate the potency against both Gram-positive and Gram-negative bacteria.
-
Substitution at N1: The substituent on the azetidine nitrogen (N1) is crucial for activity. Often, a complex side chain is required for potent inhibition of penicillin-binding proteins (PBPs).
-
Stereochemistry: The relative stereochemistry of the substituents on the β-lactam ring is critical for antibacterial efficacy.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected 2-Arylazetidin-2-one Derivatives
| Compound | R1 (at N1) | R2 (Aryl at C4) | S. aureus | E. coli | Reference |
| 1a | -SO₂-Aryl | 4-Cl-Ph | 12.5 | 25 | [Fictionalized Data] |
| 1b | -SO₂-Aryl | 4-OCH₃-Ph | 25 | 50 | [Fictionalized Data] |
| 1c | -SO₂-Aryl | 4-NO₂-Ph | 6.25 | 12.5 | [Fictionalized Data] |
Note: This table is a representative example based on general SAR principles and does not reflect actual data from a single source.
The data suggest that electron-withdrawing groups like a nitro group at the para position of the C4-aryl ring can enhance antibacterial activity.
Anticancer Agents: Targeting Kinases and Other Pro-cancerous Pathways
2-Arylazetidines have emerged as promising scaffolds for the development of anticancer agents, targeting various pathways involved in tumor growth and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
-
The Aryl Group at C2: The nature of the aryl group at the C2 position is critical for binding to the ATP-binding pocket of VEGFR-2. Substitutions that enhance hydrophobic interactions and hydrogen bonding are generally favored.
-
The Azetidine Core as a Scaffold: The azetidine ring acts as a rigid scaffold to correctly orient the pharmacophoric groups.
-
Substituents on the Azetidine Ring: Modifications at other positions of the azetidine ring can influence solubility, metabolic stability, and overall pharmacokinetic properties.
A series of thiourea-azetidine hybrids have been investigated as VEGFR-2 inhibitors. The SAR studies revealed that:
-
A 3-(4-methoxyphenyl)azetidine moiety is a key pharmacophoric feature.
-
The nature of the aryl group on the thiourea moiety significantly impacts potency. For example, a 4-methoxyphenyl group was found to be optimal in one study.[1]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Arylazetidine Derivatives against Cancer Cell Lines
| Compound | Aryl Group at C2 | Other Substituents | MCF-7 (Breast) | PC3 (Prostate) | A431 (Skin) | Reference |
| 2a | 4-pyridyl | N-thiourea-Ph-OCH₃ | >100 | 1.83 | 0.77 | [1] |
| 2b | 3-(2-methoxypyridin-4-yl)phenyl | N-thiourea-Ph-OCH₃ | 1.98 | 0.25 | 0.03 | [1] |
| 2c | 4-methoxyphenyl | N-thiourea-Ph-OCH₃ | - | - | - | [1] |
Compound 2b , with a more complex substituted aryl group at the C2 position, demonstrated significantly higher potency across multiple cancer cell lines compared to compound 2a .[1]
Central Nervous System (CNS) Agents: Modulating Neurotransmitter Receptors
2-Arylazetidines have also been explored for their potential to modulate CNS targets, such as dopamine and serotonin receptors. The rigid azetidine core can mimic the conformation of endogenous ligands, leading to potent and selective receptor binding.
Key SAR observations for CNS activity include:
-
The Aryl Group: The nature and substitution pattern of the aryl group are critical for receptor affinity and selectivity.
-
The N-substituent: The substituent on the azetidine nitrogen plays a crucial role in interacting with the receptor binding pocket.
For a series of azetidin-2-ones, computer-aided predictions suggested potential CNS activity.[2] Subsequent experimental evaluation confirmed anxiolytic and nootropic activities for certain derivatives.[2]
Table 3: Comparative CNS Receptor Binding Affinity (Kᵢ in nM) of 2-Arylazetidine Derivatives
| Compound | Aryl Group | N-Substituent | Dopamine D₂ Receptor | Serotonin 5-HT₁ₐ Receptor | Reference |
| 3a | Phenyl | -CH₂CH₂-N(CH₃)₂ | 150 | 300 | [Fictionalized Data] |
| 3b | 4-Fluorophenyl | -CH₂CH₂-N(CH₃)₂ | 80 | 150 | [Fictionalized Data] |
| 3c | Phenyl | -CH₂CH₂-piperidine | 50 | 90 | [Fictionalized Data] |
Note: This table is a representative example based on general SAR principles and does not reflect actual data from a single source.
These hypothetical data illustrate that a fluorine substituent on the aryl ring and a piperidine ring on the N-substituent can enhance binding affinity to both dopamine and serotonin receptors.
Experimental Protocols: Synthesis and Biological Evaluation
The following section provides detailed, step-by-step methodologies for the synthesis of 2-arylazetidine analogs and the biological assays used to evaluate their activity.
Synthesis of 2-Arylazetidines via [2+2] Cycloaddition (Staudinger Reaction)
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones).
Protocol:
-
Imine Formation:
-
Dissolve the desired aromatic aldehyde (1.0 eq.) and primary amine (1.0 eq.) in an appropriate solvent (e.g., toluene or dichloromethane).
-
Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
-
Ketene Formation and Cycloaddition:
-
Dissolve the imine (1.0 eq.) and a base (e.g., triethylamine, 2.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture. The acid chloride reacts with the base to form the ketene in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylazetidin-2-one.
-
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the key SAR principles and experimental workflows.
Caption: SAR for Antibacterial 2-Arylazetidin-2-ones.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The 2-arylazetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the key structure-activity relationships that govern the antibacterial, anticancer, and CNS activities of this important class of compounds. By understanding how modifications to the core structure influence biological outcomes, medicinal chemists can more effectively design and synthesize next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly uncover new biological targets for 2-arylazetidines and further refine our understanding of their SAR, paving the way for the development of innovative treatments for a wide range of diseases.
References
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Al-Suwaidan, I. A., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. [Link]
-
Kumar, A., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. European Journal of Medicinal Chemistry, 40(8), 759-765. [Link]
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A Comparative Analysis of 2-(4-Fluorophenyl)azetidine: A Potential New Modulator of Monoamine Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in CNS Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique advantages in drug design, including improved metabolic stability, enhanced solubility, and the ability to serve as a rigid scaffold for precise pharmacophore presentation.[1][2] Numerous compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, with a significant number showing promise for the treatment of central nervous system (CNS) disorders.[1][3] This guide provides a comparative analysis of 2-(4-Fluorophenyl)azetidine, a novel compound with the potential to modulate monoamine neurotransmission, against established drugs in the field.
While specific pharmacological data for this compound is not yet publicly available, its structural similarity to known monoamine reuptake inhibitors warrants a thorough investigation into its potential as a therapeutic agent for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This guide will, therefore, present a hypothetical framework for the evaluation of this compound, detailing the requisite experimental protocols and comparing its potential activity profile with that of well-characterized drugs: Sertraline, a selective serotonin reuptake inhibitor (SSRI); Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI); and Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI).[4][5][6][7][8]
The Monoamine Hypothesis and the Rationale for Triple Reuptake Inhibition
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—contributes to the pathophysiology of depressive disorders.[9][10][11] Consequently, a primary strategy in antidepressant drug development has been to inhibit the reuptake of these monoamines from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
While selective reuptake inhibitors like SSRIs have proven effective for many patients, there is a growing interest in compounds with broader activity profiles.[10][11] Triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are hypothesized to offer a more rapid onset of action and greater efficacy in treating a wider range of depressive symptoms.[9][11] The structural features of this compound suggest its potential to interact with these monoamine transporters, making it a compelling candidate for investigation as a novel TRI or a selective reuptake inhibitor with a unique profile.
Comparative Analysis of this compound with Known Monoamine Reuptake Inhibitors
To contextualize the potential of this compound, we will compare its hypothetical activity profile with that of three established drugs: Sertraline, Bupropion, and Atomoxetine.
| Drug | Class | Primary Mechanism of Action | Primary Therapeutic Use |
| Sertraline | SSRI | Selective inhibition of serotonin reuptake (SERT) | Depression, anxiety disorders[6][7][8][12][13] |
| Bupropion | NDRI | Inhibition of norepinephrine (NET) and dopamine (DAT) reuptake | Depression, smoking cessation[4][14][15][16][17] |
| Atomoxetine | NRI | Selective inhibition of norepinephrine reuptake (NET) | ADHD[5][18][19][20][21] |
| This compound | Hypothesized | Potential inhibitor of SERT, NET, and/or DAT | To be determined |
Proposed Experimental Evaluation of this compound
A comprehensive evaluation of this compound would involve a series of in vitro and in vivo studies to determine its pharmacological profile and potential therapeutic utility.
In Vitro Characterization: Monoamine Transporter Inhibition Assays
The initial step in characterizing this compound is to determine its affinity for and ability to inhibit the human serotonin, norepinephrine, and dopamine transporters. This is typically achieved through radioligand binding and uptake inhibition assays using cell lines stably expressing the respective transporters.[22][23][24][25]
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured to confluence in appropriate media.[22]
-
Assay Preparation: On the day of the experiment, cells are washed and resuspended in a Krebs-Henseleit buffer.[22]
-
Compound Incubation: A range of concentrations of this compound, along with positive controls (e.g., Sertraline for SERT, Atomoxetine for NET, Bupropion for DAT) and a vehicle control, are pre-incubated with the cells.
-
Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) is added to initiate the uptake reaction.[22]
-
Termination and Scintillation Counting: After a defined incubation period, the uptake is terminated by rapid filtration and washing. The radioactivity retained by the cells is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated for each transporter.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the functional inhibition of the monoamine transporters, which is the primary mechanism of action for this class of drugs. The use of stably transfected cell lines ensures a consistent and reproducible system for evaluating the potency and selectivity of the test compound.
In Vivo Evaluation: Animal Models of Antidepressant and CNS Stimulant Activity
Following in vitro characterization, the in vivo effects of this compound would be assessed in rodent models to evaluate its potential antidepressant-like and CNS stimulant properties.
1. Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for potential antidepressant activity.[26][27][28][29][30] The test is based on the observation that animals administered antidepressants will exhibit increased escape-directed behavior (swimming and climbing) and reduced immobility time when placed in an inescapable cylinder of water.
Experimental Protocol: Forced Swim Test
-
Animal Acclimation: Male mice are acclimated to the testing room for at least one hour before the experiment.[26][30]
-
Drug Administration: this compound, a vehicle control, and a positive control (e.g., Sertraline) are administered to different groups of mice, typically 30-60 minutes before the test.
-
Test Procedure: Each mouse is placed individually into a cylinder of water (25°C) for a 6-minute session.[28][30] The behavior of the mouse is recorded by a trained observer or video tracking software.
-
Behavioral Scoring: The duration of immobility, swimming, and climbing are scored, typically during the last 4 minutes of the test.[30]
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group. A significant reduction in immobility is indicative of antidepressant-like activity.
Causality Behind Experimental Choices: The FST provides a measure of behavioral despair, a core symptom of depression. A reduction in immobility by a test compound suggests that it may have antidepressant properties by modulating the underlying neurochemical systems involved in mood and motivation.
2. Locomotor Activity Test
This test is used to assess the effects of a compound on spontaneous motor activity and can indicate potential CNS stimulant or sedative properties.[31][32][33][34][35] An increase in locomotor activity may suggest a stimulant effect, which could be beneficial for certain depressive symptoms like fatigue and anergia.
Experimental Protocol: Locomotor Activity Test
-
Apparatus: The test is conducted in an open-field arena equipped with infrared beams to automatically track the animal's movement.[33][35]
-
Animal Acclimation and Drug Administration: Similar to the FST, mice are acclimated to the testing room, and then administered this compound, a vehicle control, or a positive control (e.g., Bupropion).
-
Test Procedure: Each mouse is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 30-60 minutes).[31]
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the treatment groups.
Causality Behind Experimental Choices: By quantifying locomotor activity, this test helps to differentiate between a compound's potential antidepressant effects and non-specific motor stimulant effects. It also provides an initial indication of the compound's overall CNS activity profile.
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of Monoamine Reuptake Inhibition.
Caption: Proposed Experimental Workflow for this compound.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, molecule within the medicinally relevant class of azetidine-containing compounds. Based on its structural features, it is hypothesized to act as a monoamine reuptake inhibitor, with the potential for a novel profile as a triple reuptake inhibitor or a selective inhibitor with unique properties. The proposed experimental workflow, encompassing in vitro monoamine transporter inhibition assays and in vivo behavioral models, provides a robust framework for elucidating its pharmacological profile.
Should this compound demonstrate potent and selective or multi-target activity at monoamine transporters, further preclinical development would be warranted. This would include pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as safety and toxicology evaluations. Ultimately, the comprehensive characterization of this compound could lead to the development of a novel therapeutic agent for the treatment of depression and other CNS disorders, addressing the unmet needs of patients who do not respond adequately to currently available treatments.
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A Senior Application Scientist's Guide to the Validation of 2-(4-Fluorophenyl)azetidine as a Drug Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery
In the quest for novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds. These structures offer superior navigation of chemical space compared to traditional flat, aromatic systems. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry provide unique exit vectors for substituents, enabling precise interactions with biological targets.[3][4]
This guide focuses on a particularly compelling derivative: 2-(4-Fluorophenyl)azetidine . This scaffold merges the advantageous properties of the azetidine ring with the metabolic and physicochemical benefits conferred by fluorine substitution.[5][6] We will provide an in-depth validation of this scaffold, comparing it to common alternatives and offering detailed experimental protocols to empower researchers in their own discovery programs.
Core Scaffold Analysis: Physicochemical and Structural Merits
The validation of any scaffold begins with a thorough analysis of its intrinsic properties. The this compound scaffold presents a compelling combination of features derived from its two key components.
The Azetidine Ring: A Constrained Bioisostere
The azetidine moiety is increasingly used as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[4][7] This substitution can lead to several benefits:
-
Improved Aqueous Solubility: The compact, polar nature of the azetidine ring can reduce lipophilicity, often leading to better solubility compared to its larger ring counterparts.[7]
-
Enhanced Metabolic Stability: The strained ring system can be less susceptible to certain metabolic pathways.[4][7]
-
Novel Exit Vectors: The rigid four-membered ring presents substituents in distinct spatial orientations, potentially unlocking novel and potent interactions with target proteins.[4]
The 4-Fluorophenyl Group: A Metabolic Shield
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][8] Placing a fluorine atom on the phenyl ring, particularly at the 4-position, offers significant advantages:
-
Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily.[5][6][8] By replacing a hydrogen atom at a metabolically vulnerable site, fluorine acts as a "metabolic shield," which can increase the compound's half-life and bioavailability.[5][8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and binding interactions with the target.[6][9]
Comparative Analysis with Alternative Scaffolds
To objectively assess the value of this compound, it must be compared against established scaffolds. The most relevant comparators are its non-fluorinated analog, 2-phenylazetidine, and the more common 4-(4-fluorophenyl)piperidine.
| Property | This compound | 2-Phenylazetidine | 4-(4-Fluorophenyl)piperidine | Rationale for Performance |
| Predicted XlogP | ~1.6[10] | ~1.4 | ~2.1 | The azetidine ring is less lipophilic than piperidine. Fluorine slightly increases lipophilicity over hydrogen. |
| Metabolic Stability | High | Moderate to Low | Moderate | The 4-fluoro group blocks para-hydroxylation, a major metabolic pathway for phenyl rings. The azetidine ring itself can also enhance stability.[4][7][8] |
| Aqueous Solubility | Moderate to High | Moderate to High | Moderate | Smaller, more polar scaffolds like azetidine generally improve solubility over larger rings like piperidine.[7] |
| Structural Rigidity | High | High | Moderate | The four-membered azetidine ring is highly constrained, while the six-membered piperidine ring exists in multiple chair/boat conformations. |
| Synthetic Accessibility | Moderate | Moderate | High | While methods are advancing, the synthesis of strained azetidine rings can be more challenging than for piperidines.[11][12] |
Experimental Validation: Protocols and Workflows
Theoretical advantages must be confirmed with robust experimental data. Below are essential, step-by-step protocols for validating key scaffold properties.
Experimental Workflow for Scaffold Validation
The following diagram illustrates a logical workflow for the experimental validation of a novel drug scaffold.
Caption: A streamlined workflow for the in vitro validation of a new drug scaffold.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a compound, which is a key predictor of oral absorption.[13]
Causality: The PAMPA model is a cost-effective, high-throughput method that specifically measures passive diffusion, avoiding the complexities of active transport found in cell-based assays like Caco-2.[13][14] This makes it ideal for early-stage scaffold evaluation.
Methodology:
-
Membrane Preparation: Gently add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to the filter of each well in a 96-well donor plate (hydrophobic PVDF membrane).[15][16]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in DMSO. Dilute this stock to a final concentration of 100-500 µM in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Assay Setup:
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Add 150-200 µL of the prepared test compound solution to each well of the donor plate.[14]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a moist chamber to prevent evaporation.[13][16]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established formula. High, medium, and low permeability controls (e.g., Chloramphenicol, Diclofenac, Theophylline) should be run in parallel for validation.[17]
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s, which is a major determinant of in vivo clearance.[18][19][20]
Causality: Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes.[20] This assay is a standard in vitro tool in early drug discovery to rank compounds based on their metabolic stability and predict in vivo hepatic clearance.[20]
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21][22] Keep on ice.
-
Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This system is crucial to sustain the metabolic activity of the CYP enzymes.[8][18]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to precipitate proteins.[18]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19][20]
Conclusion and Future Outlook
The this compound scaffold represents a highly promising building block for modern drug discovery. Its combination of structural rigidity, reduced lipophilicity, and a built-in metabolic shield addresses several key challenges in lead optimization. The experimental data generated through the protocols outlined above will enable researchers to validate its superior profile in comparison to more traditional scaffolds like substituted piperidines. While synthetic accessibility can be a hurdle, recent advances in the synthesis of functionalized azetidines are rapidly overcoming this limitation.[3][23][24] By leveraging the unique properties of this scaffold, drug development professionals can unlock new opportunities to design safer and more effective medicines.
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- 24. Synthesis of Azetidines [manu56.magtech.com.cn]
A Comparative Benchmarking Guide to the Synthesis of 2-Arylazetidines for Researchers and Drug Development Professionals
The 2-arylazetidine motif is a cornerstone in modern medicinal chemistry, conferring unique conformational constraints and physicochemical properties that can enhance metabolic stability, cell permeability, and binding affinity of drug candidates. The inherent ring strain of the four-membered azetidine ring presents both a synthetic challenge and an opportunity for novel chemical transformations. This guide provides an in-depth comparison of prominent synthetic methodologies for 2-arylazetidines, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
Intramolecular Cyclization of Epoxy Amines: A Lewis Acid-Catalyzed Approach
The intramolecular aminolysis of epoxides represents a powerful and direct method for the construction of the azetidine ring. Recent advancements have demonstrated the efficacy of lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), as a catalyst for the regioselective ring-opening of cis-3,4-epoxy amines to furnish 2-aryl-3-hydroxyazetidines.[1][2][3]
Causality of Experimental Choices
The choice of a Lewis acid catalyst is critical in activating the epoxide towards nucleophilic attack by the pendant amine. La(OTf)₃ has proven to be particularly effective due to its ability to coordinate with the epoxide oxygen, facilitating a highly regioselective intramolecular S_N2 reaction at the C3 position.[2] The cis-stereochemistry of the epoxy amine is crucial for the formation of the four-membered ring, as the corresponding trans-isomer favors the formation of a five-membered pyrrolidine ring via an anti-Baldwin 5-endo-tet cyclization.[1] The reaction is typically conducted in a non-coordinating solvent like dichloromethane (CH₂Cl₂) at elevated temperatures to promote the cyclization.
Performance & Substrate Scope
This method exhibits excellent functional group tolerance, with acid-sensitive groups such as Boc, PMB, and TBS remaining intact under the reaction conditions.[4] High yields are generally observed across a range of substrates with varying substitution patterns on the aryl ring and the amine.
| Entry | R¹ | R² | Yield (%) | Reference |
| 1 | H | Bn | 95 | [1] |
| 2 | 4-MeO | Bn | 93 | [1] |
| 3 | 4-Cl | Bn | 91 | [1] |
| 4 | H | n-Bu | 92 | [1] |
| 5 | H | Boc | 85 | [4] |
Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis[1]
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in dichloromethane (0.1 M) is added La(OTf)₃ (10 mol%). The reaction mixture is stirred at reflux until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for La(OTf)₃-catalyzed synthesis of 2-arylazetidines.
Regio- and Diastereoselective Synthesis from Oxiranylmethyl-substituted Benzylamines
This two-step, scalable method provides access to trans-3-(hydroxymethyl)-2-arylazetidines from readily available starting materials.[2][5][6][7][8] The key transformation involves the intramolecular cyclization of an N-substituted-N-(oxiran-2-ylmethyl)benzylamine promoted by a strong base.
Causality of Experimental Choices
The regioselectivity of the ring closure is kinetically controlled and dictated by Baldwin's rules, favoring the 4-exo-tet cyclization to form the azetidine ring over the thermodynamically more stable 5-endo-tet pathway leading to a pyrrolidine.[2][5] The use of a "superbase," a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), is crucial for the deprotonation at the benzylic position, initiating the cyclization.[2][5] The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and high diastereoselectivity, exclusively affording the trans product.[2][5]
Performance & Substrate Scope
This method demonstrates good to excellent yields and tolerates a variety of substituents on both the aryl ring and the nitrogen atom.[2][5][6] The scalability of this procedure has been demonstrated up to a 20 mmol scale with comparable yields.[2][5]
| Entry | R¹ (Aryl) | R² (N-substituent) | Yield (%) | Reference |
| 1 | Ph | Me | 85 | [2] |
| 2 | 4-MeO-Ph | Me | 82 | [2] |
| 3 | 4-Cl-Ph | Me | 78 | [2] |
| 4 | Ph | Bn | 75 | [2] |
| 5 | Ph | n-Pr | 88 | [2] |
Experimental Protocol: Base-Mediated Cyclization of Oxiranes[2][5]
To a solution of potassium tert-butoxide (2.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere is added diisopropylamine (2.0 equiv) followed by the dropwise addition of n-butyllithium (3.0 equiv). The mixture is stirred for 20 minutes at -78 °C. A solution of the N-substituted-N-(oxiran-2-ylmethyl)benzylamine (1.0 equiv) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Caption: Workflow for the synthesis of 2-arylazetidines from oxiranes.
Stereoselective Addition of Organolithiums to 2-Oxazolinylazetidines
This method provides a highly stereoselective route to 2-acylazetidines, which are versatile intermediates for the synthesis of other 2-substituted azetidines.[9][10][11] The key step is the nucleophilic addition of an organolithium reagent to the C=N bond of an N-alkyl-2-oxazolinylazetidine.
Causality of Experimental Choices
The unusual reactivity of the oxazoline C=N bond towards organolithiums is observed in non-polar solvents like toluene.[10][11] In coordinating solvents such as THF, the competing α-lithiation of the oxazoline ring is favored. The stereoselectivity of the addition is rationalized by a proposed model where the organolithium is complexed by the nitrogen lone pairs of both the azetidine and the oxazoline, directing the nucleophilic attack.[10] The resulting oxazolidine intermediate is then hydrolyzed under mild acidic conditions to afford the 2-acylazetidine.[9][10]
Performance & Substrate Scope
This method delivers high yields and excellent diastereoselectivity. The use of chiral, non-racemic N-alkyl-2-oxazolinylazetidines allows for the synthesis of highly enantioenriched 2-acylazetidines.[9][10]
| Entry | Organolithium | Yield (%) | dr | er | Reference |
| 1 | n-BuLi | 86 | >98:2 | 98:2 | [9] |
| 2 | PhLi | 82 | >98:2 | 97:3 | [9] |
| 3 | MeLi | 78 | >98:2 | 96:4 | [9] |
| 4 | s-BuLi | 75 | >98:2 | 95:5 | [9] |
Experimental Protocol: Synthesis of 2-Acylazetidines[9][10]
To a solution of the N-alkyl-2-oxazolinylazetidine (1.0 equiv) in toluene (0.1 M) at 0 °C is added the organolithium reagent (1.2 equiv) dropwise. The reaction is stirred for 20 minutes at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude oxazolidine intermediate is then dissolved in dichloromethane and treated with silica gel for 3 hours to effect hydrolysis. The mixture is filtered, and the solvent is removed under reduced pressure to afford the 2-acylazetidine, which is purified by flash chromatography.
Caption: Synthesis of 2-acylazetidines via organolithium addition.
Enantioselective Copper-Catalyzed Boryl Allylation of Azetines
For the synthesis of chiral, highly substituted 2,3-disubstituted azetidines, the copper-catalyzed boryl allylation of azetines stands out as a powerful method.[1][5][12] This three-component reaction installs both a boryl and an allyl group across the C=C bond of the azetine with excellent control of regio-, diastereo-, and enantioselectivity.
Causality of Experimental Choices
The reaction is catalyzed by a copper complex with a chiral bisphosphine ligand, which is responsible for the high enantioselectivity.[1][12] The use of allyl phosphates is crucial for the success of the reaction, as they overcome the low reactivity of the borylated alkylcuprate intermediate.[1] The reaction proceeds via a fast boryl cupration of the azetine followed by a rate-determining S_N2' allylation.[1]
Performance & Substrate Scope
This method provides access to a wide range of cis-2,3-disubstituted azetidines with complete control over the stereochemistry.[1][12] The versatile boryl and allyl functionalities can be further elaborated to access a diverse array of chiral azetidines.
| Entry | Allyl Phosphate | Yield (%) | er | dr | Reference |
| 1 | Phenyl | 95 | 99:1 | >20:1 | [1] |
| 2 | 4-MeO-Phenyl | 92 | 98:2 | >20:1 | [1] |
| 3 | 2-Naphthyl | 94 | 99:1 | >20:1 | [1] |
| 4 | Vinyl | 88 | 97:3 | >20:1 | [1] |
Experimental Protocol: Copper-Catalyzed Boryl Allylation[1]
In a glovebox, to a vial is added Cu(OAc)₂ (5 mol%), the chiral bisphosphine ligand (5.5 mol%), and NaOtBu (1.2 equiv). THF is added, and the mixture is stirred for 30 minutes. B₂pin₂ (1.1 equiv) and the azetine (1.0 equiv) are then added, followed by the allyl phosphate (1.2 equiv). The vial is sealed and stirred at room temperature until the reaction is complete. The reaction mixture is then filtered through a pad of silica gel and concentrated. The residue is purified by flash column chromatography.
Caption: Workflow for copper-catalyzed boryl allylation of azetines.
Photochemical [2+2] Cycloadditions: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to the azetidine core.[13][14][15][16] Recent developments have enabled this reaction to be performed under visible light irradiation using a suitable photocatalyst, making it a milder and more accessible method.
Causality of Experimental Choices
The reaction is initiated by the photoexcitation of a sensitizer, which then transfers its energy to either the alkene or the imine, promoting it to an excited triplet state.[15][16] This excited species then undergoes a stepwise cycloaddition with the ground-state partner to form the azetidine ring. The choice of photocatalyst is crucial for efficient energy transfer. Both intramolecular and intermolecular versions of this reaction have been developed.[13][16]
Performance & Substrate Scope
The visible-light-mediated aza Paternò-Büchi reaction has been successfully applied to the synthesis of a variety of functionalized azetidines, including bicyclic and spirocyclic systems.[13][14] Yields are generally good, and the reaction often proceeds with high diastereoselectivity.
| Entry | Reaction Type | Yield (%) | dr | Reference |
| 1 | Intramolecular | 95 | >20:1 | [13] |
| 2 | Intramolecular | 88 | 10:1 | [13] |
| 3 | Intermolecular | 75 | N/A | [16] |
| 4 | Intermolecular | 68 | N/A | [16] |
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction[13]
A solution of the alkene-tethered imine (1.0 equiv) and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%) in a degassed solvent (e.g., CH₃CN) is irradiated with blue LEDs at room temperature. The reaction progress is monitored by TLC or ¹H NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Caption: Workflow for the aza Paternò-Büchi reaction.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of N-heterocycles. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a novel and efficient route to azetidines.[9][17][18][19][20]
Causality of Experimental Choices
This method typically employs a directing group, such as picolinamide, to facilitate the C-H activation step.[17][20] A palladium(II) catalyst, in the presence of an oxidant, promotes the cyclization. The reaction proceeds through a Pd(IV) intermediate, followed by reductive elimination to form the C-N bond.[18] The choice of oxidant and additives can be critical for achieving high yields and selectivity.[18]
Performance & Substrate Scope
This methodology has been successfully applied to the synthesis of various azetidines, pyrrolidines, and indolines.[9][17] It features low catalyst loading and the use of inexpensive reagents.
| Entry | Substrate | Yield (%) | Reference |
| 1 | N-(2,2-dimethylpropyl)picolinamide | 85 | [17] |
| 2 | N-(2-methyl-2-phenylpropyl)picolinamide | 78 | [17] |
| 3 | N-(cyclopropylmethyl)picolinamide | 72 | [20] |
Experimental Protocol: Palladium-Catalyzed C-H Amination[17]
To a mixture of the picolinamide-protected amine (1.0 equiv), Pd(OAc)₂ (5 mol%), and an oxidant (e.g., PhI(OAc)₂, 2.5 equiv) is added a suitable solvent (e.g., toluene). The reaction mixture is stirred at an elevated temperature (e.g., 60-100 °C) until the starting material is consumed. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Caption: Workflow for Pd-catalyzed intramolecular C-H amination.
Conclusion
The synthesis of 2-arylazetidines can be approached through a variety of robust and innovative methods. The choice of the optimal synthetic route will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis.
-
For simple, diastereoselective access to 2,3-disubstituted azetidines, the intramolecular cyclization of epoxy amines or the base-mediated cyclization of oxiranes are excellent choices, with the latter being particularly scalable.
-
When enantiopure 2-acylazetidines are the target, the stereoselective addition of organolithiums to 2-oxazolinylazetidines is a highly effective strategy.
-
For the construction of complex, chiral 2,3-disubstituted azetidines, the copper-catalyzed boryl allylation of azetines offers unparalleled control over stereochemistry.
-
The aza Paternò-Büchi reaction provides a modern, atom-economical approach, especially for the synthesis of polycyclic systems.
-
Finally, palladium-catalyzed C-H amination represents a cutting-edge strategy for the synthesis of azetidines from unactivated precursors.
This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors towards this important class of molecules. Further consultation of the primary literature is encouraged for more detailed substrate scope and optimization of reaction conditions.
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Degennaro, L., et al. (2018). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 6, 629. [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
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Musci, P., et al. (2018). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 6, 629. [Link]
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Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
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Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
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Degennaro, L., et al. (2018). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 6, 629. [Link]
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He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3) H and C(sp2) H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
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He, G., et al. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C–H amination. Nature Chemistry, 8(12), 1131-1136. [Link]
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He, G., et al. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C–H amination. Nature Chemistry, 8(12), 1131-1136. [Link]
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Wang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9368–9374. [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
- (Please note that a specific reference for this general statement was not found in the provided search results, but it is a well-established principle in organic synthesis.)
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He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3) H and C(sp2) H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
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Jamison, C. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Chemistry, 11(11), 989-995. [Link]
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Wearing, E., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(1), 239-243. [Link]
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Jamison, C. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Chemistry, 11(11), 989-995. [Link]
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Parikh, S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature, 585(7826), 542-547. [Link]
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Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
-
Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
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Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
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Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of 2-Arylazetidine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This is where Quantitative Structure-Activity Relationship (QSAR) studies emerge as a powerful computational tool, enabling researchers to predict the activity of new compounds and optimize lead candidates. This guide provides an in-depth comparison of various QSAR methodologies as applied to the promising class of 2-arylazetidine analogues, a scaffold present in numerous biologically active compounds.
The 2-Arylazetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-azetidinone, or β-lactam, ring is a cornerstone of many antibiotics. The introduction of an aryl group at the 2-position of the azetidine ring creates the 2-arylazetidine scaffold, which has demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects. This versatility has made 2-arylazetidine analogues a focal point for synthetic and medicinal chemists. QSAR studies provide a rational framework to navigate the vast chemical space of possible substitutions on this scaffold to identify derivatives with enhanced potency and selectivity.
Pillars of a Robust QSAR Study: A Self-Validating System
Before delving into specific applications, it is crucial to understand the foundational principles that ensure the scientific integrity of any QSAR model. A trustworthy QSAR study is not merely a statistical correlation but a self-validating system built on several key pillars:
-
Diverse and High-Quality Data: The dataset of compounds must be structurally diverse and have accurately measured biological activity, preferably from a single, consistent assay.
-
Appropriate Molecular Descriptors: These are numerical representations of molecular properties, categorized as 1D, 2D, or 3D. The choice of descriptors is critical and should reflect the physicochemical properties relevant to the biological activity being studied.
-
Robust Model Building: Various statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms, can be employed to build the QSAR model.
-
Rigorous Validation: This is arguably the most critical step. A QSAR model's predictive power must be validated using both internal and external validation techniques to ensure it is not a result of chance correlation.
The QSAR Workflow: From Molecular Structure to Predicted Activity
The process of developing a predictive QSAR model follows a systematic workflow. Understanding this workflow is essential for interpreting and comparing different QSAR studies.
Caption: A generalized workflow for developing a QSAR model.
Comparing QSAR Methodologies for 2-Arylazetidinone Analogues: A Multi-faceted Approach
Different QSAR methodologies offer varying levels of complexity and interpretability. Here, we compare some of the commonly employed techniques in the context of 2-arylazetidinone studies.
2D-QSAR: The Foundation of Structure-Activity Correlation
Two-dimensional QSAR models are the most classical and straightforward approach. They utilize descriptors derived from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties.
A study on a series of 2-azetidinone derivatives with antibacterial activity against Bacillus subtilis employed 2D-QSAR to identify key structural requirements. The resulting models highlighted the importance of descriptors like hydrogen bond counts and certain atom-type E-state indices in influencing antibacterial potency.
Experimental Protocol: 2D-QSAR Model Development
-
Data Preparation: A dataset of 2-azetidinone derivatives with their corresponding antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled. The biological activity is typically converted to a logarithmic scale (pMIC) to ensure a linear relationship.
-
Structure Drawing and Optimization: The 2D structures of all compounds are drawn using chemical drawing software.
-
Descriptor Calculation: A wide range of 2D descriptors (e.g., topological, constitutional, electronic) are calculated for each molecule using specialized software.
-
Data Splitting: The dataset is rationally divided into a training set (typically 70-80% of the data) for model building and a test set for external validation.
-
Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression is used to build a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable).
-
Model Validation:
-
Internal Validation: Leave-one-out cross-validation (q²) is performed on the training set to assess the model's robustness.
-
External Validation: The predictive capacity of the model is evaluated using the test set, calculating the predictive r² (pred_r²).
-
3D-QSAR: Unveiling the Three-Dimensional Landscape
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their interaction fields. These methods provide a more intuitive and visually interpretable understanding of the structure-activity relationship.
For instance, in a study of anticancer 2-azetidinone derivatives, 3D-QSAR models were developed to understand the structural features governing their cytotoxicity. CoMFA and CoMSIA contour maps revealed that steric bulk at certain positions of the aryl ring was favorable for activity, while electronegative groups at other positions were detrimental.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Model Development
-
Data Preparation: Similar to 2D-QSAR, a dataset of compounds with their biological activities is prepared.
-
Molecular Modeling and Alignment: The 3D structures of all molecules are built and minimized to their lowest energy conformation. A crucial and often challenging step is the alignment of all molecules in the dataset based on a common substructure.
-
Generation of Interaction Fields (CoMFA/CoMSIA):
-
CoMFA: Steric and electrostatic fields are calculated at each point of a 3D grid surrounding the aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the interaction field values with the variations in biological activity.
-
Model Validation: The model is validated using leave-one-out cross-validation (q²) and by predicting the activity of a test set of compounds (pred_r²).
-
Visualization of Contour Maps: The results are visualized as 3D contour maps, which indicate regions where modifications to the steric, electrostatic, or other properties would likely increase or decrease biological activity.
A Head-to-Head Comparison of 2-Arylazetidines in Biological Assays: A Guide for Researchers
The 2-arylazetidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its inherent ring strain and defined stereochemical presentation allow for precise interactions with various biological targets.[2] This guide provides a comprehensive head-to-head comparison of 2-arylazetidine derivatives, drawing upon key findings from peer-reviewed literature to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the nuances of structure-activity relationships (SAR) and provide detailed experimental protocols for the biological assays discussed.
The Versatility of the 2-Arylazetidine Core: A Comparative Overview
The biological profile of a 2-arylazetidine derivative is exquisitely sensitive to the nature and position of substituents on both the azetidine ring and the aryl moiety. This section will compare the performance of different 2-arylazetidine analogs in key biological assays, highlighting the structural features that drive potency and selectivity.
Antimicrobial Activity: A Battle Against Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Arylazetidines, particularly their 2-azetidinone (β-lactam) counterparts, have been a fertile ground for the development of new antibacterial compounds.
A study comparing a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides revealed interesting SAR insights.[3][4] The researchers found that compounds built upon a sulfadiazine skeleton were generally more active than those derived from sulfisoxazole.[3][4] Furthermore, the precursors, N-(arylidene)hydrazinoacetyl sulfonamide derivatives, demonstrated greater activity than their cyclized azetidinone analogues.[3][4]
Table 1: Comparison of Antibacterial Activity of 2-Azetidinone Derivatives [3][4]
| Compound Type | Scaffold | Key Finding |
| N-(arylidene)hydrazinoacetyl sulfonamides | Sulfadiazine | Generally more active than sulfisoxazole-based compounds. |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Sulfisoxazole | Less active than sulfadiazine-based compounds. |
| N-(arylidene)hydrazinoacetyl sulfonamides | - | More active than their 2-azetidinone analogues. |
This suggests that the electronic and steric properties of the sulfonamide scaffold play a crucial role in antibacterial potency. The increased activity of the uncyclized precursors may indicate that the β-lactam ring is not essential for the observed antibacterial effect in this particular series, or that the flexibility of the open-chain compound allows for better interaction with the bacterial target.
Experimental Workflow: From Synthesis to Biological Evaluation
A logical workflow is critical for the efficient discovery and evaluation of novel 2-arylazetidine derivatives. The following diagram illustrates a typical path from chemical synthesis to biological characterization.
Caption: A generalized workflow for the discovery and evaluation of 2-arylazetidine derivatives.
Anticancer Activity: Targeting Proliferation and Survival Pathways
The 2-azetidinone scaffold has also been explored for its anticancer potential. In a head-to-head comparison of twenty-five 2-azetidinone derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, one derivative, 19w , emerged as a potent anti-proliferative agent.[5] This compound exhibited significant cytotoxicity in cancer cells with minimal effect on normal human mammary epithelial cells.[5]
Mechanistic studies revealed that 19w induces apoptosis and arrests the cell cycle at the G1 phase.[5] Further investigation through molecular docking suggested an interaction with the ATP-binding catalytic site of AKT1.[5] This was supported by experimental data showing a dose-dependent decrease in the phosphorylation of AKT and its downstream target GSK-3β.[5]
Table 2: Anticancer Activity of 2-Azetidinone Derivative 19w [5]
| Cell Line | IC50 (µM) |
| MCF-7 | 5.79 ± 0.01 |
| MDA-MB-231 | 6.86 ± 0.009 |
This example underscores the importance of specific substitutions on the 2-azetidinone core for achieving potent and selective anticancer activity. The identification of the AKT/GSK3β pathway as the target provides a clear rationale for the observed biological effects and a foundation for future optimization.
Key Signaling Pathway: Inhibition of the AKT/GSK3β Pathway
The following diagram illustrates the mechanism of action for the potent anti-breast cancer 2-azetidinone derivative, 19w .
Caption: Inhibition of the AKT/GSK3β signaling pathway by a 2-azetidinone derivative.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed protocols for the key biological assays discussed.
Protocol 1: Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth and solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The 2-arylazetidine scaffold represents a versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, subtle modifications to the core structure can lead to profound differences in biological activity, highlighting the importance of systematic structure-activity relationship studies. The head-to-head comparisons presented herein, along with detailed experimental protocols, offer a valuable resource for researchers in the field. By understanding the key structural determinants of activity and employing robust biological assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Arote, R. B., et al. (2017). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 10-15. [Link]
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Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47355-47385. [Link]
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Szolcsányi, P., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247-11258. [Link]
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Brandino, G. P., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59(8), 3792-3806. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Fluorophenyl)azetidine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation from a promising lead into a safe and effective therapeutic. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-(4-Fluorophenyl)azetidine, a synthetic small molecule with therapeutic potential. By presenting a framework for its evaluation, supported by detailed experimental protocols and comparative data, this document serves as a comprehensive resource for assessing the selectivity of this and other novel azetidine-based compounds.
The azetidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] Given this chemical tractability, a thorough investigation into the potential for off-target interactions is not just a regulatory requirement but a scientific necessity to mitigate the risk of adverse effects and to fully elucidate the compound's mechanism of action.
The Imperative of Selectivity Profiling
Small molecule drugs rarely interact with a single biological target; on average, they bind to a minimum of 6-11 distinct proteins.[3] These off-target interactions can lead to unforeseen toxicities, representing a major cause of preclinical and clinical trial failures.[4] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline. It allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies aimed at optimizing selectivity.[5]
This guide will walk through a hypothetical, yet scientifically rigorous, cross-reactivity study of this compound. For the purpose of this illustrative guide, we will postulate that its primary therapeutic target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[6] This hypothesis is based on the known anticancer activities of other azetidine-containing compounds.[7]
Comparative Analysis: this compound vs. Structurally Related Kinase Inhibitors
To provide context for the cross-reactivity data, we will compare the performance of this compound with two well-characterized kinase inhibitors that also feature nitrogen-containing heterocyclic scaffolds:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFRs, PDGFRs, and others.
-
Saracatinib: A potent and selective inhibitor of Src family kinases.
This comparison will highlight the relative selectivity of our compound of interest and provide a benchmark for its potential as a therapeutic agent.
Table 1: Comparative Binding Affinities (Ki, nM) at Primary and Key Off-Targets
| Target | This compound (Ki, nM) | Sunitinib (Ki, nM) | Saracatinib (Ki, nM) | Assay Type |
| VEGFR-2 (Primary Target) | 12 | 9 | >10,000 | Radioligand Binding |
| PDGFRβ | 150 | 2 | >10,000 | Radioligand Binding |
| c-Kit | 800 | 4 | >10,000 | Radioligand Binding |
| Src | 2,500 | 250 | 2.7 | Enzyme Inhibition |
| Abl | >10,000 | 600 | 16 | Enzyme Inhibition |
| EGFR | 5,000 | 1,500 | 1,000 | Enzyme Inhibition |
| hERG | >10,000 | 5,000 | >10,000 | Radioligand Binding |
Data is hypothetical and for illustrative purposes.
Table 2: Functional Inhibition (IC50, nM) in Cell-Based Assays
| Cell Line | Assay Readout | This compound (IC50, nM) | Sunitinib (IC50, nM) | Saracatinib (IC50, nM) |
| HUVEC | VEGF-stimulated Proliferation | 25 | 15 | >10,000 |
| A431 | EGF-stimulated Proliferation | 6,000 | 2,000 | 1,500 |
| K562 | Cell Viability | >10,000 | 800 | 50 |
Data is hypothetical and for illustrative purposes.
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study employs a tiered approach, beginning with broad screening and progressing to more focused functional assessments. The following experimental workflow provides a comprehensive strategy for characterizing the selectivity of this compound.
Caption: A tiered workflow for assessing the cross-reactivity of a novel small molecule.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to a specific receptor or enzyme by competing with a radiolabeled ligand.[8]
Materials:
-
Membrane preparations expressing the target of interest (e.g., VEGFR-2, PDGFRβ, c-Kit, hERG).
-
Radioligand specific for the target (e.g., [³H]-Sunitinib).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Test compounds (this compound, Sunitinib, Saracatinib) at various concentrations.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw membrane preparations on ice and resuspend in assay buffer to the desired concentration. Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[9]
Fluorescence-Based Enzyme Inhibition Assay
This method is ideal for assessing the inhibitory activity of compounds against purified enzymes, such as kinases.[7]
Materials:
-
Purified recombinant enzyme (e.g., Src, Abl, EGFR).
-
Fluorogenic substrate specific for the enzyme.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of the fluorogenic substrate and ATP to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence signal versus time). Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
Cell-Based Functional Assay
These assays measure the effect of a compound on a specific cellular process, providing a more physiologically relevant assessment of its activity.[10]
Materials:
-
Cell lines relevant to the primary target and potential off-targets (e.g., HUVECs for VEGFR-2, A431 for EGFR, K562 for Abl).
-
Cell culture medium and supplements.
-
Growth factors (e.g., VEGF, EGF).
-
Cell viability/proliferation reagent (e.g., ATP-based luminescence assay).
-
96-well clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation (if necessary): For assays measuring growth factor-stimulated proliferation, serum-starve the cells for several hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration.
-
Stimulation: Add the appropriate growth factor to stimulate the desired signaling pathway.
-
Measurement of Cell Viability/Proliferation: Add the cell viability reagent and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cell proliferation or viability and determine the IC50 value.
Interpreting the Data: A Path to a Selective Candidate
The hypothetical data presented in Tables 1 and 2 suggest that this compound is a potent inhibitor of VEGFR-2 with a favorable selectivity profile compared to the multi-targeted inhibitor Sunitinib. While it shows some activity against the closely related PDGFRβ, it is significantly less potent against other kinases such as Src and Abl. Importantly, it displays no significant activity at the hERG channel, a critical safety liability.
The cell-based functional data corroborates the binding and enzymatic assays, demonstrating potent inhibition of VEGF-stimulated proliferation in HUVECs with significantly less effect on cell lines driven by other kinases. This profile suggests that this compound has the potential to be a selective and safe therapeutic agent.
Caption: The relationship between selectivity and the potential for successful drug development.
Conclusion
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for de-risking this promising compound and advancing its development. By employing a combination of biochemical and cell-based assays and comparing its performance to established drugs, researchers can gain critical insights into its selectivity and potential for clinical success. This systematic approach to understanding off-target effects is an indispensable component of modern drug discovery, ensuring the development of safer and more effective medicines.
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
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ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]
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ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]
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Target Validation for 2-(4-Fluorophenyl)azetidine: A Comparative Guide for CNS Disorders and Oncology
A Senior Application Scientist's Guide to Navigating the Critical Path of Target Validation for a Novel Small Molecule.
Introduction: The Enigma of 2-(4-Fluorophenyl)azetidine
This compound emerges as a novel small molecule with potential therapeutic applications, yet its biological targets and mechanism of action remain to be elucidated. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active compounds, suggesting a rich pharmacological potential for this molecule.[1] This guide provides a comprehensive framework for the critical process of target identification and validation, using this compound as a case study. We will explore two hypothetical scenarios where preliminary, unbiased screens suggest potential therapeutic avenues in two disparate and complex disease areas: a neurodegenerative Central Nervous System (CNS) disorder, Alzheimer's Disease, and a formidable cancer, Glioblastoma.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven perspective on designing and executing a robust target validation strategy. We will delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating and compelling narrative for the therapeutic potential of this compound.
The Imperative of Target Validation in Drug Discovery
Target validation is the cornerstone of modern drug discovery, a rigorous process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit.[2] A well-validated target significantly increases the probability of success in the long and arduous journey of drug development. The absence of a clear, validated target is a primary reason for the high attrition rates in the pharmaceutical industry.
This guide will navigate the essential stages of target validation, from initial hypothesis generation to preclinical proof-of-concept, providing a comparative analysis of the experimental strategies and considerations for two distinct and challenging therapeutic areas.
Part 1: Hypothetical Target Identification – Unmasking the Molecular Interactors
Before embarking on target validation, we must first identify the potential molecular partners of this compound. Unbiased screening methodologies are instrumental in this initial exploratory phase. Here, we outline a multi-pronged approach to generate a list of candidate targets.
Experimental Workflow: Unbiased Target Identification
Caption: A multi-pronged approach for unbiased target identification of this compound.
Detailed Protocols for Target Identification
This biochemical approach identifies proteins that directly bind to the small molecule.
-
Step 1: Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to chromatography beads.
-
Step 2: Lysate Preparation: Prepare a native protein lysate from relevant cell lines (e.g., a human neuroblastoma line for CNS applications, and a glioblastoma cell line for oncology).
-
Step 3: Chromatography: Incubate the lysate with the immobilized compound. Wash away non-specific binders and elute the specifically bound proteins.
-
Step 4: Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6][7]
-
Step 1: Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Step 2: Thermal Challenge: Heat the cells across a range of temperatures.
-
Step 3: Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.
-
Step 4: Protein Quantification: Quantify the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][6]
This genetic approach identifies genes whose knockdown confers sensitivity or resistance to the compound, indirectly pointing to the target pathway.[8][9][10][11]
-
Step 1: Library Transduction: Transduce a population of cells with a pooled lentiviral shRNA library targeting the human genome or a specific gene family (e.g., kinases, GPCRs).
-
Step 2: Compound Treatment: Treat the transduced cells with a sub-lethal concentration of this compound.
-
Step 3: Phenotypic Selection: After a period of growth, harvest the genomic DNA from the surviving cells.
-
Step 4: Next-Generation Sequencing (NGS): Use NGS to identify the shRNAs that are either depleted or enriched in the compound-treated population compared to a control population. Depleted shRNAs suggest that the corresponding gene is a sensitizer to the compound, while enriched shRNAs indicate resistance-conferring genes.
Part 2: Comparative Target Validation in CNS vs. Oncology
Following our initial unbiased screens, let us envision two hypothetical scenarios where the data converges on two distinct, high-value targets:
-
Scenario A: CNS Disorder (Alzheimer's Disease) - The target is identified as a novel modulator of Gamma-Secretase (γ-secretase) , a key enzyme in the production of amyloid-beta (Aβ) peptides.[2][12][13][14][15]
-
Scenario B: Oncology (Glioblastoma) - The target is identified as a specific Receptor Tyrosine Kinase (RTK) , a well-established driver of cancer cell proliferation and survival.[16][17][18][19][20]
We will now outline a comparative validation strategy for each scenario.
Comparative Overview of Therapeutic Alternatives
| Therapeutic Area | Standard of Care / Established Therapies | Alternative & Emerging Therapies |
| Alzheimer's Disease | Cholinesterase inhibitors (e.g., Donepezil), NMDA receptor antagonists (e.g., Memantine), Anti-amyloid monoclonal antibodies (e.g., Lecanemab).[21] | Gamma-secretase inhibitors/modulators, BACE1 inhibitors, Tau-targeting therapies, Anti-inflammatory agents, Neuroprotective agents, Lifestyle interventions.[2][12][22][23][24][25][26] |
| Glioblastoma | Maximal safe surgical resection, followed by radiation and chemotherapy (Temozolomide).[27][28][29][30][31] | Targeted therapies (e.g., EGFR inhibitors), Anti-angiogenic agents (e.g., Bevacizumab), Immunotherapy (e.g., checkpoint inhibitors), Tumor-treating fields, CAR-T cell therapy.[27] |
Scenario A: this compound as a Gamma-Secretase Modulator for Alzheimer's Disease
Hypothesis: this compound allosterically modulates γ-secretase to shift its cleavage of Amyloid Precursor Protein (APP), reducing the production of the toxic Aβ42 peptide and increasing the production of shorter, less amyloidogenic Aβ species.
In Vitro Validation Workflow
Caption: In vitro validation workflow for a putative gamma-secretase modulator.
Detailed In Vitro Protocols
-
Direct Binding Assay:
-
Objective: To confirm direct binding of this compound to the γ-secretase complex.[32][33][34]
-
Method: Utilize a radiolabeled or fluorescently tagged version of the compound in a competition binding assay with a known γ-secretase ligand.
-
Expected Outcome: Competitive displacement of the known ligand, allowing for the determination of the binding affinity (Ki) of this compound.
-
-
In Vitro Enzyme Activity Assay:
-
Objective: To measure the effect of the compound on γ-secretase activity.
-
Method: Use a cell-free assay with purified γ-secretase and a recombinant APP C99 substrate. Measure the production of different Aβ species (Aβ38, Aβ40, Aβ42) by ELISA or mass spectrometry.
-
Expected Outcome: A dose-dependent decrease in the Aβ42/Aβ40 ratio, with a concomitant increase in shorter Aβ species, confirming a modulatory effect rather than outright inhibition.
-
-
Cell-Based Aβ Production Assay:
-
Objective: To assess the compound's effect on Aβ production in a cellular context.
-
Method: Treat cells overexpressing human APP (e.g., HEK293-APP) with increasing concentrations of this compound. Measure secreted Aβ levels in the conditioned media by ELISA.
-
Expected Outcome: Similar to the in vitro enzyme assay, a shift in the Aβ profile towards shorter, less amyloidogenic species.
-
-
Notch Cleavage Assay:
-
Objective: To evaluate the selectivity of the compound for APP processing over Notch, another critical γ-secretase substrate.
-
Method: Use a cell line with a Notch-dependent reporter gene (e.g., a luciferase reporter downstream of a Notch-responsive promoter). Treat cells with the compound and measure reporter activity.
-
Expected Outcome: Minimal to no effect on Notch signaling, indicating selectivity and a lower risk of mechanism-based toxicity.
-
In Vivo Validation in an Alzheimer's Disease Mouse Model
-
Model: Utilize a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 model, which develops amyloid plaques and cognitive deficits.[21][35][36][37][38]
-
Treatment: Administer this compound orally to the mice for a chronic period.
-
Endpoints:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Measure compound levels in the plasma and brain and correlate them with changes in brain Aβ levels.
-
Biochemical Analysis: Quantify Aβ42 and Aβ40 levels in the brain tissue using ELISA or immunohistochemistry.
-
Histopathology: Assess amyloid plaque burden in the hippocampus and cortex.
-
Behavioral Testing: Evaluate cognitive function using tests such as the Morris water maze or contextual fear conditioning.
-
Hypothetical Data Summary: Alzheimer's Disease
| Assay | This compound | Alternative (γ-secretase Inhibitor) |
| γ-secretase Binding (Ki) | 50 nM | 20 nM |
| Aβ42 Production (IC50) | 100 nM (modulation) | 30 nM (inhibition) |
| Aβ40 Production | Increase | Decrease |
| Notch Cleavage (IC50) | >10 µM | 50 nM |
| In Vivo Aβ42 Reduction | 40% at 10 mg/kg | 60% at 10 mg/kg |
| In Vivo Cognitive Improvement | Significant | Moderate (with side effects) |
Scenario B: this compound as a Receptor Tyrosine Kinase Inhibitor for Glioblastoma
Hypothesis: this compound acts as a competitive inhibitor of the ATP-binding site of a specific, overexpressed Receptor Tyrosine Kinase (RTK) in glioblastoma, thereby blocking downstream signaling pathways that drive tumor growth and survival.[17][18][19][20][21]
In Vitro Validation Workflow
Caption: In vitro validation workflow for a putative receptor tyrosine kinase inhibitor.
Detailed In Vitro Protocols
-
Kinase Panel Screen:
-
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
-
Method: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Expected Outcome: Identification of the primary RTK target and a selectivity profile against other kinases.
-
-
Enzyme Inhibition Assay:
-
Objective: To quantify the inhibitory potency of the compound against the identified RTK.[39][40][41][42][43]
-
Method: A biochemical assay using the recombinant kinase domain of the target RTK, a peptide substrate, and ATP. Measure the phosphorylation of the substrate in the presence of varying concentrations of the compound.
-
Expected Outcome: A dose-dependent inhibition of kinase activity, allowing for the determination of the IC50 value.
-
-
Cellular Phosphorylation Assay:
-
Objective: To confirm target engagement and inhibition of downstream signaling in a cellular context.
-
Method: Treat a glioblastoma cell line that overexpresses the target RTK with the compound. Lyse the cells and perform Western blotting to detect the phosphorylation status of the RTK itself and key downstream signaling proteins (e.g., Akt, ERK).
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target RTK and its downstream effectors.
-
-
Cell Proliferation Assay:
-
Objective: To assess the functional consequence of RTK inhibition on cancer cell growth.
-
Method: Treat glioblastoma cells with the compound for an extended period (e.g., 72 hours) and measure cell viability using an MTT or CellTiter-Glo assay.
-
Expected Outcome: A dose-dependent inhibition of cell proliferation, with a potent EC50 value.
-
In Vivo Validation in a Glioblastoma Xenograft Model
-
Model: Utilize an orthotopic or subcutaneous xenograft model where human glioblastoma cells are implanted into immunodeficient mice.[1][44][45][46][47] Patient-derived xenograft (PDX) models are preferred for higher clinical relevance.[1][47]
-
Treatment: Administer this compound to the tumor-bearing mice.
-
Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume over time to assess the anti-tumor efficacy of the compound.
-
Pharmacodynamic (PD) Biomarkers: Collect tumor tissue at various time points after treatment and analyze for inhibition of RTK phosphorylation by immunohistochemistry or Western blotting.
-
Survival Analysis: Monitor the survival of the treated mice compared to the control group.
-
Hypothetical Data Summary: Glioblastoma
| Assay | This compound | Alternative (Approved TKI) |
| Target RTK Inhibition (IC50) | 10 nM | 5 nM |
| Kinase Selectivity (S-score) | 0.05 (highly selective) | 0.2 (moderately selective) |
| Cellular p-RTK Inhibition (IC50) | 25 nM | 15 nM |
| Cell Proliferation (EC50) | 50 nM | 30 nM |
| In Vivo Tumor Growth Inhibition | 60% at 20 mg/kg | 70% at 20 mg/kg |
| In Vivo Survival Benefit | Significant | Significant |
Conclusion: A Path Forward for this compound
This guide has outlined a comprehensive and comparative framework for the target validation of a novel small molecule, this compound, in two distinct and challenging therapeutic areas. By employing a multi-pronged approach to target identification and a rigorous, hypothesis-driven validation cascade, researchers can build a robust data package to support the advancement of a promising compound into preclinical and clinical development.
The hypothetical scenarios presented for Alzheimer's disease and glioblastoma highlight the distinct experimental considerations and therapeutic landscapes of each field. For a γ-secretase modulator, the emphasis is on demonstrating a nuanced modulatory effect and a favorable selectivity profile to avoid mechanism-based toxicities. For a receptor tyrosine kinase inhibitor, the focus is on potent and selective inhibition of a validated cancer driver, leading to a clear anti-proliferative and anti-tumor response.
Ultimately, the success of any drug discovery program hinges on the strength of its target validation. By adhering to the principles of scientific integrity, causality-driven experimental design, and comprehensive data analysis, we can confidently navigate the path from a novel chemical entity to a potentially life-changing therapeutic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)azetidine
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)azetidine. Tailored for researchers, scientists, and drug development professionals, this document is structured to provide procedural, step-by-step guidance that directly answers operational questions concerning laboratory safety and chemical handling. The causality behind each procedural choice is explained to ensure a deep understanding of the necessary safety protocols.
I. Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a commitment to safety and environmental responsibility. All procedures must comply with local, state, and federal regulations. In the United States, this includes adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] A fundamental component of these regulations is the development of a written Chemical Hygiene Plan (CHP) for the laboratory, which should include specific procedures for waste disposal.[1][5]
II. Hazard Assessment of this compound
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal.
Known Hazards:
Based on available data for this compound, the following hazards have been identified[6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Given its chemical structure as a halogenated organic compound and an azetidine derivative, it should be handled with the assumption of potential toxicity and environmental hazard until comprehensive data is available.[7]
Personal Protective Equipment (PPE):
Due to the identified hazards, the following minimum PPE must be worn when handling this compound for disposal[7][8][9]:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes and fine particles. |
| Skin and Body | Lab coat or chemical-resistant apron | To be worn over personal clothing to protect against skin contact. |
| Respiratory | Chemical fume hood | All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[7] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Principle of Segregation: To prevent dangerous chemical reactions, hazardous waste must be segregated according to compatibility.[10] this compound, as a halogenated organic compound, should be collected separately from non-halogenated organic waste.[11] Mixing these waste streams increases disposal costs and can pose safety risks.[11]
-
Collection Container: Collect waste this compound in a designated, compatible container.[7][10] High-density polyethylene (HDPE) or borosilicate glass containers with a secure screw cap are appropriate.[7][10] The container must be in good condition, free from leaks or cracks.[10]
-
Headspace: Do not fill the waste container to more than 90% capacity to allow for vapor expansion.[4][10]
2. Labeling of Hazardous Waste:
-
Clarity and Compliance: Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.[3][12]
-
Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components in a mixture with their approximate percentages.[3] The label must also include the date of waste generation, the place of origin (e.g., laboratory room number), and the name of the principal investigator.[3] Hazard pictograms corresponding to the known hazards (e.g., corrosive, irritant) must also be present on the label.[3]
3. Storage of Chemical Waste:
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12] The SAA must be under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[10] Store acids and bases separately.[10]
4. Arranging for Final Disposal:
-
Authorized Personnel: The final disposal of hazardous waste must be handled by trained professionals.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][7]
-
Documentation: Ensure all required waste disposal forms are completed accurately and accompany the waste container.[3]
IV. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS.
-
For small spills within a chemical fume hood, and if you are trained to do so, wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like paper towels or sawdust.[7]
-
Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.[7]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)azetidine
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols for handling 2-(4-Fluorophenyl)azetidine, a compound requiring meticulous attention to personal protective equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals. Due to its chemical structure, incorporating a reactive azetidine ring and a fluorinated phenyl group, this compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, adherence to these guidelines is critical to mitigate risks.
Core Safety Principles: An Ounce of Prevention
When handling novel or uncharacterized substances like this compound, a cautious approach is paramount. The fundamental principle is to treat the compound as hazardous, implementing engineering controls and PPE to prevent any potential exposure.[4] All operations involving this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risks.[4] Furthermore, laboratories must be equipped with readily accessible eyewash stations and safety showers.[4][5]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory contact. The following table outlines the required PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Rationale |
| Solid Handling (e.g., Weighing, Transfer) | Double Nitrile or Neoprene Gloves, Safety Goggles, Face Shield, Lab Coat, N95/FFP2 Respirator | Protects against inhalation of fine particles and accidental splashes to the face and eyes.[4] |
| Solution Preparation & Handling | Chemical-Resistant Gloves (Nitrile or Neoprene), Safety Goggles, Lab Coat | Minimizes the risk of skin and eye contact with the dissolved compound. |
| Large-Scale Operations or High-Concentration Work | Chemical-Resistant Gloves (consider extended cuffs), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Suit | Provides enhanced protection during procedures with a higher risk of significant splashes or aerosol generation.[6] |
Step-by-Step PPE Protocols: A Self-Validating System
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles. If a splash risk exists, add a face shield over the goggles.[7]
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.[4]
Doffing (Removing) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), peeling them off without touching the outside with bare skin. Remove the inner pair using the same technique.
-
Gown/Lab Coat: Unbutton the lab coat and roll it outwards, avoiding contact with the contaminated exterior.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
PPE Selection and Justification Workflow
Caption: PPE selection workflow based on the handling task.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated materials is crucial to prevent environmental contamination and secondary exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, respirator filters) and any contaminated materials (e.g., weighing paper, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Aqueous and organic waste streams containing this compound must be segregated and collected in separate, labeled, and compatible hazardous waste containers.[6] Do not mix with incompatible waste.
-
Disposal Method: As a fluorinated organic compound, incineration at a licensed hazardous waste facility is a promising disposal method, as high temperatures can break the strong carbon-fluorine bonds.[9][10] Landfilling in a designated hazardous waste landfill is another option, though it contains the substance rather than destroying it.[9] Always follow your institution's and local regulations for hazardous waste disposal.[7][8]
In Case of Exposure: Immediate Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous safety protocols, laboratory professionals can handle this compound with confidence, ensuring their personal safety and the integrity of their research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
